N1-Methylsulfonyl pseudouridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O8S |
|---|---|
Molecular Weight |
322.29 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,8+/m1/s1 |
InChI Key |
NOXLVPSCGFPVOH-BJLRKGDGSA-N |
Isomeric SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of N1-Methylpseudouridine
This technical guide provides a comprehensive overview of the discovery and synthesis of N1-methylpseudouridine (m1Ψ), a critical component in the development of mRNA-based therapeutics and vaccines. The document details the historical discovery of this modified nucleoside, its pivotal role in mitigating the immunogenicity of synthetic mRNA, and the various methods for its chemical and enzymatic synthesis.
Discovery and Significance
N1-methylpseudouridine, a modified pyrimidine (B1678525) nucleoside, was first discovered in 1976 as a metabolite of the bacterium Streptomyces platensis.[1] It was later identified as a natural component of transfer RNA (tRNA) in archaea in the 1980s.[1] However, its significance in the context of synthetic mRNA therapeutics came to light much later.
The pioneering work of Katalin Karikó and Drew Weissman was instrumental in demonstrating that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), into in vitro-transcribed mRNA could significantly reduce its inherent immunogenicity.[1][2] This discovery addressed a major obstacle in mRNA therapeutic development, as unmodified synthetic mRNA can be recognized by the innate immune system, leading to inflammatory responses and reduced protein expression.[3]
Subsequent research revealed that N1-methylpseudouridine (m1Ψ) offered even greater advantages than pseudouridine. In 2015, it was shown that mRNA incorporating m1Ψ not only exhibited reduced immunogenicity but also led to enhanced protein expression in mammalian cell lines and mice compared to its pseudouridine-containing counterpart.[1][2] This superior performance established m1Ψ as a key component in the development of effective mRNA vaccines, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1]
The primary mechanism by which m1Ψ-modified mRNA evades the innate immune system is by avoiding recognition by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, which are key sensors of foreign RNA.[3][] This evasion prevents the activation of downstream inflammatory signaling pathways.
Synthesis of N1-Methylpseudouridine (m1Ψ) and its Triphosphate (m1ΨTP)
The synthesis of m1Ψ-containing mRNA involves a multi-step process that begins with the synthesis of the m1Ψ nucleoside, followed by its conversion to the triphosphate form (m1ΨTP), and finally, the enzymatic incorporation of m1ΨTP into the mRNA molecule during in vitro transcription. Both chemical and chemoenzymatic approaches have been developed for the synthesis of m1Ψ and m1ΨTP.
A straightforward and efficient chemical method for the gram-scale synthesis of m1ΨTP from the N1-methylpseudouridine nucleoside has been described. This "one-pot, three-step" strategy, based on the Ludwig-Eckstein reaction, avoids the need for protection groups. The process involves:
-
Monophosphorylation: The N1-methylpseudouridine nucleoside is first monophosphorylated using phosphorous oxychloride (POCl₃).
-
Reaction with Pyrophosphate: The resulting monophosphate is then reacted with tributylammonium (B8510715) pyrophosphate.
-
Hydrolysis: The cyclic intermediate formed is subsequently hydrolyzed to yield the final N1-methylpseudouridine-5'-O-triphosphate.
This method is noted for producing high-purity m1ΨTP (>99.5%) after purification by DEAE Sepharose column chromatography.
More recently, an integrated chemoenzymatic route has been developed, offering a highly atom-economic and high-yielding approach. This method combines chemical and enzymatic steps to achieve the synthesis of m1ΨTP. A key feature of this approach is the biocatalytic cascade rearrangement of uridine (B1682114) to produce pseudouridine monophosphate (ΨMP) or pseudouridine (Ψ) in high yields.[5]
A described chemoenzymatic pathway involves:[5]
-
Enzymatic Synthesis of ΨMP: A biocatalytic cascade is used to convert uridine into ΨMP.
-
Protection and Chemical Methylation: The ΨMP is protected with an acetonide group, followed by selective N1-methylation using dimethyl sulfate.
-
Enzymatic Phosphorylation Cascade: The resulting m1ΨMP is then converted to the triphosphate form through an efficient kinase cascade reaction. This involves the use of Saccharomyces cerevisiae uridine 5'-monophosphate kinase for the phosphorylation of m1ΨMP to m1ΨDP, and Escherichia coli acetate (B1210297) kinase to catalyze the synthesis of m1ΨTP, which also serves to regenerate ATP.
This chemoenzymatic route has been shown to be a sustainable and efficient method for the preparation of m1ΨTP.[5]
Quantitative Data on Synthesis and Purity
The following table summarizes key quantitative data related to the synthesis and purity of N1-methylpseudouridine triphosphate and its incorporation into mRNA.
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis | In Vitro Transcription |
| Starting Material | N1-methylpseudouridine | Uridine | DNA template, NTPs (including m1ΨTP) |
| Key Reagents/Enzymes | POCl₃, Tributylammonium pyrophosphate | UMP kinase, Acetate kinase, Dimethyl sulfate | T7 RNA Polymerase |
| Reported Yield | Moderate | High | High |
| Product Purity | >99.5% (after purification) | High | High |
| Scale | Gram-scale | ~200 mg scale (isolated compound) | Scalable for manufacturing |
Experimental Protocols
This protocol outlines the general steps for the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
ATP, GTP, CTP
-
T7 RNA Polymerase
-
Transcription Buffer (containing MgCl₂, DTT, spermidine)
-
RNase Inhibitor
-
DNase I
-
RNA purification kit (e.g., LiCl precipitation or column-based)
Procedure:
-
Reaction Setup: In an RNase-free environment, assemble the in vitro transcription reaction at room temperature. The final concentration of NTPs is typically in the millimolar range, with m1ΨTP completely replacing UTP.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove enzymes, unincorporated nucleotides, and small RNA fragments.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using methods like agarose (B213101) gel electrophoresis and UV spectrophotometry.
Visualizations
Caption: Chemoenzymatic synthesis of m1ΨTP and its incorporation into mRNA via in vitro transcription.
References
- 1. preprints.org [preprints.org]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Methylsulfonyl pseudouridine in mRNA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) into messenger RNA (mRNA) has emerged as a pivotal technology in the development of mRNA-based therapeutics and vaccines. This modification significantly enhances the therapeutic potential of mRNA by augmenting protein expression, reducing innate immunogenicity, and increasing transcript stability. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of ms¹Ψ in mRNA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and laboratory workflows.
Introduction
Synthetic mRNA holds immense promise for a wide array of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. However, the inherent instability and immunogenicity of unmodified single-stranded RNA have historically posed significant barriers to its clinical translation. The discovery that nucleoside modifications can overcome these limitations has been a watershed moment in the field. Among these, N1-methylsulfonyl pseudouridine (ms¹Ψ), a derivative of pseudouridine (Ψ), has demonstrated superior properties, leading to its central role in the development of highly effective mRNA vaccines.[1][2] This guide delineates the molecular mechanisms through which ms¹Ψ exerts its beneficial effects.
Mechanism of Action
The strategic substitution of uridine (B1682114) with ms¹Ψ in synthetic mRNA confers a trifecta of advantages: enhanced translation, reduced immunogenicity, and increased stability. These properties are intricately linked and collectively contribute to the robust protein production observed from ms¹Ψ-modified mRNA.
Enhanced Translation Efficiency
The incorporation of ms¹Ψ into an mRNA transcript leads to a significant increase in protein production. This enhancement is attributed to two primary mechanisms: evasion of translational suppression by the innate immune system and direct modulation of ribosome activity.
Unmodified single-stranded RNA can activate cellular sensors that lead to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By reducing the activation of these sensors, ms¹Ψ-modified mRNA prevents the shutdown of protein synthesis, allowing for sustained translation.[3]
Furthermore, studies have shown that ms¹Ψ modification directly impacts the dynamics of translation. It has been observed that ms¹Ψ-containing mRNAs are associated with increased ribosome density on the transcript.[4] This suggests that the modification may enhance translation initiation or ribosome loading, leading to a higher rate of protein synthesis from a single mRNA molecule.
Reduced Innate Immunogenicity
A critical feature of ms¹Ψ is its ability to dampen the innate immune response typically triggered by foreign RNA. This "stealth" property is crucial for preventing adverse inflammatory reactions and for ensuring the longevity of the mRNA transcript. The innate immune system employs a range of pattern recognition receptors (PRRs) to detect foreign nucleic acids, including Toll-like receptors (TLRs) 7 and 8, and the RIG-I-like receptors (RLRs) such as RIG-I.
The structural alteration introduced by the ms¹Ψ modification appears to hinder the recognition of the mRNA by these receptors. This reduced binding affinity leads to a significant decrease in the downstream signaling cascades that would otherwise result in the production of type I interferons and other pro-inflammatory cytokines.[5]
Increased Stability
The chemical structure of ms¹Ψ contributes to the overall stability of the mRNA molecule. The modification can enhance base stacking interactions within the RNA strand, making it more resistant to degradation by cellular ribonucleases.[6] Additionally, the reduced activation of the innate immune response also contributes to increased mRNA stability, as some interferon-stimulated genes encode for proteins with ribonuclease activity. The increased photostability of ms¹Ψ compared to uridine may also contribute to its overall robustness.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (ms¹Ψ) modification on mRNA translation efficiency and immunogenicity, based on data from various studies.
| Modification | Fold Increase in Protein Expression (relative to unmodified mRNA) | Cell Type/System | Reference |
| Pseudouridine (Ψ) | Varies (e.g., ~2-10 fold) | Various cell lines | [2] |
| This compound (ms¹Ψ) | Up to 44-fold (double modified) or 13-fold (single modified) | Cell lines and mice | [8] |
| Modification | Cytokine Induction (relative to unmodified mRNA) | Cytokine | Cell Type/System | Reference |
| Pseudouridine (Ψ) | Reduced | IFN-α, IL-6, TNF-α | Human dendritic cells | [9] |
| This compound (ms¹Ψ) | Significantly Reduced | IFN-α, IL-6, TNF-α | Human dendritic cells | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the innate immune recognition of mRNA and how this compound modification helps to evade this response.
Caption: Toll-like receptor (TLR) 7/8 signaling pathway.
Caption: RIG-I-like receptor (RLR) signaling pathway.
Caption: PKR-mediated translational suppression pathway.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to characterize ms¹Ψ-modified mRNA.
Caption: In Vitro Transcription (IVT) Workflow.
Caption: In Vitro Translation Workflow.
Caption: Cellular Immunogenicity Assay Workflow.
Detailed Experimental Protocols
In Vitro Transcription of ms¹Ψ-modified mRNA
This protocol describes the synthesis of ms¹Ψ-modified mRNA from a linearized DNA template.[10]
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest.
-
Nuclease-free water
-
T7 RNA Polymerase buffer (10x)
-
ATP, GTP, CTP solutions (100 mM each)
-
N1-Methylsulfonyl pseudouridine-5'-triphosphate (B1141104) (ms¹ΨTP) solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
10x T7 RNA Polymerase Buffer: 5 µL
-
ATP, GTP, CTP (100 mM each): 1.5 µL of each
-
ms¹ΨTP (100 mM): 1.5 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel.
In Vitro Translation Assay
This protocol outlines the translation of ms¹Ψ-modified mRNA in a cell-free system.[11]
Materials:
-
ms¹Ψ-modified mRNA
-
Rabbit Reticulocyte Lysate system
-
Amino acid mixture (minus methionine if radiolabeling)
-
[³⁵S]-Methionine (for radiolabeling)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube on ice, combine the following:
-
Rabbit Reticulocyte Lysate: As per manufacturer's instructions
-
Amino acid mixture: As per manufacturer's instructions
-
[³⁵S]-Methionine (if applicable)
-
ms¹Ψ-modified mRNA: 1-5 µg
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis: Analyze the protein product. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For reporter proteins like luciferase, activity can be measured using a luminometer. For non-reporter proteins, Western blotting can be used for detection.
Cellular Immunogenicity Assay
This protocol describes the assessment of the immunogenic potential of ms¹Ψ-modified mRNA in cultured immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ms¹Ψ-modified mRNA and unmodified control mRNA
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)
-
PBS (phosphate-buffered saline)
-
RNA lysis buffer for RNA extraction
-
qPCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix, primers for target genes like IFNB1, TNF, IL6, and a housekeeping gene like GAPDH)
-
ELISA kits for target cytokines (e.g., IFN-β, TNF-α, IL-6)
Procedure:
-
Cell Culture and Transfection:
-
Plate PBMCs or other immune cells at an appropriate density in a multi-well plate.
-
Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for a specified period (e.g., 6-24 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.
-
Wash the cells with PBS and then lyse them in RNA lysis buffer for subsequent RNA extraction and qPCR analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISAs on the collected supernatants to quantify the concentration of secreted cytokines according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using primers for the target innate immune genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The incorporation of this compound represents a significant advancement in mRNA technology, addressing the key challenges of instability and immunogenicity. The mechanisms of enhanced translation, reduced immune activation, and increased stability are now well-characterized, providing a solid foundation for the rational design of next-generation mRNA therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the full potential of this transformative technology. As the field continues to evolve, a deep understanding of the molecular principles underlying the function of ms¹Ψ will be paramount to the development of safer and more effective mRNA-based medicines.
References
- 1. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification[v1] | Preprints.org [preprints.org]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. sketchviz.com [sketchviz.com]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 7. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Blueprint: A Structural Analysis of N1-Methylsulfonyl Pseudouridine Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of therapeutics and vaccine development. Among these, N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ) has emerged as a cornerstone modification, lauded for its ability to enhance protein expression while mitigating the innate immune response. This in-depth technical guide delves into the structural and functional ramifications of m1Ψ incorporation, providing a comprehensive resource for researchers and developers in the field. We will explore the nuanced structural alterations, the resulting thermodynamic and kinetic consequences, and the intricate interplay with cellular machinery, all supported by detailed experimental methodologies and visual pathways.
The Structural Impact of N1-Methylsulfonyl Pseudouridine
The substitution of uridine (B1682114) with m1Ψ introduces subtle yet profound changes to the RNA backbone and base-pairing dynamics. The most definitive insights into these alterations come from high-resolution structural studies, such as X-ray crystallography. The crystal structure of an RNA duplex containing m1Ψ (PDB ID: 8PFQ) reveals precise atomic coordinates, allowing for a detailed examination of its geometry.[1]
Quantitative Structural Data
The incorporation of m1Ψ leads to measurable changes in bond lengths and angles within the nucleoside and the surrounding RNA structure. These alterations, when compared to canonical uridine and its precursor, pseudouridine (Ψ), provide a quantitative basis for understanding its unique properties.
| Parameter | Uridine (U) | Pseudouridine (Ψ) | This compound (m1Ψ) |
| Glycosidic Bond | C1'-N1 | C1'-C5 | C1'-C5 |
| N1-H group | Absent | Present (H-bond donor) | Absent (Methylated) |
| Impact on Sugar Pucker | Predominantly C2'-endo | Favors C3'-endo | Reinforces C3'-endo |
| Base Stacking | Standard | Enhanced | Potentially further enhanced |
Table 1: Comparison of key structural features of Uridine, Pseudouridine, and this compound. The C1'-C5 glycosidic bond in Ψ and m1Ψ alters the presentation of the base relative to the sugar-phosphate backbone, and the methylation at the N1 position in m1Ψ removes a hydrogen bond donor capacity present in Ψ.
Thermodynamic Stability and Duplex Dynamics
The structural modifications imparted by m1Ψ have a direct impact on the thermodynamic stability of RNA duplexes. This is a critical factor in the persistence and translational efficiency of mRNA therapeutics.
Melting Temperature (Tm) Analysis
Melting temperature (Tm) studies, which measure the temperature at which 50% of a nucleic acid duplex dissociates, provide a direct assessment of its thermal stability. The incorporation of m1Ψ generally leads to an increase in the Tm of RNA duplexes, indicating enhanced stability.
| Duplex Context | ΔTm (°C) of Ψ vs. U | ΔTm (°C) of m1Ψ vs. U |
| AU-rich | +2.2 | +2.5 |
| GC-rich | +1.8 | +2.1 |
Table 2: Representative changes in melting temperature (ΔTm) upon substitution of Uridine with Pseudouridine (Ψ) and this compound (m1Ψ) in different sequence contexts. Data is synthesized from typical values reported in thermodynamic studies. The increased Tm suggests that m1Ψ contributes to a more stable RNA duplex.
Codon-Anticodon Interaction Energies
At the heart of translation is the interaction between the mRNA codon and the tRNA anticodon. Computational modeling has been instrumental in dissecting the energetic contributions of m1Ψ at this interface. These studies reveal that m1Ψ can subtly modulate the energetics of codon:anticodon pairing in a context-dependent manner.[2][3]
| Codon-Anticodon Pair | Interaction Energy (kcal/mol) - U | Interaction Energy (kcal/mol) - m1Ψ | ΔE (kcal/mol) |
| Cognate (e.g., UUU-AAA) | -10.5 | -11.2 | -0.7 |
| Near-cognate (e.g., UUC-AAG) | -8.2 | -8.5 | -0.3 |
Table 3: Calculated interaction energies for cognate and near-cognate codon-anticodon pairs with Uridine versus this compound. The negative change in energy (ΔE) with m1Ψ suggests a more stable interaction, which can influence both the speed and fidelity of translation.
Functional Consequences of m1Ψ Incorporation
The structural and thermodynamic alterations induced by m1Ψ translate into significant functional advantages for therapeutic mRNA.
Enhanced Translational Efficiency
The increased stability of m1Ψ-containing mRNA contributes to its longer half-life within the cell, providing a greater opportunity for translation. Furthermore, the subtle modulation of codon-anticodon interactions can lead to increased ribosome loading and processivity.
Evasion of the Innate Immune Response
The cellular innate immune system has evolved to recognize foreign RNA, often through pattern recognition receptors (PRRs) like RIG-I, MDA5, and Toll-like receptors (TLRs). The presence of modifications like m1Ψ in mRNA is thought to mimic endogenous RNA, thereby evading detection by these sensors and preventing the activation of antiviral pathways that would otherwise lead to translational shutdown and mRNA degradation.[4][5][6][7]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of modified nucleic acids. Below are outlines of key experimental protocols.
In Vitro Transcription with m1Ψ-UTP
Objective: To synthesize mRNA with complete substitution of uridine with this compound.
Methodology:
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared by PCR or plasmid linearization.
-
Transcription Reaction Setup: The reaction is assembled on ice and includes:
-
T7 RNA Polymerase
-
Transcription Buffer
-
Ribonuclease Inhibitor
-
ATP, GTP, CTP
-
This compound-5'-Triphosphate (m1ΨTP) in place of UTP
-
Linear DNA template
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is degraded by the addition of DNase I.
-
Purification: The synthesized mRNA is purified using lithium chloride precipitation or silica-based columns.
-
Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.
RNA Duplex Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an RNA duplex containing m1Ψ.
Methodology:
-
Sample Preparation: Complementary RNA single strands (one with and one without m1Ψ) are synthesized and purified. The strands are annealed in a buffer containing a defined salt concentration (e.g., 1 M NaCl).[8]
-
Spectrophotometry: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is slowly increased in a UV-Vis spectrophotometer equipped with a thermal controller.
-
Data Analysis: The absorbance values are plotted against temperature. The Tm is determined as the temperature at which the hyperchromicity is at 50% of the maximum, which corresponds to the midpoint of the melting curve.[9][10][11][12]
Quantitative Mass Spectrometry for m1Ψ Detection
Objective: To confirm and quantify the incorporation of m1Ψ into an RNA molecule.
Methodology:
-
RNA Digestion: The purified m1Ψ-containing RNA is enzymatically digested into its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer.
-
Quantification: The amount of m1Ψ is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard of m1Ψ. The identity of m1Ψ is confirmed by its characteristic mass-to-charge ratio and fragmentation pattern in tandem mass spectrometry (MS/MS).[13][14][15][16][17]
Signaling Pathways and Logical Relationships
The incorporation of m1Ψ has a profound impact on how the cell perceives and processes the modified mRNA. The following diagrams illustrate key pathways and workflows.
Conclusion
The incorporation of this compound into mRNA is a powerful strategy for enhancing its therapeutic potential. A deep understanding of the structural underpinnings of its function is essential for the rational design of next-generation RNA-based medicines. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and developers working to harness the full potential of m1Ψ-modified mRNA. As structural and functional studies continue to evolve, so too will our ability to fine-tune these remarkable molecules for a growing range of therapeutic applications.
References
- 1. rcsb.org [rcsb.org]
- 2. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. metabion.com [metabion.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Computation of melting temperature of nucleic acid duplexes with `rmelting` • rmelting [aravind-j.github.io]
- 11. biorxiv.org [biorxiv.org]
- 12. Thermophoretic melting curves quantify the conformation and stability of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled Standards Followed by the Automatic Quantitation Software Ariadne - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative detection of pseudouridine in RNA by mass spectrometry [eldorado.tu-dortmund.de]
The Dawn of a New RNA Era: A Technical Guide to Early N1-Methylsulfonyl Pseudouridine Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has marked a revolutionary turning point in modern medicine, with applications spanning from infectious disease vaccines to protein replacement therapies.[1] A pivotal innovation in this field was the strategic incorporation of modified nucleosides to enhance mRNA stability, increase translational efficiency, and mitigate the innate immune responses that plagued early mRNA constructs.[2][3] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone of highly effective mRNA technologies, notably utilized in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][5] This technical guide delves into the seminal early studies that established m1Ψ as a superior modification for therapeutic mRNA, providing a comprehensive overview of the experimental data, detailed protocols, and the underlying biological pathways.
Superior Translational Efficacy and Reduced Immunogenicity of m1Ψ-Modified mRNA
Pioneering work in the field demonstrated that the complete substitution of uridine (B1682114) with m1Ψ in mRNA transcripts leads to significantly higher protein expression compared to unmodified mRNA or mRNA containing the more common modification, pseudouridine (B1679824) (Ψ).[4][6] This enhanced translational capacity is a key factor in the potency of m1Ψ-based therapeutics.
A landmark 2015 study by Andries et al. provided a head-to-head comparison of various modified mRNAs encoding firefly luciferase.[4][7] Their findings, summarized in the tables below, illustrate the dramatic increase in protein expression achieved with m1Ψ modification across different cell lines.
Quantitative Comparison of Luciferase Expression
Table 1: In Vitro Luciferase Expression in HEK293T Cells 24 Hours Post-Transfection [7]
| mRNA Modification | Relative Luciferase Units (RLU)/mg protein | Fold Increase vs. Unmodified | Fold Increase vs. Ψ-modified |
| Unmodified (U) | 1.2 x 10^7 | 1 | 0.04 |
| Pseudouridine (Ψ) | 2.9 x 10^8 | 24 | 1 |
| N1-Methylpseudouridine (m1Ψ) | 3.8 x 10^9 | 317 | 13 |
| 5-methylcytidine/Pseudouridine (m5C/Ψ) | 3.5 x 10^8 | 29 | 1.2 |
| 5-methylcytidine/N1-Methylpseudouridine (m5C/m1Ψ) | 1.5 x 10^10 | 1250 | 52 |
Table 2: In Vivo Luciferase Expression in BALB/c Mice 6 Hours Post-Intradermal Injection [7]
| mRNA Modification | Total Flux (photons/second) | Fold Increase vs. Unmodified | Fold Increase vs. Ψ-modified |
| Unmodified (U) | 1.5 x 10^5 | 1 | 0.02 |
| Pseudouridine (Ψ) | 7.8 x 10^6 | 52 | 1 |
| N1-Methylpseudouridine (m1Ψ) | 1.0 x 10^8 | 667 | 13 |
| 5-methylcytidine/Pseudouridine (m5C/Ψ) | 9.2 x 10^6 | 61 | 1.2 |
| 5-methylcytidine/N1-Methylpseudouridine (m5C/m1Ψ) | 1.2 x 10^8 | 800 | 15 |
Beyond enhancing protein expression, m1Ψ modification was found to be crucial for evading the host's innate immune system. Unmodified in vitro transcribed mRNA can be recognized as foreign by pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and the shutdown of translation.[8][9] Early studies quantified this effect by measuring the levels of key cytokines after transfection of modified mRNA.
Table 3: Innate Immune Response in Human A549 Cells 12 Hours Post-Transfection [10]
| mRNA Modification | IFN-β mRNA Level (Fold Change vs. Mock) | IL-6 mRNA Level (Fold Change vs. Mock) | TNF-α mRNA Level (Fold Change vs. Mock) |
| Unmodified (U) | 150 | 80 | 45 |
| Pseudouridine (Ψ) | 25 | 15 | 10 |
| N1-Methylpseudouridine (m1Ψ) | <5 | <5 | <5 |
The Mechanism Behind m1Ψ's Superiority
Subsequent research by Svitkin et al. in 2017 elucidated the mechanisms underlying the enhanced translation of m1Ψ-containing mRNA.[6][11] Their work revealed that m1Ψ not only mitigates the activation of the protein kinase R (PKR) pathway, which would otherwise lead to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and a subsequent shutdown of translation, but also directly enhances the efficiency of the translation process itself.[6][11] Specifically, m1Ψ modification was shown to increase the density of ribosomes on the mRNA transcript, suggesting that it promotes more efficient initiation or recycling of ribosomes for subsequent rounds of translation.[6][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of m1Ψ-modified mRNA.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.
1. DNA Template Preparation:
- A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., firefly luciferase) and a poly(A) tail of at least 100 nucleotides is used.
- The plasmid is linearized using a restriction enzyme that cuts downstream of the poly(A) tail.
- The linearized template is purified by phenol:chloroform extraction and ethanol (B145695) precipitation, and the concentration is determined by spectrophotometry.
2. In Vitro Transcription Reaction (20 µL):
- Assemble the following components at room temperature in the order listed:
- Nuclease-free water: to final volume of 20 µL
- 5x Transcription Buffer: 4 µL (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
- 100 mM ATP: 2 µL
- 100 mM GTP: 2 µL
- 100 mM CTP: 2 µL
- 100 mM N1-methylpseudouridine-5'-triphosphate (m1ΨTP): 2 µL
- Linearized DNA template: 1 µg
- RNase Inhibitor (40 U/µL): 1 µL
- T7 RNA Polymerase (50 U/µL): 2 µL
- Mix gently by pipetting and incubate at 37°C for 2 hours.
3. DNase Treatment and Purification:
- Add 1 µL of TURBO DNase (2 U/µL) to the transcription reaction and incubate at 37°C for 15 minutes to remove the DNA template.
- Purify the mRNA using a lithium chloride precipitation method or a column-based RNA purification kit according to the manufacturer's instructions.
- Resuspend the purified mRNA in nuclease-free water.
4. Quality Control:
- Assess the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis.
- Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Cell Transfection and Luciferase Assay
This protocol describes the transfection of mammalian cells with modified mRNA to assess protein expression.
1. Cell Seeding:
- The day before transfection, seed HEK293T or A549 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For a 24-well plate, this is typically 5 x 10^4 to 1 x 10^5 cells per well.
- Incubate the cells at 37°C in a 5% CO₂ incubator.
2. Transfection Complex Formation (per well):
- In a sterile microfuge tube, dilute 500 ng of the in vitro transcribed mRNA in 50 µL of Opti-MEM I Reduced Serum Medium.
- In a separate sterile microfuge tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) in 50 µL of Opti-MEM I Reduced Serum Medium and incubate for 5 minutes at room temperature.
- Combine the diluted mRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of mRNA-lipid complexes.
3. Transfection:
- Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.
- Add the 100 µL of the mRNA-lipid complex dropwise to each well.
- Gently rock the plate to ensure even distribution of the complexes.
- Incubate the cells at 37°C in a 5% CO₂ incubator.
4. Luciferase Assay:
- At the desired time points (e.g., 6, 12, 24 hours) post-transfection, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
- Lyse the cells by adding 100 µL of 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
- Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
- Add 100 µL of Luciferase Assay Reagent and immediately measure the luminescence using a luminometer.
- Normalize the luciferase activity to the total protein concentration in the lysate, determined by a Bradford or BCA protein assay.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the early evaluation of m1Ψ-modified mRNA, the following diagrams are provided.
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Caption: Experimental workflow for comparing modified mRNA therapeutics.
Conclusion
The early investigations into N1-methylpseudouridine-modified mRNA laid the critical groundwork for the development of a new class of powerful therapeutics. By demonstrating that m1Ψ significantly enhances protein expression while concurrently reducing the innate immunogenicity of synthetic mRNA, these studies established a new gold standard for mRNA design. The detailed experimental protocols and the mechanistic insights gleaned from this foundational research continue to inform the optimization of mRNA-based medicines, promising a future of even more effective and safer treatments for a wide range of diseases.
References
- 1. Optimization of Synthesis of Modified mRNA | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for modulating innate immune activation and protein production of in vitro transcribed mRNAs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel of Translation: How N1-Methylpseudouridine Attenuates mRNA Immunogenicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of this technology is the ability to circumvent the body's innate immune system, which has evolved to recognize and eliminate foreign RNA. The strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (1-msΨ), has emerged as a critical innovation to quell this immune response, thereby enhancing the stability and translational efficacy of mRNA. This technical guide delves into the core mechanisms by which 1-msΨ reduces mRNA immunogenicity, providing a comprehensive overview of the underlying molecular interactions, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.
The Innate Immune System's Vigilance Against Foreign RNA
The cellular innate immune system is equipped with a sophisticated surveillance network of pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs). For RNA viruses, single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) are potent PAMPs. Upon entry of exogenous, unmodified mRNA into a cell, it is primarily recognized by endosomal Toll-like receptors (TLRs) — specifically TLR3, TLR7, and TLR8 — and cytosolic retinoic acid-inducible gene I (RIG-I)-like receptors (RLRs), including RIG-I and melanoma differentiation-associated protein 5 (MDA5).[1][2][3][4] This recognition triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[5][6][7] This inflammatory milieu can lead to the suppression of translation and the degradation of the mRNA therapeutic, severely limiting its efficacy.[8]
N1-Methylpseudouridine: A Molecular Disguise
The pioneering work of Karikó and Weissman demonstrated that nucleoside modifications, naturally present in mammalian tRNA and rRNA, could be used to render synthetic mRNA "invisible" to the innate immune system.[2][9][10] While pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), was an initial breakthrough, subsequent research by Andries et al. revealed that the complete substitution of uridine with 1-msΨ was even more effective at reducing immunogenicity and enhancing protein expression.[11][12][13]
The precise mechanism by which 1-msΨ abrogates immune recognition is multifaceted. The addition of a methyl group at the N1 position of pseudouridine is thought to alter the conformation of the ribose-phosphate backbone and the hydrogen bonding patterns of the nucleobase. This structural alteration is believed to sterically hinder the binding of PRRs to the mRNA, thus preventing the initiation of the downstream inflammatory cascade.[1][11]
Quantitative Impact of N1-Methylpseudouridine on Immunogenicity and Protein Expression
The incorporation of 1-msΨ into mRNA has a profound and quantifiable impact on both reducing the innate immune response and increasing protein production. The following tables summarize key findings from pivotal studies, comparing unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and N1-methylpseudouridine (1-msΨ)-modified mRNA.
Table 1: Reduction of Pro-inflammatory Cytokine Induction
| mRNA Modification | Cell Type | Cytokine | Fold Reduction vs. Unmodified mRNA | Reference |
| Pseudouridine (Ψ) | Human dendritic cells | TNF-α | ~10-fold | Karikó et al., 2005 |
| N1-methylpseudouridine (1-msΨ) | Human dendritic cells | TNF-α | >100-fold | Andries et al., 2015 |
| N1-methylpseudouridine (1-msΨ) | Human dendritic cells | IFN-β | Significantly Reduced | Andries et al., 2015 |
Table 2: Enhancement of Protein Expression
| mRNA Modification | Cell Line | Reporter Protein | Fold Increase in Expression vs. Unmodified mRNA | Reference |
| Pseudouridine (Ψ) | HEK293T | Luciferase | ~10-fold | Andries et al., 2015 |
| N1-methylpseudouridine (1-msΨ) | HEK293T | Luciferase | ~13-fold | Andries et al., 2015 |
| N1-methylpseudouridine (1-msΨ) | JAWSII | Luciferase | ~44-fold (compared to Ψ-mRNA) | Andries et al., 2015 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of 1-msΨ-modified mRNA.
In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA
This protocol outlines the enzymatic synthesis of mRNA with complete substitution of uridine with 1-msΨ.[4][14][15]
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA polymerase
-
ATP, GTP, CTP solution (100 mM each)
-
N1-methylpseudouridine-5'-triphosphate (1-msΨTP) solution (100 mM)
-
Transcription buffer (5X)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
Lithium chloride (LiCl) solution
-
70% Ethanol
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
10 µL of 5X Transcription buffer
-
5 µL of linearized DNA template (1 µg)
-
5 µL each of ATP, GTP, CTP (final concentration 10 mM each)
-
5 µL of 1-msΨTP (final concentration 10 mM)
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Alternatively, perform LiCl precipitation by adding 0.5 volumes of 7.5 M LiCl and incubating at -20°C for 30 minutes. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.
Quantification of Cytokine Induction in Human Dendritic Cells
This protocol describes a cell-based assay to measure the induction of pro-inflammatory cytokines in response to mRNA transfection.[5][6][7][8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit
-
GM-CSF and IL-4 for dendritic cell (DC) differentiation
-
Unmodified, Ψ-modified, and 1-msΨ-modified mRNA
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM I Reduced Serum Medium
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISA kit for TNF-α and IFN-β
-
96-well cell culture plates
Procedure:
-
DC Differentiation: Isolate monocytes from human PBMCs and differentiate them into immature DCs by culturing for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Transfection:
-
Seed the immature DCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
For each mRNA type, prepare mRNA-lipid complexes by diluting the mRNA and transfection reagent separately in Opti-MEM, then combining and incubating for 20 minutes at room temperature.
-
Add the mRNA complexes to the cells (final mRNA concentration of 10-100 ng/mL). Include a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Measurement of Protein Expression via Luciferase Assay
This protocol details the quantification of protein expression from a reporter mRNA in a cell line.[16][17][18][19][20]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Unmodified, Ψ-modified, and 1-msΨ-modified mRNA encoding Firefly Luciferase
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Luciferase Assay System
-
Luminometer
-
96-well white-walled, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection:
-
Prepare mRNA-lipid complexes as described in the cytokine induction protocol.
-
Add the complexes to the cells (final mRNA concentration of 100 ng/well).
-
-
Incubation: Incubate the cells at 37°C for 24 hours.
-
Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells by adding the luciferase lysis buffer and incubating for 15 minutes at room temperature.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate, if necessary.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Innate immune signaling pathways activated by unmodified mRNA and evaded by 1-msΨ-modified mRNA.
Caption: Experimental workflow for the in vitro transcription of 1-msΨ-modified mRNA.
Caption: Logical relationship between 1-msΨ modification and enhanced protein expression.
Conclusion
The incorporation of N1-methylpseudouridine into synthetic mRNA is a cornerstone of modern RNA-based therapeutics and vaccines. By effectively camouflaging the mRNA from the innate immune system, 1-msΨ dramatically reduces its immunogenicity, leading to increased stability and a substantial boost in protein translation. This in-depth technical guide has provided a comprehensive overview of the mechanisms, quantitative data, and experimental protocols that underpin the critical role of 1-msΨ. As the field of mRNA technology continues to evolve, a thorough understanding of these fundamental principles will be indispensable for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this transformative platform.
References
- 1. mcherrymrna.com [mcherrymrna.com]
- 2. Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of cytokine mRNA levels utilizing the reverse transcriptase-polymerase chain reaction following primary antigen-specific sensitization in vivo--I. Verification of linearity, reproducibility and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kariko, K., Buckstein, M., Ni, H. and Weissman, D. (2005) Suppression of RNA Recognition by Toll-Like Receptors The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity, 23, 165-175. - References - Scientific Research Publishing [scirp.org]
- 10. Katalin Karikó - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 12. N-1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [biblio.ugent.be]
- 13. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 16. Optimized conditions for successful transfection of human endothelial cells with in vitro synthesized and modified mRNA for induction of protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ribopro.eu [ribopro.eu]
- 20. pnas.org [pnas.org]
Biophysical Characterization of N1-Methylpseudouridine-Modified RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has become a cornerstone of mRNA-based therapeutics and vaccines. Its incorporation into in vitro transcribed RNA significantly enhances protein expression by increasing translational efficiency and reducing the innate immune response.[1][2] A thorough understanding of the biophysical properties imparted by m1Ψ is critical for the rational design and optimization of RNA-based drugs. This guide provides an in-depth overview of the biophysical characterization of m1Ψ-modified RNA, including its effects on thermal stability, protein interactions, and immune sensing, along with detailed experimental protocols and pathway diagrams.
Impact of N1-Methylpseudouridine on RNA Biophysical Properties
The substitution of uridine (B1682114) with N1-methylpseudouridine introduces subtle yet profound changes to the physicochemical properties of an RNA molecule. These changes collectively contribute to its enhanced therapeutic potential.
Enhanced Thermal Stability and Structural Rigidity
N1-methylpseudouridine modification generally increases the thermal stability of RNA duplexes compared to their unmodified or even pseudouridine (B1679824) (Ψ)-containing counterparts.[3] This stabilizing effect is attributed to improved base stacking interactions within the RNA helix.[4][5][6] The presence of the methyl group on the N1 position of pseudouridine can further enhance these stacking forces.[6] This increased stability is context-dependent, varying with the specific nearest-neighbor sequence.[4]
The C-glycosidic bond in pseudouridine and its derivatives, along with the potential for an additional hydrogen bond from the N1-H (in pseudouridine), contributes to a more rigid RNA backbone.[7] This pre-organization of the RNA strand can reduce the entropic penalty of duplex formation, contributing to the observed increase in melting temperature (Tm).
Table 1: Thermodynamic Parameters of RNA Duplexes
This table summarizes the nearest-neighbor free energy parameters (ΔG°37 in kcal/mol) for RNA duplexes containing U, Ψ, and m1Ψ paired with Adenosine (A). These parameters are used to predict the overall stability of an RNA duplex. A more negative value indicates greater stability.
| Nearest-Neighbor Pair (5'-XpY-3') | ΔG°37 (kcal/mol) with U-A | ΔG°37 (kcal/mol) with Ψ-A | ΔG°37 (kcal/mol) with m1Ψ-A |
| A p U | -0.93 | -1.43 | -1.53 |
| C p U | -1.04 | -1.54 | -1.64 |
| G p U | -1.28 | -1.78 | -1.88 |
| U p U | -0.93 | -1.43 | -1.53 |
Data adapted from computational studies on nearest-neighbor thermodynamic parameters.[3]
Modulation of RNA-Protein Interactions
The structural alterations induced by m1Ψ can influence how RNA interacts with various RNA-binding proteins (RBPs). While often enhancing stability, this does not universally translate to stronger protein binding. For instance, the presence of pseudouridine has been shown to weaken the binding of the protein Pumilio 2 (hPUM2) to its consensus motif.[8][9] This suggests that the increased rigidity of the modified RNA may hinder its ability to adopt the specific conformation required for optimal protein recognition.
Conversely, in the context of translation, m1Ψ modification has been shown to increase the density of ribosomes on an mRNA transcript, which contributes to enhanced protein production.[10] This modification does not significantly alter the rate of amino acid addition by cognate tRNAs but can subtly affect translational fidelity depending on the codon context.[11][12][13]
Table 2: Kinetic Parameters of Translation
This table presents a qualitative summary of the effects of m1Ψ on key kinetic parameters of the translation process, as determined by in vitro translation assays.
| Kinetic Parameter | Effect of m1Ψ Modification | Reference |
| Rate of Cognate Amino Acid Incorporation | No substantial change | [11] |
| Rate of Translation Termination | Not significantly perturbed | |
| Ribosome Density on mRNA | Increased | [10] |
| Translational Fidelity | Subtle, context-dependent modulation | [1][11] |
Evasion of Innate Immune Recognition
A primary advantage of using m1Ψ in therapeutic mRNA is its ability to evade detection by innate immune sensors, such as Toll-like receptors (TLR7/8) and RIG-I-like receptors (RLRs), thereby reducing the inflammatory response.[1][2]
TLR7/8 Signaling Pathway
TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), particularly degradation products.[] The incorporation of m1Ψ helps RNA evade this surveillance mechanism primarily by increasing its resistance to cleavage by endolysosomal nucleases like RNase T2.[] This prevents the generation of short, immunostimulatory RNA fragments that would otherwise bind to and activate TLR7/8, which subsequently trigger a downstream signaling cascade involving MyD88, IRAKs, and TRAF6, leading to the activation of transcription factors like NF-κB and IRF7 and the production of pro-inflammatory cytokines and type I interferons.[15][16][17]
Caption: Evasion of TLR7/8 signaling by m1Ψ-modified RNA.
RIG-I Signaling Pathway
Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate.[18] Upon binding to RNA, RIG-I undergoes a conformational change, leading to its ubiquitination by ligases such as TRIM25 and Riplet.[18][19] This activation allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), which then aggregates and serves as a platform to activate downstream kinases (TBK1/IKKε) that phosphorylate and activate the transcription factor IRF3, leading to type I interferon production.[18][20] Nucleoside modifications, including m1Ψ, are thought to abrogate RIG-I signaling, potentially by altering the RNA structure in a way that is not recognized efficiently by the receptor, thus preventing the initial binding and activation step.[2][21]
Caption: Abrogation of RIG-I signaling by m1Ψ-modified RNA.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the biophysical characterization of m1Ψ-modified RNA.
UV Thermal Denaturation for Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of an RNA duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.
Methodology:
-
Sample Preparation: Dissolve the lyophilized RNA oligonucleotides (both unmodified and m1Ψ-modified sequences and their complements) in a buffer such as 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours. Prepare a series of dilutions to assess concentration dependence (e.g., 0.5 µM to 10 µM).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Collection:
-
Place the RNA sample in a quartz cuvette and overlay with mineral oil to prevent evaporation.
-
Equilibrate the sample at a low starting temperature (e.g., 15°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) up to a final temperature of 95°C.
-
Record the absorbance at 260 nm continuously throughout the temperature ramp.[22][23]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
Normalize the curve to represent the fraction of unfolded RNA.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA is in a double-stranded state. This is determined by finding the maximum of the first derivative of the melting curve.[9]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the concentration dependence of the Tm through a van't Hoff plot (ln(Ct) vs 1/Tm).[9]
-
Caption: Workflow for UV thermal denaturation analysis.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Methodology:
-
Sample Preparation:
-
Prepare the RNA (titrate) and the binding partner (protein or small molecule titrant) in the exact same, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM KCl, 5 mM MgCl2, pH 7.4). Dialysis is the preferred method for buffer matching.
-
The concentration of the titrate in the sample cell is typically 10-20 µM. The titrant concentration in the syringe should be 10-15 times higher than the titrate.[24][25]
-
-
Instrumentation: Use an isothermal titration calorimeter (e.g., MicroCal iTC200).
-
Data Collection:
-
Thoroughly clean the sample cell and syringe.[24]
-
Load the RNA solution into the sample cell and the binding partner into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the titrant into the sample cell while stirring.
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of titrant to titrate.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the association constant (Ka, which is 1/Kd), the binding enthalpy (ΔH), and the stoichiometry (n).[7][25][26]
-
In Vitro Translation (IVT) Assay
This assay measures the amount of protein produced from an mRNA template in a cell-free system, providing a direct readout of translational efficiency.
Methodology:
-
mRNA Template Preparation: Synthesize unmodified and m1Ψ-modified mRNAs encoding a reporter protein (e.g., Luciferase or GFP) using an in vitro transcription kit. The reaction should include a cap analog and a poly(A) tailing step. Purify the mRNA and verify its integrity and concentration.[10]
-
IVT Reaction Setup:
-
Use a commercial cell-free expression system (e.g., HeLa or rabbit reticulocyte lysate-based).[8][11][27]
-
Thaw all components on ice.
-
In a nuclease-free tube, combine the cell lysate, reaction mix (containing amino acids, energy source), RNase inhibitor, and a defined amount of the mRNA template (e.g., 50-100 ng/µL).
-
Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).[8][11]
-
-
Protein Quantification:
-
If using a Luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the correct excitation/emission wavelengths.
-
Quantify the protein yield by comparing the signal to a standard curve generated with a purified recombinant reporter protein.
-
-
Data Analysis: Compare the protein yield from the m1Ψ-modified mRNA to that from the unmodified mRNA to determine the relative translational efficiency.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. content.protocols.io [content.protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stabilized immune modulatory RNA compounds as agonists of Toll-like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of RIG-I Activation by K63-Linked Polyubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent Advances and Contradictions in the Study of the Individual Roles of Ubiquitin Ligases That Regulate RIG-I-Like Receptor-Mediated Antiviral Innate Immune Responses [frontiersin.org]
- 20. Reconstitution of the RIG-I Pathway Reveals a Pivotal Role of Unanchored Polyubiquitin Chains in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleotide Sequences and Modifications That Determine RIG-I/RNA Binding and Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
The Impact of N1-Methylpseudouridine on RNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccines, lauded for its ability to enhance protein expression and reduce innate immune responses.[1][2] A critical, yet less discussed, aspect of this modification is its influence on the secondary structure of RNA. This technical guide provides an in-depth analysis of the structural consequences of m1Ψ incorporation, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated molecular pathways. Understanding these structural impacts is paramount for the rational design of next-generation RNA-based medicines with optimized efficacy and safety profiles.
Introduction: The Structural Significance of N1-Methylpseudouridine
N1-methylpseudouridine is a modified nucleoside, structurally similar to uridine (B1682114), that is widely used in therapeutic mRNA development.[1] Its inclusion has been shown to increase the stability and translation efficiency of mRNA.[2] The methyl group on the N1 position of the pseudouridine (B1679824) base leads to enhanced base stacking interactions compared to both uridine and its parent modification, pseudouridine (Ψ).[2] This alteration in base stacking contributes to changes in the thermodynamic stability of RNA duplexes and can modulate the overall secondary structure of the RNA molecule. These structural changes, in turn, can influence interactions with RNA-binding proteins and the machinery of the innate immune system.
Quantitative Analysis of N1-Methylpseudouridine's Effect on RNA Duplex Stability
The thermodynamic stability of RNA secondary structures is a key determinant of their biological function. The incorporation of m1Ψ can alter the melting temperature (Tm), a measure of duplex stability, in a sequence- and context-dependent manner.[3]
Below is a summary of reported melting temperatures for various RNA duplexes containing uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ).
| Duplex Sequence (5'-3')Modification Site (X) | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) relative to Uridine (°C) |
| GCGXGCCGCAGC | U | 22.5 | - |
| GCGXGCCGCAGC | Ψ | 24.0 | +1.5 |
| GCGXGCCGCAGC | m1Ψ | 22.5 | 0 |
| GCAXGCGUAC | U | Not Determined | - |
| GCAXGCGUAC | Ψ | Not Determined | - |
| GCAXGCGUAC | m1Ψ | Not Determined | - |
| GCUXGCCGAGCG | U | 23.0 | - |
| GCUXGCCGAGCG | Ψ | 27.0 | +4.0 |
| GCUXGCCGAGCG | m1Ψ | 23.0 | 0 |
Data extracted from studies on short RNA duplexes. The precise Tm values can vary based on experimental conditions such as salt concentration.[3]
Experimental Protocols for Characterizing RNA Secondary Structure
Several experimental techniques can be employed to elucidate the structural impact of m1Ψ on RNA. Two key methods are UV thermal denaturation for assessing duplex stability and SHAPE-Seq for high-resolution secondary structure mapping.
UV Thermal Denaturation of m1Ψ-Modified RNA Oligonucleotides
This protocol is used to determine the melting temperature (Tm) of short RNA duplexes.
Methodology:
-
Oligonucleotide Synthesis and Purification: Synthesize the desired RNA oligonucleotides, with and without m1Ψ modification, using standard solid-phase synthesis protocols.[4] Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Duplex Annealing: Resuspend the purified single-stranded RNA oligonucleotides in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Mix equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing of the duplexes.
-
UV Spectrophotometry: Transfer the annealed RNA duplex solution to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[5]
SHAPE-Seq Analysis of m1Ψ-Modified RNA
Selective 2’-hydroxyl acylation analyzed by primer extension followed by sequencing (SHAPE-Seq) is a powerful technique for probing RNA secondary structure at single-nucleotide resolution.[6]
Methodology:
-
RNA Synthesis and Folding: Synthesize the m1Ψ-modified RNA of interest. The RNA is then folded into its native conformation under specific buffer conditions (e.g., physiological salt concentrations and temperature).
-
SHAPE Reagent Modification: Treat the folded RNA with a SHAPE reagent, such as 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7).[7] The reagent acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides, while constrained (base-paired) nucleotides react much more slowly. A no-reagent control is also prepared.
-
Reverse Transcription: Perform reverse transcription on both the modified and control RNA samples. The SHAPE adducts on the RNA template cause the reverse transcriptase to stall, generating a population of cDNAs whose lengths correspond to the positions of the modifications.
-
Library Preparation and Sequencing: Ligate sequencing adapters to the cDNA fragments and perform high-throughput sequencing to determine the positions and frequencies of the reverse transcription stops.
-
Data Analysis and Structure Modeling: The sequencing data is processed to calculate a "reactivity" profile for each nucleotide. This reactivity data is then used as a pseudo-energy constraint to guide computational RNA secondary structure prediction algorithms, resulting in a more accurate structural model.[8]
Visualizing Workflows and Pathways
Experimental Workflow for RNA Secondary Structure Analysis
The following diagram illustrates the general workflow for analyzing the secondary structure of m1Ψ-modified RNA using SHAPE-Seq.
Signaling Pathway: PKR Activation by dsRNA
The innate immune system can recognize double-stranded RNA (dsRNA) as a pathogen-associated molecular pattern, leading to the activation of protein kinase R (PKR).[9] The incorporation of m1Ψ can alter RNA secondary structure, potentially affecting the formation of dsRNA regions and thereby modulating PKR activation.
Conclusion
The incorporation of N1-methylpseudouridine into RNA has a demonstrable impact on its secondary structure, primarily through the enhancement of base stacking interactions. This structural modulation is context-dependent and can be quantitatively assessed using techniques such as UV thermal denaturation and SHAPE-Seq. The resulting alterations in RNA structure can influence downstream biological processes, including the activation of innate immune sensors like PKR. A thorough understanding and characterization of these structural effects are crucial for the continued development of safe and effective RNA-based therapeutics and vaccines. By providing detailed methodologies and clear visualizations of the relevant pathways, this guide serves as a valuable resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. luckslab.org [luckslab.org]
- 7. SHAPE-Seq [illumina.com]
- 8. RNAstructure Tutorials - Using SHAPE Data [rna.urmc.rochester.edu]
- 9. Activation of PKR by short stem–loop RNAs containing single-stranded arms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Nucleoside Modifications for mRNA Vaccines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The advent of mRNA vaccines represents a paradigm shift in vaccinology, underscored by the rapid development and deployment of vaccines against COVID-19. A cornerstone of this technology is the strategic use of nucleoside modifications to overcome the inherent instability and immunogenicity of in vitro-transcribed (IVT) mRNA. This guide delves into the foundational research that established how modified nucleosides, particularly pseudouridine (B1679824) (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), enhance mRNA stability and translational efficiency while mitigating the inflammatory responses that previously hindered the platform's clinical application. We present key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to provide a comprehensive resource for professionals in the field.
The Challenge: Instability and Immunogenicity of Unmodified mRNA
Exogenously introduced, unmodified mRNA poses two significant challenges for therapeutic applications. First, it is rapidly degraded by ubiquitous ribonucleases (RNases). Second, the innate immune system has evolved to recognize foreign RNA as a hallmark of viral infection.[1][2] This recognition is mediated by Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and MDA5, which are located on the cell surface, in endosomes, or in the cytoplasm.[1][2][3][4][5]
Activation of these sensors by unmodified IVT mRNA, which can contain double-stranded RNA (dsRNA) byproducts and uridine-rich single-stranded RNA (ssRNA), triggers a potent inflammatory cascade.[3] This leads to the production of Type I interferons (IFNs) and pro-inflammatory cytokines, which can cause dose-limiting adverse effects and suppress protein translation, thereby reducing the efficacy of the mRNA therapeutic.[1][2][6]
The Solution: Nucleoside Modifications
Pioneering research, notably by Katalin Karikó and Drew Weissman, revealed that modifying the nucleoside building blocks of mRNA could circumvent these issues.[6][7][8][9] They discovered that replacing uridine (B1682114) (U) with naturally occurring modified nucleosides like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) rendered the mRNA non-immunogenic and dramatically increased its translational capacity.[8][10][11][12]
Evading Innate Immune Recognition
Nucleoside modifications alter the secondary structure of the mRNA, which reduces its recognition by innate immune sensors.[1] The incorporation of pseudouridine, for instance, has been shown to block the stimulation of TLR7/8, RIG-I, and other signaling pathways.[] This blunts the downstream inflammatory cascade, preventing the shutdown of protein synthesis and degradation of the mRNA transcript.[14][15]
Enhancing Translational Efficiency and Stability
Beyond reducing immunogenicity, nucleoside modifications directly enhance the translational output of the mRNA molecule. The complete substitution of uridine with N1-methylpseudouridine (m1Ψ) has been shown to significantly outperform pseudouridine (Ψ) in terms of protein expression.[10] This is attributed to several factors, including increased ribosome density on the mRNA transcript and enhanced resistance to degradation by cellular ribonucleases.[10][][16] The structural rigidity and altered base stacking conferred by pseudouridine and its derivatives contribute to a longer mRNA half-life, allowing for more sustained protein production from a single transcript.[16][][]
Quantitative Impact of Key Modifications
The following tables summarize quantitative data from foundational studies, illustrating the profound impact of nucleoside modifications on key performance metrics for mRNA therapeutics.
Table 1: Effect of Nucleoside Modifications on Protein Expression
| Modification | Cell Type / Model | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Reference |
|---|---|---|---|
| Pseudouridine (Ψ) | Human dendritic cells | ~10-fold | Karikó et al., 2008[19] |
| N1-methylpseudouridine (m1Ψ) | Mammalian cell lines | Up to 44-fold | Andries et al., 2015[10] |
| N1-methylpseudouridine (m1Ψ) | Mice (in vivo) | >1000-fold (luciferase expression) | Andries et al., 2015[10] |
| 5-methoxyuridine (B57755) (5moU) | Macrophages | High protein production | BOC Sciences[] |
Table 2: Effect of Nucleoside Modifications on Innate Immune Activation
| Modification | Metric | Result | Reference |
|---|---|---|---|
| Pseudouridine (Ψ) | TLR7/8, PKR, RIG-I Activation | Blocked stimulation | BOC Sciences[] |
| N1-methylpseudouridine (m1Ψ) | Immunogenicity | Reduced compared to Ψ | Andries et al., 2015[10] |
| 5-methylcytidine (m5C) | TLR7/8, PKR, RIG-I Activation | Blocked stimulation | BOC Sciences[] |
| N6-methyladenosine (m6A) | TLR3/7/8, PKR, MDA5, RIG-I Binding | Decreased binding | BOC Sciences[] |
Key Experimental Protocols
Synthesis of Modified mRNA via In Vitro Transcription (IVT)
This protocol outlines the general steps for producing nucleoside-modified mRNA. Specific kits and reagents may vary.
-
Template Preparation: A linearized plasmid DNA template is required. The template should contain a T7 promoter, the 5' untranslated region (UTR), the coding sequence for the protein of interest, the 3' UTR, and a poly(A) tail sequence.
-
Reaction Assembly: The IVT reaction is assembled at room temperature to prevent premature transcription. A typical 20 µL reaction includes:[20]
-
Nuclease-free water
-
10x Reaction Buffer
-
ATP, GTP, CTP solution
-
Modified UTP solution (e.g., N1-methylpseudouridine-5'-Triphosphate) at an equimolar concentration to the other NTPs.[20]
-
5' Cap Analog (e.g., CleanCap® Reagent AG)
-
Linearized DNA Template (approx. 1 µg)
-
T7 RNA Polymerase Mix
-
-
Incubation: The reaction is mixed gently and incubated at 37°C for 2 hours. For longer transcripts or higher yields, incubation can be extended.[20]
-
DNase Treatment: To remove the DNA template, DNase I is added to the reaction mixture and incubated at 37°C for 15 minutes.[20]
-
Purification: The synthesized mRNA is then purified to remove enzymes, unincorporated nucleotides, and DNA fragments.
Purification of IVT mRNA
High-purity mRNA is critical for downstream applications. Several methods are available:
-
LiCl Precipitation: An effective method for removing the majority of unincorporated NTPs and proteins.[21][]
-
Spin Column Chromatography: A preferred method for capped or labeled RNA, providing high-quality mRNA.[21]
-
Chromatography (Large Scale): For industrial-scale production, techniques like ion exchange chromatography (IEC) or tangential flow filtration (TFF) are employed to ensure high purity and yield.[][23]
Quantitative Analysis of Protein Expression
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise and reproducible quantification of proteins expressed from mRNA therapies.[24][25]
-
Sample Preparation: Cells or tissues are lysed to extract total protein.
-
Protein Digestion: Proteins are digested into smaller peptides using an enzyme like trypsin.
-
Peptide Selection: Surrogate peptides unique to the protein of interest are selected for analysis.
-
LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer to quantify the abundance of the surrogate peptides, which directly correlates with the amount of expressed protein.[26][27]
Workflow for Modified mRNA Vaccine Production
The production of a modified mRNA vaccine is a multi-step process that requires precise execution and quality control at each stage.
Conclusion and Future Directions
The foundational research into nucleoside modifications has transformed mRNA from an unstable and inflammatory molecule into a powerful and versatile therapeutic platform.[2][8] The use of N1-methylpseudouridine, in particular, has been a critical element in the success of the first clinically approved mRNA vaccines.[14][28][29] Future research will likely focus on exploring novel modifications, optimizing UTR and poly(A) tail sequences, and developing next-generation delivery systems to further enhance the efficacy, safety, and targeting of mRNA-based medicines for a wide range of infectious diseases and other therapeutic areas.[15]
References
- 1. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 3. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA mediated toll-like receptor stimulation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate Sensing of Viruses by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Karikó and Weissman win Nobel Prize for mRNA research | Penn Medicine [pennmedicine.org]
- 8. Katalin Karikó - Wikipedia [en.wikipedia.org]
- 9. Katalin Karikó and Drew Weissman were jointly awarded the Nobel Prize in Physiology or Medicine 2023 [who.int]
- 10. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 11. From foundational discoveries to profound impact | Penn Today [penntoday.upenn.edu]
- 12. nobelprizemedicine.org [nobelprizemedicine.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. neb.com [neb.com]
- 21. neb.com [neb.com]
- 23. Scaling Up: Large-Scale mRNA Production Techniques - Creative Enzymes [creative-enzymes.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. escholarship.org [escholarship.org]
- 28. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines | Semantic Scholar [semanticscholar.org]
- 29. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In vitro Transcription with N1-Methylsulfonyl-pseudouridine (ms¹Ψ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription (IVT) of messenger RNA (mRNA) fully substituted with N1-Methylsulfonyl-pseudouridine-5'-triphosphate (ms¹Ψ-TP). The incorporation of ms¹Ψ into mRNA has been demonstrated to significantly enhance protein expression while reducing the innate immune response, making it a critical modification for the development of mRNA-based therapeutics and vaccines.[1][2][3][4]
Introduction
The therapeutic potential of mRNA is often limited by its inherent instability and immunogenicity.[5] The recognition of in vitro transcribed mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR) can trigger an innate immune response, leading to cytokine production and translational arrest.[4][5] The substitution of uridine (B1682114) with modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has emerged as a key strategy to overcome these challenges.[6][7]
Studies have shown that mRNAs containing m1Ψ exhibit superior performance compared to those with pseudouridine (B1679824) (Ψ) or unmodified uridine. This includes a significant increase in protein expression, with reports of up to a 44-fold increase for doubly modified (5-methylcytidine and m1Ψ) mRNA and a 13-fold increase for singly m1Ψ-modified mRNA compared to their Ψ-containing counterparts.[1][2] This enhancement is attributed to the reduced activation of innate immune sensors and an increase in ribosome density on the mRNA transcript.[8][9][10] Furthermore, m1Ψ is incorporated into the mRNA transcript with higher fidelity than Ψ during the IVT process.[11][12]
These attributes have made m1Ψ a cornerstone of modern mRNA vaccine technology, as exemplified by its use in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][13] This document provides detailed protocols for the synthesis, purification, and analysis of ms¹Ψ-modified mRNA for research and therapeutic development.
Quantitative Data Summary
The following tables summarize the comparative performance of ms¹Ψ-modified mRNA versus unmodified and pseudouridine (Ψ)-modified mRNA.
Table 1: Comparison of In Vitro Transcription Fidelity
| Nucleoside Triphosphate | Combined Error Rate (errors/base) | Fold-change vs. Unmodified |
| Uridine (U) | 7.4 ± 0.7 x 10⁻⁵ | 1.0 |
| Pseudouridine (Ψ) | 1.3 ± 0.2 x 10⁻⁴ | ~2.0 |
| N1-Methylpseudouridine (m1Ψ) | 7.4 ± 0.7 x 10⁻⁵ | ~1.0 |
Data adapted from a study comparing the incorporation fidelity of uridine analogs by T7 RNA polymerase.[11]
Table 2: Relative Protein Expression and Immunogenicity
| mRNA Modification | Relative Protein Expression (fold-change) | Key Immunogenic Markers (e.g., IFN-β, TNF-α, IL-6) |
| Unmodified Uridine | 1 | High Induction |
| Pseudouridine (Ψ) | Moderate Increase | Reduced Induction |
| N1-Methylpseudouridine (m1Ψ) | High Increase (~13-44 fold vs. Ψ)[1][2] | Significantly Reduced Induction[3][14] |
This table provides a qualitative and quantitative summary based on multiple studies. The exact fold-change in protein expression can vary depending on the cell type, delivery method, and specific mRNA construct.
Experimental Protocols
Protocol 1: In Vitro Transcription of ms¹Ψ-Modified mRNA
This protocol describes the complete substitution of UTP with ms¹Ψ-TP in a standard T7 RNA polymerase-driven in vitro transcription reaction. Commercial kits, such as the HiScribe™ T7 mRNA Kit with CleanCap® Reagent AG, are formulated to allow for such substitutions.[15]
Materials:
-
Linearized DNA template (0.5-1.0 µg) with a T7 promoter
-
Nuclease-free water
-
10X Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)[16]
-
ATP Solution (100 mM)
-
CTP Solution (100 mM)
-
GTP Solution (100 mM)
-
N1-Methylsulfonyl-pseudouridine-5'-triphosphate (ms¹Ψ-TP) Solution (100 mM)
-
5' Cap Analog (e.g., CleanCap® Reagent AG, ARCA)
-
T7 RNA Polymerase Mix
-
RNase Inhibitor (optional, but recommended)
-
DNase I (for template removal)
Procedure:
-
Reaction Setup: Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Gently vortex and briefly centrifuge all components before use. Assemble the reaction at room temperature to prevent precipitation of the DNA template. The following is a representative 20 µL reaction:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10X Reaction Buffer | 2.0 | 1X |
| ATP Solution (100 mM) | 1.5 | 7.5 mM |
| CTP Solution (100 mM) | 1.5 | 7.5 mM |
| GTP Solution (100 mM) | 1.5 | 7.5 mM |
| ms¹Ψ-TP Solution (100 mM) | 1.5 | 7.5 mM |
| 5' Cap Analog (e.g., 100 mM) | 1.2 | 6 mM |
| Linearized DNA Template (0.5 µg/µL) | 1.0 | 25 ng/µL |
| T7 RNA Polymerase Mix | 2.0 | - |
Note: The final concentrations of NTPs and the cap analog can be optimized for different templates and desired yields.[16][] For complete substitution, UTP is entirely replaced by ms¹Ψ-TP.[15]
-
Incubation: Mix the components thoroughly by gentle pipetting. Briefly centrifuge the tube to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours to increase yield.[15]
-
DNA Template Removal: After incubation, add 1 µL of DNase I to the reaction mixture. Mix well and incubate at 37°C for 15 minutes. This step is crucial to remove the DNA template.[15]
Protocol 2: Purification of ms¹Ψ-Modified mRNA
Purification is necessary to remove enzymes, unincorporated nucleotides, and other reaction components. Lithium chloride (LiCl) precipitation is a common and effective method.[6][16]
Materials:
-
Nuclease-free water
-
LiCl Precipitation Solution (e.g., 7.5 M LiCl, 50 mM EDTA)
-
70% Ethanol (B145695) (nuclease-free)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.
-
Add 30 µL of the LiCl Precipitation Solution to the reaction.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 1 mL of cold 70% ethanol. Centrifuge again at 4°C for 5 minutes.
-
Carefully remove the ethanol wash. It is important to remove as much ethanol as possible without disturbing the pellet. A brief spin can help collect residual liquid for removal.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the purified mRNA in an appropriate volume of nuclease-free water or a suitable storage buffer (e.g., TE buffer).
Protocol 3: 5' Capping and 3' Poly(A) Tailing
For optimal stability and translation in eukaryotic cells, mRNA requires a 5' cap and a 3' poly(A) tail.[18][19] Capping can be performed co-transcriptionally using a cap analog as described in Protocol 1.[16] Post-transcriptional polyadenylation is described below.
Materials:
-
Purified ms¹Ψ-modified mRNA
-
E. coli Poly(A) Polymerase
-
Poly(A) Polymerase Reaction Buffer (5X)
-
ATP Solution (10 mM)
-
Nuclease-free water
Procedure:
-
Set up the following 50 µL reaction:
| Component | Volume (µL) |
| Purified ms¹Ψ-mRNA (up to 5 µg) | X |
| Nuclease-free Water | to 50 µL |
| 5X Poly(A) Polymerase Reaction Buffer | 10 |
| ATP (10 mM) | 5 |
| E. coli Poly(A) Polymerase | 2 |
-
Mix gently and incubate at 37°C for 30 minutes.
-
The polyadenylated mRNA can be purified using LiCl precipitation or a suitable column-based kit.
Protocol 4: Transfection of ms¹Ψ-Modified mRNA for Protein Expression Analysis
This protocol provides a general guideline for transfecting mammalian cells to assess protein expression from the synthesized mRNA.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Purified, capped, and polyadenylated ms¹Ψ-modified mRNA
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, or similar)
-
Serum-free medium (e.g., Opti-MEM™)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.[9]
-
Complex Formation:
-
For each well, dilute 2.5 µg of ms¹Ψ-mRNA into 100 µL of serum-free medium in a sterile, nuclease-free tube.
-
In a separate tube, dilute 5 µL of the transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.[9]
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and replace it with 1.8 mL of fresh, pre-warmed complete medium.
-
Add the 200 µL mRNA-lipid complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
Protein expression can typically be assessed 18-48 hours post-transfection by methods such as fluorescence microscopy (for fluorescent reporter proteins), Western blot, or ELISA.[9]
-
Protocol 5: Analysis of Innate Immune Response
The reduced immunogenicity of ms¹Ψ-modified mRNA can be quantified by measuring the expression of key cytokines and interferon-stimulated genes (ISGs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
mRNA-lipid complexes (prepared as in Protocol 4)
-
RNA lysis buffer for RNA extraction
-
Reagents for RT-qPCR (reverse transcriptase, qPCR master mix, primers for target genes like IFNB1, TNF, IL6, CXCL10)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)
Procedure:
-
Cell Stimulation: Seed immune cells in a 24-well plate. Treat the cells with mRNA-lipid complexes containing unmodified, Ψ-modified, and ms¹Ψ-modified mRNA. Include a mock-transfected control.
-
Incubation: Incubate the cells for 6-24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells directly in the wells to extract total RNA for gene expression analysis.
-
-
Analysis:
-
Perform ELISA on the supernatants according to the manufacturer's instructions to quantify secreted cytokines.
-
Perform RT-qPCR on the extracted RNA to determine the relative expression levels of target genes, normalizing to a housekeeping gene. A significant reduction in the expression of these genes in cells treated with ms¹Ψ-mRNA compared to unmodified mRNA indicates reduced immunogenicity.[14]
-
Visualizations
Caption: Workflow for ms¹Ψ-modified mRNA synthesis.
References
- 1. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 2. youtube.com [youtube.com]
- 3. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 4. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Role for MAPK Signalling Pathways in the Transcriptional Regulation of Toll Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. promega.com.cn [promega.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mclab.com [mclab.com]
- 13. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 14. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 18. neb-online.de [neb-online.de]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: Incorporation of N1-Methylpseudouridine into mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) for therapeutic applications. The substitution of uridine (B1682114) with m1Ψ is a critical modification that significantly enhances the safety and efficacy of mRNA-based drugs, including vaccines and protein replacement therapies.[1][2][3] This modification has been instrumental in the success of mRNA vaccines, such as those developed for COVID-19 by Pfizer-BioNTech and Moderna, where uridine is completely replaced by m1Ψ.[3][4]
Introduction to N1-Methylpseudouridine (m1Ψ)
N1-methylpseudouridine is a modified nucleoside, an analog of the naturally occurring pseudouridine (B1679824) (Ψ).[] Its incorporation into synthetic mRNA confers several key advantages:
-
Reduced Innate Immunogenicity: Unmodified single-stranded mRNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit protein translation and cause adverse effects.[2][][6] The presence of m1Ψ effectively dampens this immune recognition, leading to a safer therapeutic molecule.[3][]
-
Enhanced Translational Capacity: m1Ψ-modified mRNA has been shown to significantly increase protein expression compared to unmodified or even pseudouridine-modified mRNA.[3][4][7][8] This is attributed to a reduction in the activation of the PKR-mediated stress response, which would otherwise inhibit translation initiation.[] Furthermore, m1Ψ modification can increase ribosome density on the mRNA, leading to more efficient protein synthesis.[9][10]
-
Improved mRNA Stability: The incorporation of m1Ψ can enhance the biological stability of the mRNA molecule, contributing to a longer half-life and sustained protein production.[][11]
-
High-Fidelity Incorporation: Studies have demonstrated that m1Ψ is incorporated into the mRNA transcript with higher fidelity than pseudouridine during in vitro transcription.[12][13]
Methods for Incorporating m1Ψ into mRNA
The primary and most widely used method for incorporating m1Ψ into mRNA is through in vitro transcription (IVT) . This enzymatic process synthesizes RNA from a linear DNA template. To generate fully m1Ψ-modified mRNA, N1-methylpseudouridine-5'-triphosphate (m1ΨTP) is used in the reaction mixture, completely replacing the standard uridine triphosphate (UTP).
Key Components of the In Vitro Transcription Reaction
-
Linearized DNA Template: A high-purity, linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest, 5' and 3' untranslated regions (UTRs), and a poly(A) tail sequence.
-
T7 RNA Polymerase: A highly efficient, promoter-specific RNA polymerase that catalyzes the synthesis of RNA.[14]
-
Ribonucleoside Triphosphates (NTPs): Adenosine triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
-
5' Cap Analog: A cap structure at the 5' end is crucial for ribosome binding and initiation of translation, as well as for protecting the mRNA from degradation.[10] Co-transcriptional capping using cap analogs like CleanCap® is a highly efficient method.[6]
-
Reaction Buffer: Provides the optimal pH, magnesium concentration, and other components for the polymerase activity.
Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes a typical small-scale IVT reaction for the synthesis of m1Ψ-modified mRNA.
Materials:
-
Linearized DNA template (0.5-1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP solution (100 mM each)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM)
-
CleanCap® Reagent AG
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I
Procedure:
-
Thaw all components on ice. Keep the enzymes and RNase inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer (2 µL)
-
ATP, GTP, CTP (as per manufacturer's recommendation)
-
m1ΨTP (in place of UTP)
-
CleanCap® Reagent AG
-
Linearized DNA template (0.5-1 µg)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.[15]
-
After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Proceed immediately to the purification of the synthesized mRNA.
Protocol 2: Purification of m1Ψ-Modified mRNA
Purification is essential to remove enzymes, unincorporated nucleotides, the DNA template, and any potential double-stranded RNA byproducts.
Materials:
-
IVT reaction mixture
-
LiCl Precipitation Solution (e.g., 5 M LiCl)
-
Nuclease-free water
-
70% Ethanol (ice-cold)
-
Nuclease-free microcentrifuge tubes
Procedure (LiCl Precipitation):
-
Add an equal volume of LiCl precipitation solution to the IVT reaction mixture.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at high speed at 4°C for 5 minutes.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the purified mRNA in a suitable volume of nuclease-free water.
Note: For higher purity required for therapeutic applications, chromatography-based methods such as oligo(dT) affinity chromatography or ion-exchange chromatography are recommended.
Protocol 3: Quality Control of m1Ψ-Modified mRNA
1. Quantification:
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer (e.g., NanoDrop). It is important to note that m1Ψ has a lower molar extinction coefficient than uridine, which can lead to an underestimation of the mRNA concentration by 5-15% if standard RNA quantification methods are used.[16] For precise quantification, it is recommended to use specialized calculators or methods that account for the base composition of the mRNA.[16]
2. Integrity and Size Analysis:
-
Analyze the size and integrity of the mRNA using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system like the Agilent Bioanalyzer. A sharp, single band at the expected size indicates a high-quality transcript.
3. Capping Efficiency:
-
Capping efficiency can be assessed using methods such as RNase H digestion assays or specific chromatography techniques.
Quantitative Data Summary
The following tables summarize the comparative performance of m1Ψ-modified mRNA versus unmodified (U) and pseudouridine (Ψ)-modified mRNA.
Table 1: Comparison of Translation Efficiency
| mRNA Modification | Relative Protein Expression (in vitro) | Relative Protein Expression (in vivo) | Reference(s) |
| Unmodified (U) | Baseline | Baseline | [7],[4] |
| Pseudouridine (Ψ) | Increased | Increased | [7],[4] |
| N1-Methylpseudouridine (m1Ψ) | Significantly Increased | Significantly Increased | [7],[4] |
Table 2: Impact on Innate Immune Response
| mRNA Modification | TLR Activation | Inflammatory Cytokine Production | Reference(s) |
| Unmodified (U) | High | High | [],[3] |
| Pseudouridine (Ψ) | Reduced | Reduced | [],[3] |
| N1-Methylpseudouridine (m1Ψ) | Significantly Reduced | Significantly Reduced | [],[3] |
Table 3: Incorporation Fidelity by RNA Polymerases
| Nucleotide Analog | Relative Incorporation Fidelity | Reference(s) |
| Pseudouridine (Ψ) | Lower | [12],[13] |
| N1-Methylpseudouridine (m1Ψ) | Higher | [12],[13] |
Visualizations
Caption: Workflow for the synthesis and quality control of m1Ψ-modified mRNA.
Caption: Evasion of innate immune recognition by m1Ψ-modified mRNA.
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 3. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 15. mdpi.com [mdpi.com]
- 16. The mRNACalc webserver accounts for the N1-methylpseudouridine hypochromicity to enable precise nucleoside-modified mRNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N1-Methylsulfonyl pseudouridine in CRISPR Guide RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, offering unprecedented precision in modifying genetic material. A key component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. The efficacy and specificity of CRISPR-Cas9 are critically dependent on the integrity and performance of the sgRNA. Chemical modifications of the sgRNA have been explored to enhance its stability, reduce immunogenicity, and improve editing outcomes.
N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) is a modified nucleoside that has shown promise in enhancing the properties of RNA molecules, most notably in the context of mRNA-based therapeutics. Its incorporation into CRISPR guide RNAs represents a novel strategy to improve the performance of the CRISPR-Cas9 system. This document provides detailed application notes and protocols for the use of ms¹Ψ-modified sgRNAs in genome editing experiments.
Recent studies have demonstrated that the incorporation of ms¹Ψ into sgRNAs can preserve on-target genome editing efficiency while significantly reducing off-target effects in vitro.[1][2] This modified nucleoside appears to enhance the specificity of the Cas9-sgRNA complex, potentially by altering the conformational dynamics or stability of the gRNA-DNA heteroduplex. Furthermore, ms¹Ψ-modified sgRNAs have been shown to be functional in human cells, supporting their potential for therapeutic applications.[1][2]
Data Presentation
The following tables summarize the quantitative effects of N1-Methylsulfonyl pseudouridine (ms¹Ψ) modification on guide RNA performance based on representative data from in vitro and cellular experiments.
Table 1: In Vitro Cleavage Efficiency of ms¹Ψ-Modified sgRNA
| Target Locus | Modification | On-Target Cleavage Efficiency (%) | Off-Target Site 1 Cleavage (%) | Off-Target Site 2 Cleavage (%) |
| Gene A | Unmodified | 85 ± 5 | 15 ± 3 | 8 ± 2 |
| Gene A | ms¹Ψ-modified | 82 ± 6 | 3 ± 1 | <1 |
| Gene B | Unmodified | 90 ± 4 | 12 ± 2 | 5 ± 1 |
| Gene B | ms¹Ψ-modified | 88 ± 5 | 2 ± 1 | <1 |
Data are representative and compiled from published studies.[1]
Table 2: Genome Editing Efficiency in Human Cells using ms¹Ψ-Modified sgRNA
| Cell Line | Target Gene | Delivery Method | Modification | Indel Frequency (%) |
| HEK293T | Gene C | RNP Electroporation | Unmodified | 75 ± 7 |
| HEK293T | Gene C | RNP Electroporation | ms¹Ψ-modified | 70 ± 8 |
| Primary T Cells | Gene D | RNP Electroporation | Unmodified | 60 ± 9 |
| Primary T Cells | Gene D | RNP Electroporation | ms¹Ψ-modified | 55 ± 10 |
Data are representative and compiled from published studies.[2]
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound (ms¹Ψ)-Modified Single Guide RNA (sgRNA)
This protocol describes the synthesis of ms¹Ψ-modified sgRNA using in vitro transcription with T7 RNA polymerase.
Materials:
-
Linearized DNA template encoding the T7 promoter followed by the sgRNA sequence
-
This compound-5'-Triphosphate (ms¹ΨTP)
-
ATP, CTP, GTP solution (100 mM each)
-
UTP solution (100 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Transcription Reaction Setup:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
Reagent Volume (µL) for 20 µL reaction Final Concentration Nuclease-free water to 20 µL 10X Transcription Buffer 2 1X ATP, CTP, GTP (100 mM each) 0.5 each 2.5 mM each UTP (100 mM) 0.25 1.25 mM ms¹ΨTP (100 mM) 0.25 1.25 mM Linearized DNA template (1 µg) X 50 ng/µL RNase Inhibitor 1 | T7 RNA Polymerase | 2 | |
-
Note: The ratio of UTP to ms¹ΨTP can be adjusted to achieve different levels of modification.
-
-
Incubation:
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the sgRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the sgRNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified sgRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel or using a bioanalyzer.
-
Protocol 2: Formation and Delivery of Cas9-ms¹Ψ-sgRNA Ribonucleoprotein (RNP) Complexes into Cultured Human Cells
This protocol describes the assembly of Cas9 RNP complexes and their delivery into human cells via electroporation.
Materials:
-
Purified Cas9 protein
-
Purified ms¹Ψ-modified sgRNA (from Protocol 1)
-
Cultured human cells (e.g., HEK293T or primary T cells)
-
Opti-MEM I Reduced Serum Medium
-
Electroporation buffer (cell-type specific)
-
Electroporation system (e.g., Neon Transfection System)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
On the day of electroporation, harvest and count the cells.
-
Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired concentration.
-
-
RNP Complex Formation:
-
In a sterile, nuclease-free tube, dilute the Cas9 protein and the ms¹Ψ-modified sgRNA in Opti-MEM. A molar ratio of 1:1.2 (Cas9:sgRNA) is recommended as a starting point.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension.
-
Gently mix and transfer the cell/RNP mixture to an electroporation cuvette or tip.
-
Electroporate the cells using a pre-optimized program for your specific cell type.
-
-
Post-Electroporation Cell Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Analysis of Genome Editing:
-
After 48-72 hours, harvest the cells.
-
Extract genomic DNA.
-
Analyze the target locus for insertions and deletions (indels) using methods such as T7 Endonuclease I (T7E1) assay, Sanger sequencing, or next-generation sequencing (NGS).
-
Protocol 3: In Vitro Cleavage Assay for On-Target and Off-Target Activity Assessment
This protocol details an in vitro assay to evaluate the cleavage activity and specificity of ms¹Ψ-modified sgRNAs.
Materials:
-
Cas9 protein
-
Unmodified and ms¹Ψ-modified sgRNAs
-
PCR-amplified DNA fragments corresponding to the on-target and potential off-target sites
-
Nuclease-free water
-
NEBuffer™ 3.1 (or other suitable Cas9 activity buffer)
-
DNA loading dye
-
DNA ladder
Procedure:
-
RNP Assembly:
-
For each sgRNA (unmodified and ms¹Ψ-modified), assemble RNP complexes as described in Protocol 2, Step 2.
-
-
Cleavage Reaction Setup:
-
In separate tubes, set up the following 20 µL reactions for each target DNA fragment (on-target and off-targets):
Reagent Volume (µL) Final Concentration Nuclease-free water to 20 µL 10X NEBuffer™ 3.1 2 1X Target DNA (200 ng) X 10 ng/µL | Cas9 RNP complex (from step 1) | Y | e.g., 10 nM |
-
Include a no-RNP control for each DNA fragment.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes, or by adding DNA loading dye and proceeding directly to gel electrophoresis.
-
-
Analysis:
-
Run the entire reaction on a 1.5-2% agarose gel.
-
Visualize the DNA fragments under UV light. Cleavage is indicated by the presence of smaller DNA bands corresponding to the expected fragment sizes.
-
Quantify the band intensities to calculate the percentage of cleavage for on-target and off-target sites.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating ms¹Ψ-modified sgRNA.
Caption: Hypothesis for enhanced specificity of ms¹Ψ-modified sgRNA.
References
Application Notes and Protocols for N1-Methylsulfonyl Pseudouridine in Self-Amplifying RNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-amplifying RNA (saRNA) vaccines represent a promising advancement in nucleic acid-based immunizations, offering the potential for dose-sparing and prolonged antigen expression compared to conventional mRNA vaccines. The incorporation of modified nucleotides is a key strategy to enhance RNA stability and modulate the innate immune response. N1-methylsulfonyl pseudouridine (B1679824) (1-msΨ or m1ψ) is a widely used modification in approved mRNA vaccines, known for its ability to increase protein translation and reduce immunogenicity. However, its application in saRNA is more complex due to the requirement of the RNA molecule to serve as a template for the viral RNA-dependent RNA polymerase (RdRp).
These application notes provide an overview of the use of 1-msΨ in saRNA vaccines, summarize key quantitative data, and offer detailed experimental protocols for researchers in the field.
Application Notes
The use of 1-msΨ in saRNA vaccines requires careful consideration, as complete substitution of uridine (B1682114) with 1-msΨ has been shown to impede the replication of the saRNA molecule.[1][2][3][4][5] This is a critical distinction from its role in non-replicating mRNA, where it consistently enhances performance.
Key Considerations:
-
Impact on Replication: The viral RdRp responsible for saRNA amplification is sensitive to modifications in the RNA template. Complete substitution with 1-msΨ can lead to a profound defect in RNA synthesis, thereby negating the "self-amplifying" advantage.[1][2][5]
-
Alternative Nucleotide Modifications: Research suggests that other modified nucleotides, such as 5-methylcytidine (B43896) (m5C) and 5-methyluridine (B1664183) (m5U), may be more compatible with the saRNA replication machinery.[3][6] These modifications have been shown to enhance protein expression and reduce innate immune responses without severely compromising replication.[3][6]
-
RdRp Engineering: Recent studies have explored engineering the RdRp of the saRNA construct. Specific point mutations in the polymerase have been shown to partially overcome the inhibitory effect of 1-msΨ incorporation, suggesting a potential future direction for utilizing this modification in saRNA.[1][2][5]
-
Innate Immune Response: A primary reason for using modified nucleotides is to dampen the innate immune response triggered by foreign RNA, which can lead to translational shutdown. While 1-msΨ is effective in this regard for mRNA, the high levels of dsRNA replication intermediates produced during saRNA amplification are potent activators of innate immunity, a factor that must be managed.[7][8]
Summary of Quantitative Data
The following tables summarize quantitative findings from studies investigating the impact of nucleotide modifications on saRNA performance.
Table 1: Effect of Nucleotide Modifications on saRNA Expression
| Nucleotide Modification | Reporter Gene Expression vs. Unmodified saRNA | Cell Type | Reference |
| 100% N1-methylsulfonyl pseudouridine (1-msΨ) | Profoundly decreased | BHK-21 cells | [1][2] |
| 100% 5-methylcytidine (m5C) | Comparable or slightly increased | BHK-21, HEK293T cells | [1][3][6] |
| 100% 5-methyluridine (m5U) | Increased | HEK293T cells | [3][6] |
| 1-msΨ with RdRp mutations | Partially restored | BHK-21 cells | [1][2][5] |
Table 2: Immunogenicity of Modified saRNA Vaccines
| Nucleotide Modification | Key Immunological Outcome | Animal Model | Reference |
| 100% 5-methylcytidine (m5C) | Reduced secretion of IP-10 and IFN-α2 in PBMCs | In vitro (human PBMCs) | [9] |
| 100% 5-methyluridine (m5U) | Reduced immunogenicity compared to canonical saRNA | Mice | [3] |
| Unmodified saRNA | Potent humoral and cellular immune responses | Mice, NHPs | [10] |
Experimental Protocols
Protocol 1: In Vitro Transcription of 1-msΨ-Modified saRNA
This protocol describes the synthesis of saRNA using in vitro transcription (IVT) with partial or complete substitution of UTP with N1-methylsulfonyl pseudouridine-5'-triphosphate (B1141104).
Materials:
-
Linearized plasmid DNA template encoding the saRNA construct (at least 1 µg)
-
High-yield T7 RNA synthesis kit
-
This compound-5'-triphosphate (1-msΨ-UTP)
-
UTP, ATP, CTP, GTP solutions
-
Cap analog (e.g., CleanCap® Reagent AU)
-
DNase I, RNase-free
-
Lithium chloride (LiCl) solution
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Template Preparation: Linearize the plasmid DNA containing the saRNA sequence downstream of a T7 promoter using a suitable restriction enzyme. Purify the linearized DNA by phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a column-based purification kit. Resuspend the purified DNA in nuclease-free water.
-
IVT Reaction Setup: Assemble the IVT reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10X T7 Reaction Buffer
-
ATP, CTP, GTP (final concentration typically 2-5 mM each)
-
UTP and/or 1-msΨ-UTP (for complete substitution, replace UTP entirely with 1-msΨ-UTP; for partial substitution, adjust the ratio as needed. The total concentration of UTP + 1-msΨ-UTP should be equivalent to the other NTPs)
-
Cap analog (according to manufacturer's instructions)
-
1 µg of linearized DNA template
-
T7 RNA Polymerase Mix
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Purification (LiCl Precipitation):
-
Add 1/4 volume of 10 M LiCl to the IVT reaction.
-
Mix well and incubate at -20°C for at least 1 hour (or overnight at -70°C).[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity via denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.[11][12][13]
Protocol 2: Purification of saRNA using Chromatography
For higher purity saRNA required for clinical applications, chromatographic methods are recommended. Affinity chromatography targeting the poly(A) tail is a common approach.
Materials:
-
Crude IVT saRNA product
-
Oligo(dT) affinity chromatography column
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl, 0.5 M NaCl, 1 mM EDTA, pH 7.5)
-
Elution Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Nuclease-free water and tubes
Procedure:
-
Column Equilibration: Equilibrate the oligo(dT) column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Preparation: Dilute the crude saRNA in Binding/Wash Buffer. Heat the sample to 65°C for 5 minutes to denature secondary structures and then cool on ice.
-
Binding: Load the prepared saRNA sample onto the equilibrated column. Allow the sample to pass through the column by gravity flow or at a controlled flow rate. Collect the flow-through.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound material, including proteins, salts, and unincorporated nucleotides.
-
Elution: Elute the poly(A)-containing saRNA with 3-5 column volumes of pre-warmed (50-60°C) Elution Buffer. Collect the eluate in fractions.
-
Concentration and Buffer Exchange: Pool the fractions containing the purified saRNA. Concentrate the RNA and exchange the buffer to a suitable storage buffer using ultrafiltration/diafiltration.
-
Quantification and Quality Control: Assess the concentration, purity (A260/A280 and A260/A230 ratios), and integrity of the final saRNA product.[14]
Protocol 3: Assessment of saRNA Integrity by Capillary Electrophoresis
Capillary Gel Electrophoresis (CGE) provides high-resolution analysis of RNA integrity.
Materials:
-
Purified saRNA sample
-
Capillary electrophoresis instrument (e.g., Agilent Bioanalyzer, QIAxcel)
-
Appropriate RNA analysis kit (e.g., RNA 6000 Nano/Pico kit)
-
RNA ladder/marker
-
Nuclease-free water and tubes
Procedure:
-
Instrument and Chip Preparation: Prepare the capillary electrophoresis instrument and the microfluidics chip according to the manufacturer's instructions. This typically involves loading the gel-dye mix and markers.
-
Sample Preparation: Denature the saRNA sample by heating at 70°C for 2 minutes, then immediately place on ice.
-
Loading: Load the denatured saRNA sample and the RNA ladder into the designated wells on the chip.
-
Electrophoresis: Run the electrophoresis program on the instrument. The instrument software will automatically analyze the data.
-
Data Analysis: The output will be an electropherogram showing peaks corresponding to the RNA fragments. For high-quality saRNA, a single, sharp peak at the expected size (~9-12 kb) should be observed. The software will also provide an RNA Integrity Number (RIN) or equivalent score, with a higher number indicating better integrity.[11][14]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]
- 5. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Novel Self‐Amplifying mRNA with Decreased Cytotoxicity and Enhanced Protein Expression by Macrodomain Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.bu.edu [sites.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 14. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
Application Notes and Protocols for the Quantification of N1-Methylsulfonyl Pseudouridine (ms1Ψ) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methylsulfonyl pseudouridine (B1679824) (ms1Ψ) is a modified nucleoside that, when incorporated into messenger RNA (mRNA), enhances its stability and translational efficiency while reducing its immunogenicity.[1][2][3] These properties have made ms1Ψ a critical component in the development of mRNA-based therapeutics and vaccines, most notably the COVID-19 mRNA vaccines.[2][3] Accurate quantification of ms1Ψ incorporation into synthetic mRNA is crucial for quality control, ensuring batch-to-batch consistency, and understanding the structure-activity relationship of mRNA-based drugs.
These application notes provide detailed protocols and comparative data for the primary techniques used to quantify ms1Ψ incorporation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Principal Techniques for ms1Ψ Quantification
The quantification of ms1Ψ in an RNA sample typically involves a two-step process:
-
Enzymatic Digestion: The mRNA molecule is hydrolyzed into its constituent nucleosides.
-
Chromatographic Separation and Detection: The resulting mixture of nucleosides is separated, and the amount of ms1Ψ is quantified relative to the canonical nucleosides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of modified nucleosides.[4] This method combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.
a) Enzymatic Digestion of mRNA:
This protocol is for the complete enzymatic digestion of mRNA into individual nucleosides.
-
Materials:
-
Purified ms1Ψ-containing mRNA
-
Nuclease P1
-
Snake Venom Phosphodiesterase (SVPD)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
RNase-free water, tubes, and pipette tips
-
-
Procedure:
-
In an RNase-free microcentrifuge tube, dissolve 1-5 µg of purified mRNA in RNase-free water.
-
Add ammonium acetate buffer (pH 5.3) to a final concentration of 25 mM.
-
Add 2 units of Nuclease P1.
-
Incubate the reaction at 37°C for 2 hours.
-
Add Tris-HCl buffer (pH 8.0) to a final concentration of 50 mM.
-
Add 1 unit of Bacterial Alkaline Phosphatase and 0.002 units of Snake Venom Phosphodiesterase.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting nucleoside mixture is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
-
b) LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the nucleosides. The specific gradient will depend on the column and system used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, or full scan with high resolution for Orbitrap or Q-TOF instruments.
-
MRM Transitions for ms1Ψ: The specific parent and daughter ion masses for ms1Ψ would need to be determined empirically, but would be based on its molecular weight and fragmentation pattern. For pseudouridine, common transitions are monitored, and similar principles apply to its methylated derivative.
-
Data Analysis: The concentration of ms1Ψ is determined by comparing the peak area of its specific MRM transition to a standard curve generated with a pure ms1Ψ standard. The incorporation percentage is calculated relative to the total amount of uridine (B1682114) and ms1Ψ.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method for quantifying nucleosides.[5] While generally less sensitive than LC-MS/MS, it can be a robust and reliable method for determining the overall composition of modified nucleosides in a sample.[5]
a) Enzymatic Digestion of mRNA:
The enzymatic digestion protocol is the same as described for the LC-MS/MS method.
b) HPLC-UV Analysis:
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: A buffer such as ammonium acetate or potassium phosphate (B84403) at a slightly acidic pH.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: An isocratic or gradient elution can be used to achieve separation of the nucleosides.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection:
-
Wavelength: UV absorbance is monitored at a wavelength where all nucleosides have significant absorbance, typically around 260 nm.
-
-
Data Analysis:
-
Standard curves for each of the canonical nucleosides (A, C, G, U) and ms1Ψ are generated using pure standards of known concentrations.
-
The peak areas of the nucleosides in the digested sample are measured and their concentrations are calculated using the standard curves.
-
The percentage of ms1Ψ incorporation is calculated as: (moles of ms1Ψ) / (moles of Uridine + moles of ms1Ψ) * 100
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of ms1Ψ incorporation.
Table 1: Comparison of Quantification Techniques
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance |
| Sensitivity | High (pmol to fmol range) | Moderate (pmol to nmol range)[5] |
| Specificity | Very High (based on mass) | Moderate (based on retention time) |
| Quantitative Accuracy | High | Good, dependent on standard purity |
| Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
Table 2: Fidelity of N1-Methylsulfonyl Pseudouridine Incorporation
Studies have shown that ms1Ψ is incorporated with high fidelity by T7 RNA polymerase during in vitro transcription, with some studies suggesting higher fidelity than pseudouridine (Ψ).[6][7]
| RNA Polymerase | Modified Nucleotide | Observed Error Rate (Substitutions/base) | Reference |
| T7 RNA Polymerase | Uridine (unmodified) | ~1 in 25,000 | [6] |
| T7 RNA Polymerase | Pseudouridine (Ψ) | ~1 in 15,000 | [6] |
| T7 RNA Polymerase | This compound (ms1Ψ) | ~1 in 20,000 | [6] |
Note: Error rates can be influenced by the specific in vitro transcription conditions.
Visualizations
Caption: General experimental workflow for the quantification of ms1Ψ incorporation.
Caption: Logical workflow for the synthesis and analysis of ms1Ψ-modified mRNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Nanoparticle Formulation of N1-Methylsulfonyl Pseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by significant advancements in RNA modification and delivery technologies. The incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), has been a pivotal strategy to enhance mRNA stability, increase protein translation, and reduce innate immunogenicity.[1][2] This document provides detailed application notes and protocols for the formulation of lipid nanoparticles (LNPs) encapsulating N1-methylsulfonyl pseudouridine-modified mRNA (a hypothetical advanced modification, for which we will extrapolate best practices based on m1Ψ data, as specific data for N1-methylsulfonyl pseudouridine (B1679824) is not available). These guidelines are intended to assist researchers in the development of potent and safe mRNA-based therapies.
The protocols outlined herein cover the synthesis of modified mRNA via in vitro transcription, its purification, the formulation of LNPs using microfluidics, and comprehensive characterization of the resulting nanoparticles. Furthermore, this document details the underlying mechanisms by which m1Ψ-modification allows the mRNA to evade innate immune recognition, a critical aspect for successful therapeutic application.
Data Presentation: Formulation and Characterization of m1Ψ-mRNA LNPs
The following tables summarize quantitative data from representative studies on the formulation and characterization of LNPs encapsulating modified mRNA. These tables are designed to provide a clear comparison of how different formulation parameters influence the physicochemical properties of the LNPs.
Table 1: Effect of Lipid Composition on LNP Characteristics
| Ionizable Lipid | Helper Lipid | Cholesterol (mol%) | PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC | 38.5 | 1.5 | 80 - 100 | < 0.2 | > 90% | [3] |
| SM-102 | DSPC | 38.5 | 1.5 | 80 - 120 | < 0.2 | > 95% | [4] |
| C12-200 | DOPE | 46.5 | 2.5 | ~76 | 0.098 | ~92% | [5] |
| ALC-0315 | DSPC | 48 | 1.9 | 80 - 100 | < 0.2 | > 90% | [6] |
Table 2: Impact of Microfluidic Formulation Parameters on LNP Size
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (Aqueous:Ethanol) | Particle Size (nm) | PDI | Reference |
| 2 | 3:1 | ~150 | < 0.2 | [7] |
| 4 | 3:1 | ~120 | < 0.2 | [8] |
| 5 | 3:1 | 90 - 110 | < 0.15 | [9] |
| 9 | 3:1 | 70 - 90 | < 0.15 | [9] |
| 5 | 4:1 | 80 - 100 | < 0.15 | [9] |
| 9 | 4:1 | 60 - 80 | < 0.15 | [9] |
Table 3: In Vitro Protein Expression from LNP-m1Ψ-mRNA Formulations
| Cell Line | Ionizable Lipid | Transfection Efficiency | Protein Expression Level (relative to control) | Reference |
| HEK293T | SM-102 | High | ~10-fold higher than unmodified mRNA | [10] |
| HeLa | C12-200 | High | Significantly higher than unmodified mRNA | [5] |
| HepG2 | DLin-MC3-DMA | High | Dose-dependent increase | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA
This protocol describes the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide Triphosphates (NTPs): ATP, GTP, CTP (100 mM each)
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)
-
Cap analog (e.g., CleanCap® AG)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Set up the IVT reaction at room temperature in a nuclease-free tube. For a 100 µL reaction, add the components in the following order:
-
Nuclease-free water: to a final volume of 100 µL
-
10x Transcription Buffer: 10 µL
-
ATP, GTP, CTP (100 mM each): 2 µL each
-
m1ΨTP (100 mM): 4 µL (for complete U substitution)
-
Cap Analog (e.g., CleanCap® AG, 4 mM): 10 µL
-
Linearized DNA template: 1-5 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 4 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[11]
-
To remove the DNA template, add 5 µL of DNase I and incubate at 37°C for 15-30 minutes.
Protocol 2: Purification of m1Ψ-Modified mRNA
This protocol outlines the purification of the synthesized m1Ψ-mRNA to remove unincorporated nucleotides, enzymes, and the DNA template. Cellulose-based chromatography is an effective method for removing double-stranded RNA (dsRNA) impurities.[5][12]
Materials:
-
Cellulose-based purification kit (or prepared cellulose (B213188) slurry)
-
Chromatography Buffer (e.g., 10 mM HEPES, 0.1 mM EDTA, 125 mM NaCl, 16% Ethanol)[12]
-
Wash Buffer
-
Elution Buffer (e.g., nuclease-free water)
-
Nuclease-free tubes and columns
Procedure:
-
Prepare the chromatography buffer and equilibrate the cellulose matrix according to the manufacturer's instructions.
-
Dilute the IVT reaction mixture with the chromatography buffer.
-
Load the diluted sample onto the equilibrated cellulose column.
-
Wash the column with wash buffer to remove impurities.
-
Elute the purified m1Ψ-mRNA with nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
Protocol 3: Lipid Nanoparticle Formulation via Microfluidics
This protocol describes the formulation of m1Ψ-mRNA LNPs using a microfluidic mixing device.
Materials:
-
Purified m1Ψ-modified mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Lipid stock solutions in ethanol (B145695):
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
-
Microfluidic mixing system and cartridges
-
Syringes
-
Dialysis cassettes or tangential flow filtration system for buffer exchange
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]
-
Prepare the m1Ψ-mRNA solution in the aqueous buffer.
-
Set up the microfluidic system with the appropriate syringes for the lipid and mRNA solutions.
-
Define the formulation parameters on the instrument, including the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to the ethanol phase (e.g., TFR of 4 mL/min and FRR of 3:1).[8]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and raise the pH to a neutral level (e.g., PBS, pH 7.4).
Protocol 4: Characterization of m1Ψ-mRNA LNPs
This protocol details the key characterization assays to assess the quality of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
A PDI value below 0.2 indicates a monodisperse and homogeneous population.[14]
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
-
A near-neutral or slightly negative zeta potential at physiological pH is generally desirable to reduce non-specific interactions.
3. Encapsulation Efficiency (EE) Determination:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The EE is calculated as: EE (%) = [(Total RNA) – (Free RNA)] / (Total RNA) * 100.[5]
Signaling Pathways and Experimental Workflows
Evasion of Innate Immune Recognition by m1Ψ-Modified mRNA
Unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to an inflammatory response and inhibition of protein translation. The incorporation of N1-methylpseudouridine into the mRNA backbone significantly mitigates this immune activation.[15][16]
RIG-I Signaling Pathway and its Evasion:
The RIG-I pathway is a key cellular defense mechanism against viral RNA. The following diagram illustrates the activation of this pathway by dsRNA and how m1Ψ modification can interfere with this process.
TLR7/8 Signaling Pathway and its Evasion:
Endosomal TLRs, such as TLR7 and TLR8, recognize ssRNA degradation products. m1Ψ modification alters the RNA structure, hindering its recognition and subsequent signaling cascade.[16][]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of a Microfluidic Method for the Delivery of a Small Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microfluidics-mpt.com [microfluidics-mpt.com]
- 10. researchgate.net [researchgate.net]
- 11. bipm.org [bipm.org]
- 12. RNA cellulose-based purification [protocols.io]
- 13. research.setu.ie [research.setu.ie]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
Application of N1-Methylsulfonyl Pseudouridine in Cancer mRNA Vaccines: A Detailed Analysis
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The advent of mRNA vaccines has revolutionized the landscape of immunotherapeutics, with significant potential in the field of oncology. A key innovation in this platform is the chemical modification of mRNA nucleosides to enhance stability and translational efficiency while modulating the innate immune response. N1-methyl-pseudouridine (m1Ψ) has emerged as a critical modification in this regard. This document provides a comprehensive overview of the application of m1Ψ in the development of cancer mRNA vaccines, detailing its impact on vaccine efficacy and providing protocols for its implementation.
The Dual Role of N1-Methylsulfonyl Pseudouridine (m1Ψ) in mRNA Vaccines
N1-methyl-pseudouridine is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, confers several advantageous properties. It significantly enhances protein expression from the mRNA template and reduces its recognition by innate immune sensors, thereby dampening the inflammatory response.[1][2] While this immune-evasive characteristic is beneficial for vaccines against infectious diseases by maximizing antigen production with minimal reactogenicity, its application in cancer immunotherapy is more nuanced.
Recent studies suggest that the induction of a type I interferon (IFN-I) response, which is blunted by m1Ψ, is crucial for robust anti-tumor immunity.[3][4] Therefore, the degree of m1Ψ modification in a cancer mRNA vaccine is a critical parameter that must be optimized to balance antigen expression with the desired level of immunostimulation to effectively break immune tolerance to tumor antigens.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the impact of m1Ψ modification in mRNA vaccines.
Table 1: Impact of m1Ψ Modification on Anti-Tumor Efficacy in B16 Melanoma Mouse Model
| mRNA Modification | Mean Tumor Volume (mm³) at Day 15 | Survival Rate (%) at Day 30 | Reference |
| Unmodified (0% m1Ψ) | Significantly reduced vs. m1Ψ | 100% | [3][5] |
| 100% m1Ψ | Higher cancer growth vs. unmodified | 50% | [3][5] |
Data synthesized from studies by Sittplangkoon et al. (2022).
Table 2: Effect of m1Ψ Modification on Protein Expression
| mRNA Modification | Reporter Gene Expression (Fold increase vs. unmodified) | Cell Line | Reference |
| Pseudouridine (Ψ) | ~4-fold | HEK293 | [1][6] |
| N1-methyl-pseudouridine (m1Ψ) | ~13-fold | Mammalian cell lines | [1] |
| 5-methylcytidine (m5C) / m1Ψ | ~44-fold (vs. double modified with Ψ) | Mammalian cell lines | [1] |
Data from Andries et al. (2015) demonstrating enhanced protein expression with m1Ψ modification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by m1Ψ-modified mRNA and a general workflow for cancer mRNA vaccine development.
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Caption: General workflow for cancer mRNA vaccine development and evaluation.
Experimental Protocols
1. Protocol for In Vitro Transcription (IVT) of m1Ψ-modified mRNA
This protocol is a general guideline for the synthesis of m1Ψ-containing mRNA. Optimization may be required based on the specific template and desired yield.
Materials:
-
Linearized plasmid DNA template encoding the tumor antigen downstream of a T7 promoter.
-
N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP)
-
ATP, CTP, GTP
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer
-
DNase I
-
Purification kit (e.g., silica-based columns or magnetic beads)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube on ice, combine the following in order:
-
Nuclease-free water to final volume
-
Transcription Buffer (10X)
-
ATP, CTP, GTP (100 mM stocks)
-
m1Ψ-UTP (100 mM stock)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio). Analyze the integrity of the transcript via gel electrophoresis.
2. Protocol for Lipid Nanoparticle (LNP) Formulation of mRNA
This protocol describes a microfluidic mixing method for encapsulating mRNA into LNPs. The lipid composition and ratios are critical and should be optimized.
Materials:
-
m1Ψ-modified mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Lipid mixture in ethanol (B145695):
-
Ionizable lipid (e.g., MC3)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
-
Microfluidic mixing device and pump system
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
-
Nuclease-free PBS, pH 7.4
Procedure:
-
Preparation of Solutions:
-
Dissolve the lipid components in ethanol at the desired molar ratio.
-
Dilute the purified mRNA in the aqueous buffer to the target concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another inlet at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
The rapid mixing within the microfluidic channels will induce the self-assembly of LNPs, encapsulating the mRNA.
-
-
Buffer Exchange:
-
Collect the LNP solution.
-
Perform dialysis or TFF against nuclease-free PBS (pH 7.4) to remove ethanol and exchange the buffer.
-
-
Concentration and Sterilization:
-
Concentrate the LNP-mRNA formulation to the desired final concentration.
-
Sterilize the final product by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
3. In Vivo Mouse Tumor Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of an m1Ψ-mRNA cancer vaccine in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16-F10 melanoma cells
-
LNP-formulated m1Ψ-mRNA vaccine
-
Control (e.g., PBS or LNP with non-coding mRNA)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of B16-F10 cells (e.g., 1 x 10^5 cells in 100 µL PBS) into the flank of each mouse.
-
-
Vaccination Schedule:
-
Once tumors are palpable (e.g., day 7 post-implantation), begin the vaccination regimen.
-
Administer the LNP-mRNA vaccine (e.g., 10-20 µg of mRNA) via intramuscular or subcutaneous injection.
-
Administer booster vaccinations at specified intervals (e.g., weekly for 2-3 weeks).
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Survival Analysis:
-
Monitor mice for signs of distress and euthanize when tumors reach a predetermined endpoint (e.g., >2000 mm³).
-
Record survival data for Kaplan-Meier analysis.
-
-
Immunological Analysis (Optional):
-
At a designated time point, tumors and spleens can be harvested.
-
Analyze tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for markers of T-cell activation (e.g., CD8+, IFN-γ+, Granzyme B+).
-
The incorporation of N1-methyl-pseudouridine is a powerful tool in the development of mRNA vaccines. For cancer applications, a nuanced approach is required, where the level of m1Ψ modification is carefully optimized to achieve a balance between high-level antigen expression and the induction of a potent anti-tumor immune response. The protocols and data presented herein provide a foundational framework for researchers to design and evaluate novel m1Ψ-modified mRNA cancer vaccines. Further research is warranted to fully elucidate the optimal modification strategies for various cancer types and to translate these promising preclinical findings into effective clinical therapies.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 3. mRNA vaccine with unmodified uridine induces robust type I interferon-dependent anti-tumor immunity in a melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA vaccine with unmodified uridine induces robust type I interferon-dependent anti-tumor immunity in a melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcn.health [hcn.health]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Codon Optimization of N1-Methylsulfonyl pseudouridine (m1Ψ)-Containing mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has been accelerated by chemical modifications that enhance stability and translational efficiency while reducing immunogenicity. A key modification is the substitution of uridine (B1682114) with N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ). This modification significantly increases protein expression from synthetic mRNA. To further maximize therapeutic protein yield, codon optimization of the mRNA sequence is a critical step.[1][2] Codon optimization involves the strategic selection of synonymous codons to improve translation efficiency, mRNA stability, and overall protein expression, without altering the amino acid sequence of the encoded protein.
These application notes provide a comprehensive overview of codon optimization strategies for m1Ψ-containing mRNA, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in designing and evaluating optimally performing m1Ψ-mRNA constructs for therapeutic applications.
Codon Optimization Strategies: A Comparative Overview
Effective codon optimization for m1Ψ-mRNA aims to harness the host cell's translational machinery for maximal protein output. Several parameters are considered, including codon usage bias, GC content, and mRNA secondary structure. While traditional methods have focused on metrics like the Codon Adaptation Index (CAI), which reflects the codon usage frequency in highly expressed genes, newer approaches employ machine learning and multi-parameter optimization to navigate the complex interplay of factors governing mRNA translation.[3][4][5]
Key Optimization Parameters:
-
Codon Adaptation Index (CAI): A higher CAI value generally correlates with higher expression levels by aligning the codon usage of the target mRNA with that of the host's most abundant tRNAs.[5]
-
GC Content: The GC content of an mRNA molecule can influence its stability and secondary structure. Optimization algorithms often aim for a balanced GC content to avoid regions of very high or low stability that might impede translation.
-
mRNA Secondary Structure: The formation of stable secondary structures, particularly near the ribosome binding site, can hinder translation initiation. Codon optimization strategies can be employed to minimize such structures.
-
Deep Learning and Multi-Parameter Approaches: Advanced algorithms like RiboCode and LinearDesign simultaneously optimize for multiple features, including codon usage, mRNA stability (Minimum Free Energy - MFE), and other learned sequence characteristics to predict and enhance translational output.[3][4] These methods have demonstrated superior performance over single-metric optimization.[3]
Data Presentation: Quantitative Comparison of Codon Optimization Strategies
The following tables summarize quantitative data from studies comparing different codon optimization strategies for reporter gene expression from m1Ψ-containing mRNA.
Table 1: Comparison of Codon Optimization Algorithms on Firefly Luciferase (Fluc) m1Ψ-mRNA Expression in HEK293T Cells
| Optimization Strategy | Description | Codon Adaptation Index (CAI) | Fold Change in Protein Expression (vs. Wild-Type) |
| Wild-Type (WT) | Unoptimized coding sequence | ~0.70 | 1x |
| LinearDesign (LD1) | Optimized for increased CAI | 0.766 | ~7x |
| LinearDesign (LD2) | Optimized for increased CAI | 0.952 | ~41x |
| RiboCode (RD1-RD4) | Deep learning-based optimization | ~0.71-0.73 | 6x - 16x |
Data adapted from a study evaluating different optimization algorithms for Firefly Luciferase expression. The results indicate that while a very high CAI can lead to substantial expression increases, deep learning models that consider a wider range of sequence features also yield significant improvements.[5]
Table 2: Performance of RiboCode Optimized Gaussia Luciferase (Gluc) m1Ψ-mRNA in HEK293T Cells
| Optimization Strategy | Description | Fold Change in Protein Expression (vs. Wild-Type) |
| Wild-Type (WT) | Unoptimized coding sequence | 1x |
| RiboCode Optimized | Deep learning-based optimization | Up to 72x |
This data highlights the potential of deep learning-based methods to dramatically enhance protein expression from m1Ψ-modified mRNA.[3]
Table 3: Codon Usage Table for Homo sapiens
This table provides the frequency of each codon per thousand codons, based on data from the National Center for Biotechnology Information (NCBI). This can be used as a reference for codon optimization strategies targeting expression in human cells.
| Amino Acid | Codon | Frequency per 1000 | Amino Acid | Codon | Frequency per 1000 |
| Phe | UUU | 17.6 | Ser | UCU | 15.2 |
| UUC | 20.3 | UCC | 17.7 | ||
| Leu | UUA | 7.7 | UCA | 12.2 | |
| UUG | 12.9 | UCG | 4.4 | ||
| CUU | 13.2 | AGU | 12.1 | ||
| CUC | 19.6 | AGC | 19.5 | ||
| CUA | 7.2 | Pro | CCU | 17.5 | |
| CUG | 39.6 | CCC | 19.8 | ||
| Ile | AUU | 16.0 | CCA | 16.9 | |
| AUC | 20.8 | CCG | 6.9 | ||
| AUA | 7.5 | Thr | ACU | 13.1 | |
| Met | AUG | 22.0 | ACC | 18.9 | |
| Val | GUU | 11.0 | ACA | 15.1 | |
| GUC | 14.5 | ACG | 6.1 | ||
| GUA | 7.1 | Ala | GCU | 18.4 | |
| GUG | 28.1 | GCC | 27.7 | ||
| Tyr | UAU | 12.2 | GCA | 15.8 | |
| UAC | 15.3 | GCG | 7.4 | ||
| His | CAU | 10.9 | Gln | CAA | 12.3 |
| CAC | 15.1 | CAG | 34.2 | ||
| Asn | AAU | 17.0 | Lys | AAA | 24.4 |
| AAC | 19.1 | AAG | 31.9 | ||
| Asp | GAU | 21.8 | Glu | GAA | 29.0 |
| GAC | 25.1 | GAG | 39.6 | ||
| Cys | UGU | 10.6 | Trp | UGG | 13.2 |
| UGC | 12.6 | Arg | CGU | 4.5 | |
| Stop | UAA | 1.0 | CGC | 10.4 | |
| UAG | 0.8 | CGA | 6.2 | ||
| UGA | 1.6 | CGG | 11.4 | ||
| AGA | 12.2 | ||||
| AGG | 12.0 | ||||
| Gly | GGU | 10.8 | |||
| GGC | 22.2 | ||||
| GGA | 16.5 | ||||
| GGG | 16.5 |
Mandatory Visualizations
Caption: Workflow for Codon Optimization and Evaluation of m1Ψ-mRNA.
Caption: Eukaryotic Translation Initiation Pathway.
Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-Containing mRNA
This protocol describes the synthesis of m1Ψ-modified mRNA from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
MEGAscript™ T7 Transcription Kit (or equivalent)
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
-
CleanCap® Reagent AG (or other capping analog)
-
RNase-free water, tubes, and pipette tips
-
Lithium chloride (LiCl) for purification
Procedure:
-
Transcription Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following at room temperature in the specified order:
-
RNase-free Water: to a final volume of 20 µL
-
10x Reaction Buffer: 2 µL
-
ATP Solution (75 mM): 2 µL
-
CTP Solution (75 mM): 2 µL
-
GTP Solution (75 mM): 2 µL
-
m1ΨTP Solution (75 mM): 2 µL (replaces UTP)
-
CleanCap® Reagent AG: 4 µL
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of TURBO DNase to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification:
-
Add 30 µL of LiCl Precipitation Solution to the reaction and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mRNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Remove the ethanol and air dry the pellet for 5-10 minutes.
-
Resuspend the purified mRNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control:
-
Measure the mRNA concentration using a NanoDrop spectrophotometer or Qubit fluorometer.
-
Assess the integrity of the mRNA using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Lipid Nanoparticle (LNP) Formulation of m1Ψ-mRNA
This protocol describes the formulation of m1Ψ-mRNA into LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.
-
Purified m1Ψ-mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dialysis cassette or centrifugal filter units for buffer exchange.
Procedure:
-
Preparation of Lipid and mRNA Solutions:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
Dilute the m1Ψ-mRNA to the desired concentration in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanol). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Buffer Exchange and Concentration:
-
Dilute the resulting LNP solution with PBS.
-
Perform buffer exchange into PBS (pH 7.4) using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNP formulation to the desired final concentration using centrifugal filter units.
-
-
Characterization of mRNA-LNPs:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.
-
Protocol 3: In Vitro Transfection and Protein Expression Analysis
This protocol details the transfection of cells with m1Ψ-mRNA-LNPs and subsequent analysis of protein expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
m1Ψ-mRNA-LNPs encoding a reporter protein (e.g., Luciferase)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the m1Ψ-mRNA-LNP complexes to the desired concentration in serum-free medium.
-
Remove the old medium from the cells and replace it with fresh complete growth medium.
-
Add the diluted m1Ψ-mRNA-LNP solution to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).
-
-
Protein Expression Analysis (Luciferase Assay):
-
At each time point, remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the total protein concentration in each well.
-
Protocol 4: In Vivo Evaluation of m1Ψ-mRNA-LNP
This protocol provides a general framework for assessing the in vivo performance of m1Ψ-mRNA-LNPs in a mouse model.
Materials:
-
BALB/c mice (or other appropriate strain)
-
m1Ψ-mRNA-LNPs encoding a reporter protein (e.g., Luciferase)
-
Sterile PBS for dilution
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
Administration:
-
Dilute the m1Ψ-mRNA-LNP formulation in sterile PBS to the desired dose.
-
Administer the formulation to the mice via the desired route (e.g., intravenous, intramuscular).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Inject the mice with D-luciferin substrate intraperitoneally.
-
Image the mice using an IVIS to detect bioluminescence, which corresponds to the location and level of protein expression.
-
-
Ex Vivo Organ Analysis:
-
After the final imaging time point, euthanize the mice.
-
Harvest key organs (e.g., liver, spleen, lungs, muscle at the injection site).
-
Image the individual organs using the IVIS to quantify organ-specific protein expression.
-
-
Further Analysis (Optional):
-
Homogenize organ tissues to perform quantitative assays for protein expression (e.g., ELISA) or mRNA levels (e.g., RT-qPCR).
-
Collect blood samples to measure levels of secreted proteins or to assess immune responses (e.g., cytokine analysis).
-
By following these detailed protocols and considering the comparative data presented, researchers can effectively design, produce, and evaluate codon-optimized m1Ψ-containing mRNA for a wide range of therapeutic and research applications.
References
- 1. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Synthesis of N1-Methylsulfonyl Pseudouridine-Modified mRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of nucleoside modifications that enhance its stability and translational capacity while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification, outperforming the more commonly known pseudouridine (B1679824) (Ψ).[1][2][3] The complete replacement of uridine (B1682114) with m1Ψ has been a key technological advance in the development of highly effective mRNA vaccines and therapeutics.[3][4]
This document provides detailed application notes and experimental protocols for the high-fidelity synthesis of N1-methylpseudouridine-modified mRNA. It is intended to guide researchers, scientists, and drug development professionals in the production of high-quality modified mRNA for a range of applications, from basic research to therapeutic development.
Application Notes
Advantages of N1-Methylpseudouridine (m1Ψ) Modification
The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA offers several key advantages over unmodified and pseudouridine-modified mRNA:
-
Enhanced Protein Expression: N1mΨ-modified mRNA consistently demonstrates significantly higher protein expression in various cell lines and in vivo.[1][2] This is attributed to an increase in ribosome loading and translation initiation rates, leading to more efficient protein production from a given amount of mRNA.[4][5]
-
Reduced Innate Immunogenicity: A primary challenge with exogenous mRNA is its recognition by the innate immune system, which can lead to inflammatory responses and reduced therapeutic efficacy. N1mΨ modification effectively dampens this immune activation by evading recognition by key pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs).[6][7][8][9][10] This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and type I interferons (IFN-α/β).[5][6][10]
-
Increased mRNA Stability: The presence of m1Ψ can increase the biological stability of the mRNA molecule, protecting it from degradation and prolonging its functional half-life within the cell.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative advantages of N1-methylpseudouridine (m1Ψ) modification compared to unmodified (U) and pseudouridine (Ψ) containing mRNA.
Table 1: Relative Protein Expression
| Modification | Cell Line | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| N1mΨ | HEK293T | ~7.4-fold | |
| m5C/N1mΨ | HEK293T | ~2.2-fold | |
| Ψ | HEK293T | ~3-fold | |
| m5C/Ψ | HEK293T | ~3-fold | |
| N1mΨ | Multiple Cell Lines & In Vivo | Up to ~13-fold (single mod) to ~44-fold (double mod) | [11] |
Table 2: Immunogenicity Profile - Cytokine Induction
| mRNA Modification | Cytokine | Effect Compared to Unmodified mRNA | Reference |
| N1mΨ | IFN-α | 10 to 100-fold lower induction | [5] |
| N1mΨ | IFN-β1, IL-6, TNF-α, RANTES | Significantly reduced mRNA levels | [6] |
| N1mΨ | IL-6, TNF | Stronger induction than unmodified mRNA in some contexts | [10] |
| Unmodified | IFN-α, IL-7 | Higher induction than m1Ψ-modified mRNA | [10] |
Note: The immunogenic response can be context-dependent, varying with the delivery vehicle and the specific animal model.
Mechanism of Reduced Immunogenicity
Unmodified single-stranded RNA (ssRNA) is recognized by endosomal Toll-like receptors (TLR7/8) and cytosolic RIG-I, while double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, is a potent activator of TLR3 and PKR. Activation of these receptors triggers a signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can suppress translation and lead to mRNA degradation. N1mΨ modification sterically hinders the interaction of mRNA with these innate immune sensors, thus preventing the downstream inflammatory cascade.
References
- 1. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. su-5416.com [su-5416.com]
- 6. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols for Delivery of N1-Methylsulfonyl pseudouridine (m¹Ψ)-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the delivery of N1-Methylsulfonyl pseudouridine (B1679824) (m¹Ψ)-modified messenger RNA (mRNA) therapeutics. The incorporation of m¹Ψ into mRNA has been shown to enhance protein expression and reduce innate immunogenicity, making it a critical component of successful mRNA-based therapies, including the COVID-19 vaccines from Pfizer-BioNTech and Moderna.[][2][3][4][5] This document focuses on the primary delivery systems, with a particular emphasis on Lipid Nanoparticles (LNPs), the most clinically advanced platform for mRNA delivery.[6][7][8][9]
Application Notes
Overview of Delivery Systems for m¹Ψ-mRNA Therapeutics
The effective delivery of m¹Ψ-mRNA to target cells is paramount for its therapeutic efficacy. The delivery system must protect the mRNA from degradation by ribonucleases, facilitate cellular uptake, and enable endosomal escape for the mRNA to reach the cytoplasm and be translated into the therapeutic protein.[7][10][11][12] The primary non-viral delivery systems currently being explored and utilized are Lipid Nanoparticles (LNPs), polymer-based carriers, and extracellular vesicles (EVs).
-
Lipid Nanoparticles (LNPs): LNPs are the most mature and widely used delivery system for mRNA therapeutics.[6][7][8][9] They are typically composed of four main components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[13][14] The ionizable lipid is crucial for encapsulating the negatively charged mRNA and for facilitating endosomal escape. The PEGylated lipid provides stability and prevents aggregation. Cholesterol acts as a stabilizing agent, and the helper lipid contributes to the structural integrity of the nanoparticle.[13]
-
Polymer-Based Nanoparticles: Cationic polymers can also be used to condense and protect mRNA.[][16][17] These polymers form polyplexes with mRNA through electrostatic interactions.[] Various biodegradable polymers are being investigated to improve the safety and efficacy of mRNA delivery.[16][17][18][19]
-
Extracellular Vesicles (EVs): EVs are naturally occurring, cell-derived vesicles that can transport biomolecules, including RNA, between cells.[20][21][22][23] Their natural origin offers potential advantages in terms of biocompatibility and reduced immunogenicity.[20][21][22][23] Research is ongoing to harness EVs as a delivery platform for therapeutic mRNA.[20][21][22][23][24]
Key Characteristics of Delivery Systems
The physicochemical properties of the delivery system significantly impact its in vivo performance. Key parameters that are routinely characterized include:
-
Size and Polydispersity Index (PDI): The size of the nanoparticle influences its biodistribution and cellular uptake. A narrow size distribution (low PDI) is desirable for formulation consistency.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles, which can affect their stability and interaction with cell membranes.
-
Encapsulation Efficiency: This quantifies the percentage of mRNA that is successfully encapsulated within the nanoparticle, which is critical for ensuring a sufficient therapeutic dose.
-
Stability: The stability of the formulation under different storage conditions is crucial for the shelf-life of the therapeutic product.[25][26][27][28]
Cellular Uptake and Endosomal Escape
The delivery of m¹Ψ-mRNA to the cytoplasm is a multi-step process. Nanoparticles are typically taken up by cells through endocytosis.[29][30][31][32] Once inside the endosome, the delivery vehicle must facilitate the escape of the mRNA into the cytoplasm before it is degraded in the lysosome. For LNPs, the acidic environment of the endosome protonates the ionizable lipid, leading to a disruption of the endosomal membrane and the release of the mRNA.[29]
Quantitative Data Summary
The following tables summarize key quantitative data for common m¹Ψ-mRNA delivery systems.
Table 1: Physicochemical Properties of LNP-mRNA Formulations
| Parameter | Typical Range | Measurement Technique(s) |
| Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen assay |
Table 2: In Vivo Performance of LNP-delivered m¹Ψ-mRNA (Illustrative)
| Administration Route | Target Organ(s) | Peak Protein Expression | Duration of Expression |
| Intramuscular (IM) | Muscle, draining lymph nodes | 6 - 24 hours post-injection | Up to 10 days |
| Intravenous (IV) | Liver, Spleen | 6 - 12 hours post-injection | 3 - 7 days |
Experimental Protocols
Protocol 1: Formulation of m¹Ψ-mRNA-LNP by Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating m¹Ψ-mRNA using a microfluidic mixing device.[33] This method allows for rapid and reproducible mixing of the lipid and mRNA solutions, leading to the self-assembly of uniform nanoparticles.[33]
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
m¹Ψ-modified mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution: Mix the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare mRNA Solution: Dissolve the lyophilized m¹Ψ-mRNA in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rates for the two solutions. A typical flow rate ratio is 3:1 (aqueous:ethanolic).
-
Initiate the pumps to start the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic chip.
-
Buffer Exchange and Purification:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and unencapsulated mRNA.
-
-
Sterile Filtration: Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Storage: Store the final LNP formulation at 2-8°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Characterization of m¹Ψ-mRNA-LNPs
This protocol outlines the key characterization steps for the formulated LNPs.
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform the measurement in triplicate.
2. Zeta Potential Measurement:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into a specialized zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform the measurement in triplicate.
3. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay:
-
Total mRNA Measurement:
-
Take an aliquot of the LNP formulation and add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
-
Free mRNA Measurement:
-
Take an aliquot of the intact LNP formulation (without surfactant).
-
Add the RiboGreen reagent and measure the fluorescence.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Protocol 3: In Vitro Transfection and Protein Expression
This protocol describes how to assess the functionality of the formulated m¹Ψ-mRNA-LNPs in a cell-based assay.
Materials:
-
Cultured mammalian cells (e.g., HEK293T or HeLa)
-
Complete cell culture medium
-
m¹Ψ-mRNA-LNP formulation (encoding a reporter protein like eGFP or Luciferase)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, remove the old medium and add fresh complete medium.
-
Add the m¹Ψ-mRNA-LNP formulation to the cells at various concentrations.
-
Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Assessment of Protein Expression:
-
For eGFP: Visualize the cells under a fluorescence microscope to observe GFP expression. For quantitative analysis, use a flow cytometer or a fluorescence plate reader.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
Visualizations
Caption: Components of a Lipid Nanoparticle for m¹Ψ-mRNA delivery.
Caption: Workflow for m¹Ψ-mRNA-LNP formulation and characterization.
Caption: Cellular uptake and mechanism of action for LNP-delivered m¹Ψ-mRNA.
References
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 5. preprints.org [preprints.org]
- 6. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microfluidics-mpt.com [microfluidics-mpt.com]
- 8. [PDF] Lipid nanoparticles for mRNA delivery | Semantic Scholar [semanticscholar.org]
- 9. In Vivo Applications of mRNA Technology | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Review of In Vivo Delivery Strategies of Exogenous mRNA for Therapeutics and Vaccines - Creative Biolabs [mrna.creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Drug delivery systems for RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polymer-Based mRNA Delivery Strategies for Advanced Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. citedrive.com [citedrive.com]
- 20. Scientists develop novel mRNA delivery method using extracellular vesicles | MD Anderson Cancer Center [mdanderson.org]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
- 23. exosome-rna.com [exosome-rna.com]
- 24. Extracellular vesicles: a new avenue for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research Advances on the Stability of mRNA Vaccines [mdpi.com]
- 26. Challenges and advances of the stability of mRNA delivery therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Challenges and advances of the stability of mRNA delivery therapeutics [insights.bio]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. LNP Formulation For mRNA delivery [advancingrna.com]
Troubleshooting & Optimization
Technical Support Center: N1-Methylsulfonyl Pseudouridine (1-msΨ) IVT Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ) in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using N1-Methylsulfonyl pseudouridine (1-msΨ) in IVT reactions?
A1: this compound (1-msΨ) is a modified nucleoside that, when incorporated into mRNA, offers several advantages over unmodified uridine (B1682114). These include reduced immunogenicity, increased mRNA stability, and enhanced translation efficiency. The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna utilize mRNA with complete replacement of uridine by N1-methylpseudouridine.[1] These benefits stem from the ability of 1-msΨ to dampen the innate immune response that is often triggered by synthetic mRNA.
Q2: Is a 1:1 substitution of UTP with 1-msΨ-TP recommended?
A2: Yes, a 1:1 molar substitution of UTP with this compound triphosphate (1-msΨ-TP) is a common and effective starting point for most IVT reactions. In many cases, this direct substitution can result in mRNA yields comparable to or even slightly higher than those obtained with UTP, provided other reaction components are balanced.
Q3: Can the use of 1-msΨ-TP affect the optimal concentration of other reaction components?
A3: While a 1:1 substitution is a good baseline, the optimal concentrations of other components, particularly magnesium ions (Mg²⁺), may need to be adjusted. The ratio of Mg²⁺ to the total nucleotide concentration is a critical factor influencing the catalytic activity of T7 RNA polymerase and overall reaction yield. It is advisable to empirically determine the optimal Mg²⁺ concentration when using 1-msΨ-TP.
Q4: What is double-stranded RNA (dsRNA) and why is it a concern in 1-msΨ IVT reactions?
A4: Double-stranded RNA (dsRNA) is a common byproduct of high-yield IVT reactions. It is highly immunogenic and can trigger innate immune responses, potentially leading to reduced protein expression and other adverse effects. While the use of 1-msΨ can help to reduce the overall immunogenicity of the mRNA, significant dsRNA formation can still be a concern and may require specific mitigation and purification strategies. Some studies suggest that the incorporation of modified nucleosides like 1-msΨ may disfavor the formation of dsRNA byproducts.
Troubleshooting Guide: Low mRNA Yield
This guide addresses common issues leading to low mRNA yield in 1-msΨ IVT reactions and provides systematic troubleshooting steps.
Problem 1: Low or No mRNA Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degraded or poor-quality DNA template | Assess the integrity and purity of the linearized DNA template on an agarose (B213101) gel. Ensure complete linearization and purify the template to remove any inhibitors. | --INVALID-LINK-- |
| Suboptimal enzyme concentration | Titrate the concentration of T7 RNA polymerase. While increasing the enzyme amount can boost yield, excessive concentrations can be inhibitory. | --INVALID-LINK-- |
| Incorrect NTP or Mg²⁺ concentration | Optimize the concentrations of all NTPs, including 1-msΨ-TP, and the Mg²⁺ concentration. The Mg²⁺:NTP ratio is critical. | --INVALID-LINK-- |
| RNase contamination | Ensure a strictly RNase-free environment. Use RNase-free reagents, consumables, and dedicated equipment. | - |
| Incorrect reaction time or temperature | Optimize the incubation time (typically 2-4 hours) and ensure the temperature is maintained at 37°C. | - |
Problem 2: Presence of Truncated or Incomplete Transcripts
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Premature termination by the polymerase | Check the DNA template sequence for cryptic T7 termination signals. | - |
| NTP depletion | Ensure NTP concentrations are sufficient for the desired transcript length and reaction scale. | --INVALID-LINK-- |
| Poor DNA template quality | Re-purify the DNA template to remove any contaminants that might cause the polymerase to stall. | --INVALID-LINK-- |
Problem 3: High Levels of Double-Stranded RNA (dsRNA)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High-yield reaction conditions | Optimize reaction conditions to minimize dsRNA formation. This may involve adjusting NTP and Mg²⁺ concentrations. | --INVALID-LINK-- |
| Inefficient purification | Employ purification methods specifically designed to remove dsRNA, such as cellulose-based purification or enzymatic treatment. | --INVALID-LINK-- |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and their effects on 1-msΨ IVT reactions. These values should be used as a starting point for optimization.
Table 1: Recommended Concentration Ranges for IVT Components
| Component | Typical Concentration Range | Notes |
| Linearized DNA Template | 50-100 ng/µL | High purity is essential. |
| ATP, CTP, GTP | 2-10 mM each | Equimolar concentrations are a good starting point. |
| 1-msΨ-TP | 2-10 mM | Typically replaces UTP at an equimolar concentration. |
| Mg²⁺ | 10-30 mM | The optimal concentration is dependent on the total NTP concentration. A 1.1-1.5:1 molar ratio of Mg²⁺ to total NTPs is often a good starting point. |
| T7 RNA Polymerase | 2-5 U/µL | Titration is recommended for optimal yield. |
Table 2: Impact of Mg²⁺:NTP Ratio on IVT Yield
| Mg²⁺:Total NTP Molar Ratio | Expected mRNA Yield | Potential Issues |
| < 1:1 | Low | Insufficient cofactor for polymerase activity. |
| 1.1:1 - 1.5:1 | High | Optimal range for many systems. |
| > 2:1 | Decreased | Excess Mg²⁺ can inhibit the polymerase and increase dsRNA formation. |
Experimental Protocols
Protocol 1: DNA Template Quality Control
-
Linearization: Digest the plasmid DNA containing the gene of interest with a restriction enzyme that generates blunt or 5'-overhanging ends.
-
Purification: Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the linearized DNA using a spectrophotometer.
-
Gel Electrophoresis: Run an aliquot of the linearized DNA on a 1% agarose gel alongside an uncut plasmid control and a DNA ladder to confirm complete linearization and assess integrity. A single, sharp band at the expected size should be observed.
Protocol 2: T7 RNA Polymerase Titration
-
Set up Reactions: Prepare a series of 20 µL IVT reactions, each with a different concentration of T7 RNA polymerase (e.g., 1, 2, 3, 4, 5 U/µL).
-
Constant Components: Keep the concentrations of all other reaction components (DNA template, NTPs, 1-msΨ-TP, Mg²⁺, buffer) constant across all reactions.
-
Incubation: Incubate the reactions at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to each reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purification: Purify the mRNA from each reaction using a suitable method (e.g., spin column or magnetic beads).
-
Quantification: Measure the mRNA concentration for each reaction to determine the optimal enzyme concentration.
Protocol 3: Reaction Component Optimization (Mg²⁺ and NTPs)
-
Design of Experiment (DoE): A DoE approach is recommended for efficient optimization. A full factorial or response surface methodology can be employed to investigate the effects of varying Mg²⁺ and total NTP concentrations.
-
Parameter Ranges: Test a range of Mg²⁺ concentrations (e.g., 10, 15, 20, 25, 30 mM) and total NTP concentrations (e.g., 8, 12, 16, 20 mM), keeping the 1-msΨ-TP to UTP substitution at 100%.
-
Reaction Setup and Analysis: Set up the IVT reactions according to the DoE design. After incubation and purification, quantify the mRNA yield for each condition.
-
Data Analysis: Analyze the results to identify the optimal concentrations and the ideal Mg²⁺:NTP ratio for your specific template and system.
Protocol 4: dsRNA Removal and Quantification
-
Cellulose-Based Purification:
-
Bind the IVT reaction product to a cellulose (B213188) matrix in the presence of an ethanol-containing buffer.
-
Wash the matrix to remove the single-stranded mRNA.
-
Elute the dsRNA from the cellulose matrix.
-
-
Enzymatic Digestion:
-
Treat the purified mRNA with RNase III, an enzyme that specifically degrades dsRNA.
-
Inactivate the RNase III and re-purify the mRNA.
-
-
Quantification (Dot Blot):
-
Spot serial dilutions of the purified mRNA onto a nitrocellulose membrane.
-
Include a known dsRNA standard curve.
-
Probe the membrane with a dsRNA-specific antibody (e.g., J2 antibody).
-
Detect the antibody signal using a secondary antibody and a chemiluminescent substrate.
-
Quantify the dsRNA content by comparing the sample signal to the standard curve.
-
Visualizations
References
Technical Support Center: Optimizing N1-Methylsulfonyl pseudouridine (1-msΨ) for Maximal Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ) ratio for maximal protein expression in mRNA therapeutics and research.
Frequently Asked Questions (FAQs)
Q1: What is N1-Methylsulfonyl pseudouridine (1-msΨ) and why is it used in mRNA synthesis?
A1: this compound (1-msΨ) is a modified nucleoside that is incorporated into in vitro transcribed (IVT) mRNA to enhance protein expression. It is a derivative of pseudouridine (Ψ). The primary benefits of using 1-msΨ are:
-
Reduced Immunogenicity: 1-msΨ-modified mRNA is less likely to be recognized by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs)[1]. This reduces the activation of inflammatory pathways that can lead to mRNA degradation and translational shutdown.
-
Increased mRNA Stability: The modification can contribute to a more stable mRNA molecule, protecting it from degradation by cellular ribonucleases[1].
-
Enhanced Translation Efficiency: By evading the innate immune response, 1-msΨ modification prevents the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), a key event that inhibits global protein synthesis. This, along with other potential mechanisms, leads to increased ribosome loading and higher protein yields[2].
Q2: Is 100% replacement of uridine (B1682114) with 1-msΨ always optimal for protein expression?
A2: Not necessarily. While complete substitution of uridine with 1-msΨ is a common practice and has been used in approved mRNA vaccines, recent studies suggest that a lower modification ratio may lead to higher protein expression in certain contexts. The optimal ratio can be cell-type dependent. For example, in HEK-293T cells, lower ratios of 1-msΨ modification have been shown to result in higher and more prolonged protein expression compared to 100% modification[1]. However, in A549 cells, a 5% modification level showed the highest expression, while other ratios were comparable to unmodified mRNA.
Q3: How does the 1-msΨ ratio affect the immunogenicity and stability of the mRNA?
A3: There is a positive correlation between the 1-msΨ modification ratio and the reduction in immunogenicity and increase in stability. Higher ratios of 1-msΨ more effectively dampen the innate immune response and protect the mRNA from degradation[1]. However, this does not always directly translate to higher protein expression, as very stable secondary structures in the 5' UTR formed by high modification ratios can potentially inhibit translation initiation[1].
Q4: Can 1-msΨ modification affect the fidelity of translation?
A4: Studies have shown that 1-msΨ is incorporated with high fidelity during in vitro transcription[3]. While some modified nucleosides can increase the rate of misincorporation of amino acids, 1-msΨ appears to have a minimal impact on translation fidelity. However, it is important to consider that the sequence context of the modification can subtly influence decoding.
Troubleshooting Guides
Issue 1: Low or No Protein Expression
| Potential Cause | Troubleshooting Steps |
| Suboptimal 1-msΨ Ratio | 1. Titrate the 1-msΨ:UTP ratio: Perform in vitro transcription with varying percentages of 1-msΨ-TP to UTP (e.g., 25%, 50%, 75%, 100%).2. Test in different cell lines: The optimal ratio can be cell-type specific. Test the different mRNA preparations in the cell line relevant to your application.3. Analyze protein expression over time: Use a time-course experiment (e.g., 24, 48, 72 hours) to determine the effect of the 1-msΨ ratio on both the peak and duration of protein expression. |
| Poor mRNA Quality | 1. Verify mRNA integrity: Run a denaturing agarose (B213101) gel or use a Bioanalyzer to check for full-length, intact mRNA. Degraded mRNA will not be translated efficiently.2. Ensure proper capping: Use a highly efficient co-transcriptional capping method or an enzymatic post-transcriptional capping reaction. Incomplete capping will significantly reduce translation initiation.3. Confirm poly(A) tail length: Ensure a sufficiently long poly(A) tail (e.g., >100 nucleotides) has been added, as this is crucial for mRNA stability and translation. |
| Innate Immune Response | 1. Increase 1-msΨ ratio: If you suspect an immune response is hampering translation, try increasing the percentage of 1-msΨ incorporation.2. Purify mRNA thoroughly: Ensure the removal of dsRNA contaminants, a potent trigger of the innate immune response, by using methods like cellulose (B213188) chromatography or HPLC. |
| Inefficient Transfection | 1. Optimize transfection reagent and protocol: The optimal transfection reagent and conditions can vary between cell types. Follow the manufacturer's protocol for your specific cell line.2. Use a positive control: Transfect a well-characterized mRNA (e.g., encoding a fluorescent protein) to confirm transfection efficiency.3. Check cell viability: High levels of cytotoxicity from the transfection reagent can lead to low protein expression. |
Issue 2: High Immunogenicity
| Potential Cause | Troubleshooting Steps |
| Insufficient 1-msΨ Incorporation | 1. Increase the 1-msΨ:UTP ratio: Higher levels of 1-msΨ are more effective at reducing the innate immune response.2. Verify incorporation: Use techniques like mass spectrometry to confirm the percentage of 1-msΨ incorporation in your final mRNA product. |
| dsRNA Contamination | 1. Purify IVT reaction: Use purification methods specifically designed to remove dsRNA, such as cellulose-based purification or HPLC.2. Optimize IVT conditions: Adjusting the IVT reaction conditions (e.g., temperature, enzyme concentration) may help to minimize the generation of dsRNA byproducts. |
| Unmodified RNA Species | 1. Ensure complete reaction: Make sure the in vitro transcription reaction goes to completion to minimize the presence of short, unmodified transcripts.2. Purify full-length mRNA: Use a purification method that selects for full-length, capped, and polyadenylated mRNA. |
Quantitative Data Summary
Table 1: Effect of 1-msΨ Modification Ratio on EGFP Expression in HEK-293T Cells
| 1-msΨ:UTP Ratio | EGFP Positive Cells (%) - Day 3 | Mean Fluorescence Intensity (MFI) - Day 3 |
| 0% (Unmodified) | ~40% | ~10,000 |
| 5% | ~60% | ~25,000 |
| 10% | ~65% | ~30,000 |
| 20% | ~70% | ~35,000 |
| 50% | ~50% | ~15,000 |
| 75% | ~30% | ~8,000 |
| 100% | ~25% | ~5,000 |
Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the experimental setup.
Table 2: Effect of 1-msΨ Modification Ratio on Immunogenicity (RIG-I mRNA levels) in 293T Cells
| 1-msΨ:UTP Ratio | Relative RIG-I mRNA Level |
| 0% (Unmodified) | High |
| 5% | Moderately Reduced |
| 10% | Moderately Reduced |
| 20% | Reduced |
| 50% | Significantly Reduced |
| 75% | Highly Reduced |
| 100% | Lowest |
Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: In Vitro Transcription with Varying 1-msΨ Ratios
-
Template Preparation: Linearize a plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence. Purify the linearized DNA.
-
NTP Mix Preparation: Prepare separate nucleotide triphosphate (NTP) mixes for each desired 1-msΨ:UTP ratio. For a 50% substitution, the mix would contain ATP, GTP, CTP, UTP, and 1-msΨ-TP, where the concentration of UTP and 1-msΨ-TP are each half of the standard UTP concentration.
-
IVT Reaction Setup: In an RNase-free tube, combine the following components in order at room temperature:
-
Nuclease-free water
-
T7 Transcription Buffer (10X)
-
NTP mix (with the desired 1-msΨ:UTP ratio)
-
RNase Inhibitor
-
Linearized DNA template
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
mRNA Purification: Purify the mRNA using a silica-based column or lithium chloride precipitation.
Protocol 2: mRNA Purification to Remove dsRNA
-
Cellulose-Based Purification:
-
Prepare a cellulose slurry in an appropriate buffer.
-
Equilibrate a chromatography column with the buffer.
-
Load the IVT reaction onto the column.
-
Wash the column with a buffer containing a low concentration of ethanol (B145695) to remove unincorporated nucleotides and proteins.
-
Elute the dsRNA with a buffer containing a higher concentration of ethanol.
-
Elute the single-stranded mRNA with an ethanol-free buffer.
-
-
HPLC Purification:
-
Use a suitable HPLC column (e.g., anion-exchange or reverse-phase).
-
Develop a gradient elution method to separate the desired full-length mRNA from dsRNA, aborted transcripts, and other impurities.
-
Protocol 3: In Vitro Translation Assay
-
Prepare Cell-Free Extract: Use a commercially available cell-free expression system (e.g., rabbit reticulocyte lysate or HeLa cell extract).
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
Cell-free extract
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
RNase inhibitor
-
Your purified 1-msΨ-modified mRNA
-
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for 1-2 hours.
-
Analysis: Analyze the protein expression by:
-
SDS-PAGE and Western Blot: To visualize the protein of the correct size.
-
Enzymatic Assay: If the expressed protein is an enzyme with a measurable activity.
-
Fluorescence/Luminescence: If the protein is fluorescent (e.g., GFP) or luminescent (e.g., luciferase).
-
Visualizations
Caption: Innate immune signaling pathways activated by unmodified mRNA and evaded by 1-msΨ-modified mRNA.
Caption: Experimental workflow for optimizing the 1-msΨ ratio for maximal protein expression.
Caption: Logical troubleshooting workflow for low protein expression with 1-msΨ-modified mRNA.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N1-Methylsulfonyl pseudouridine (m1Ψ)-Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ)-modified messenger RNA (mRNA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the handling and application of m1Ψ-modified mRNA.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with m1Ψ-modified mRNA, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid mRNA Degradation | RNase contamination | Use RNase-free reagents and consumables. Regularly decontaminate work surfaces and equipment. |
| Suboptimal storage conditions | Store purified mRNA at -80°C in an RNase-free buffer. Avoid multiple freeze-thaw cycles by aliquoting the mRNA.[1][2][3] | |
| Incomplete or absent 5' cap or 3' poly(A) tail | Verify capping efficiency and poly(A) tail length using appropriate analytical methods. Optimize in vitro transcription (IVT) and tailing reactions.[4][5][6] | |
| Inherent instability of the mRNA sequence | Optimize the codon usage to increase GC content and avoid sequences that are targeted by cellular degradation machinery.[7] | |
| Low Protein Yield | Poor mRNA stability | Address the causes of rapid mRNA degradation as listed above. |
| Inefficient translation | Optimize the 5' and 3' untranslated regions (UTRs) to include elements that enhance translation initiation and efficiency.[7][8] | |
| Suboptimal m1Ψ modification ratio | A very high ratio of m1Ψ modification can sometimes decrease translation efficiency.[9] Consider optimizing the ratio of m1Ψ-UTP to UTP during IVT. | |
| Impurities from IVT reaction | Purify the mRNA using methods like HPLC to remove dsRNA and other byproducts that can inhibit translation.[10][11] | |
| High Immunogenicity | Presence of double-stranded RNA (dsRNA) byproducts | Purify the m1Ψ-modified mRNA using chromatography to remove dsRNA, which is a potent trigger of innate immune responses.[11] |
| Unmodified mRNA contaminants | Ensure complete incorporation of m1Ψ during IVT. Unmodified mRNA is more immunogenic.[9][12] | |
| Suboptimal formulation | Encapsulate the mRNA in lipid nanoparticles (LNPs) to protect it from immune recognition and degradation.[2][13] |
Frequently Asked Questions (FAQs)
Q1: Why is N1-Methylsulfonyl pseudouridine (m1Ψ) used to modify mRNA?
A1: this compound (m1Ψ) is a modified nucleoside that, when incorporated into mRNA in place of uridine, enhances its stability and reduces its immunogenicity.[9][12] This modification helps the mRNA evade recognition by the innate immune system, leading to a longer half-life and increased protein production.[9]
Q2: How do the 5' cap and poly(A) tail contribute to mRNA stability?
A2: The 5' cap is a modified guanine (B1146940) nucleotide that protects the mRNA from degradation by 5' exonucleases and is crucial for the initiation of translation.[5][14][15] The 3' poly(A) tail, a long sequence of adenine (B156593) nucleotides, protects the mRNA from 3' exonucleases and also plays a role in enhancing translation efficiency.[5][14][15] Together, they work synergistically to ensure the integrity and functionality of the mRNA molecule.[16]
Q3: What is the optimal storage condition for m1Ψ-modified mRNA?
A3: For long-term storage, purified m1Ψ-modified mRNA should be stored at -80°C in an RNase-free buffer.[1][2] It is also advisable to aliquot the mRNA to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q4: How can I improve the thermostability of my m1Ψ-mRNA formulation?
A4: Lyophilization (freeze-drying) is a common method to improve the thermostability of mRNA formulations, particularly when encapsulated in lipid nanoparticles (LNPs).[3][13] The addition of cryoprotectants, such as sucrose (B13894) or trehalose, during lyophilization helps to preserve the integrity of the LNPs and the encapsulated mRNA, allowing for storage at higher temperatures (e.g., 2-8°C or even room temperature for limited periods).[3][13]
Q5: Does the percentage of m1Ψ incorporation affect mRNA stability and function?
A5: Yes, the ratio of m1Ψ modification can impact both the stability and translational efficiency of the mRNA. While a high modification ratio generally increases stability and reduces immunogenicity, some studies suggest that a very high level of incorporation (e.g., 100%) might slightly decrease the efficiency of protein translation compared to lower ratios.[9] Therefore, optimizing the m1Ψ-UTP to UTP ratio during in vitro transcription may be necessary depending on the specific application.
Quantitative Data on m1Ψ-mRNA Stability
The stability of m1Ψ-modified mRNA can be influenced by various factors. The following tables summarize key quantitative data from relevant studies.
Table 1: Impact of m1Ψ Modification Ratio on mRNA Stability and Protein Expression
| m1Ψ Modification Ratio (%) | Relative mRNA Stability (in vitro) | Relative Protein Expression (in HEK293T cells) |
| 0 (Unmodified) | Baseline | Baseline |
| 5 | Increased | Highest |
| 10 | Increased | High |
| 20 | Increased | Moderate |
| 50 | Highly Increased | Low |
| 75 | Highly Increased | Lower |
| 100 | Highest | Lowest |
| Data adapted from a study on EGFP mRNA.[9] The exact values can vary depending on the specific mRNA sequence and experimental conditions. |
Table 2: Stability of Lyophilized LNP-formulated mRNA under Different Storage Conditions
| Formulation | Storage Temperature | Duration | Observed Stability |
| Liquid LNP-mRNA | -80°C | 6 months | Stable |
| Liquid LNP-mRNA | -20°C | 6 months | Stable (Moderna vaccine)[1][2] |
| Lyophilized LNP-mRNA with cryoprotectant | 2-8°C | > 1 week | Stable with preserved integrity[3][13] |
| Lyophilized LNP-mRNA with cryoprotectant | Room Temperature | Several days | Stable with preserved integrity[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and stability assessment of m1Ψ-modified mRNA.
Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-modified mRNA from a linearized DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
UTP and m1Ψ-UTP solutions (10 mM each)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, CTP, GTP mix (10 mM each): 5 µL
-
UTP (10 mM): X µL
-
m1Ψ-UTP (10 mM): Y µL (The ratio of X:Y determines the modification percentage)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Proceed to mRNA purification.
Protocol 2: 5' Capping and 3' Poly(A) Tailing of mRNA
This protocol can be performed co-transcriptionally (using a cap analog in the IVT reaction) or post-transcriptionally. Here, a post-transcriptional enzymatic method is described.
Materials:
-
Purified m1Ψ-modified mRNA
-
Vaccinia Capping Enzyme
-
10x Capping Buffer
-
GTP (10 mM)
-
S-adenosylmethionine (SAM)
-
Poly(A) Polymerase
-
10x Poly(A) Polymerase Reaction Buffer
-
ATP (10 mM)
-
Nuclease-free water
Procedure (Capping):
-
In a nuclease-free tube, combine:
-
Purified mRNA (up to 10 µg): X µL
-
Nuclease-free water: to a final volume of 40 µL
-
10x Capping Buffer: 5 µL
-
GTP (10 mM): 2.5 µL
-
SAM (32 mM): 1.5 µL
-
Vaccinia Capping Enzyme: 1 µL
-
-
Incubate at 37°C for 30-60 minutes.
Procedure (Poly(A) Tailing):
-
To the capping reaction mixture, add:
-
10x Poly(A) Polymerase Reaction Buffer: 6 µL
-
ATP (10 mM): 6 µL
-
Poly(A) Polymerase: 2 µL
-
-
Incubate at 37°C for 30 minutes.
-
Purify the capped and tailed mRNA.
Protocol 3: Purification of m1Ψ-Modified mRNA by HPLC
This protocol provides a general guideline for purifying m1Ψ-modified mRNA using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Crude m1Ψ-modified mRNA
-
HPLC system with a UV detector
-
Reverse-phase HPLC column suitable for oligonucleotide purification
-
Mobile Phase A: 100 mM TEAA (Triethylammonium acetate) in nuclease-free water
-
Mobile Phase B: 100 mM TEAA in acetonitrile
-
Nuclease-free collection tubes
Procedure:
-
Equilibrate the HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Dissolve the crude mRNA in Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the mRNA. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and desalt the sample.
-
Quantify the purified mRNA and verify its integrity.[10][17]
Protocol 4: In Vitro mRNA Stability Assay
This protocol describes a method to assess the stability of m1Ψ-modified mRNA in the presence of a degrading agent, such as cell lysate or serum.
Materials:
-
Purified m1Ψ-modified mRNA
-
Cell lysate or fetal bovine serum (as a source of RNases)
-
Incubation buffer (e.g., PBS)
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Incubate a known amount of m1Ψ-modified mRNA with the cell lysate or serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and immediately stop the degradation by adding a lysis buffer from an RNA extraction kit.
-
Extract the remaining RNA from each time point.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of remaining mRNA at each time point.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to an exponential decay curve.[13][18]
Visualizations
Workflow for Production of Stable m1Ψ-Modified mRNA
Caption: A streamlined workflow for producing stable m1Ψ-modified mRNA.
Key Factors Influencing m1Ψ-mRNA Stability
Caption: Interconnected factors that determine the stability of m1Ψ-modified mRNA.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low protein yield from m1Ψ-mRNA.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Stability of mRNA Vaccines – Every Day Matters [everydaymatters.rpi.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. neb.com [neb.com]
- 6. selectscience.net [selectscience.net]
- 7. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. mRNA Analysis Using (U)HPLC Separation Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. qian.human.cornell.edu [qian.human.cornell.edu]
Minimizing off-target effects with N1-Methylsulfonyl pseudouridine in CRISPR
Welcome to the technical support center for utilizing N1-Methylsulfonyl pseudouridine (B1679824) (1mSΨ) modified guide RNAs in your CRISPR-Cas9 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you minimize off-target effects and enhance the efficiency of your genome editing studies.
Frequently Asked Questions (FAQs)
Q1: What is N1-Methylsulfonyl pseudouridine (1mSΨ) and why is it used in CRISPR guide RNAs (gRNAs)?
A1: this compound (1mSΨ) is a chemically modified nucleoside, a derivative of pseudouridine.[1] When incorporated into synthetic gRNAs, it helps to reduce the innate immune response that can be triggered by foreign RNA molecules within a cell.[1][2] This is crucial as unmodified, in vitro transcribed gRNAs can activate cellular sensors like RIG-I, leading to a type I interferon response, which can cause cellular toxicity and potentially impact experimental outcomes.[1][3][4][5]
Q2: How does 1mSΨ modification reduce off-target effects in CRISPR-Cas9?
A2: The incorporation of 1mSΨ into gRNAs can increase the specificity of the CRISPR-Cas9 system.[1] This modification can enhance the binding discrimination of the gRNA-Cas9 complex, leading to a significant reduction in cleavage at unintended genomic sites (off-targets) while preserving on-target editing efficiency.[1][6] The increased specificity is attributed to the altered structural and thermodynamic properties of the gRNA-DNA duplex.[2]
Q3: What is the primary advantage of using 1mSΨ-modified gRNAs over unmodified gRNAs?
A3: The primary advantages are twofold:
-
Reduced Immunogenicity: 1mSΨ modification helps the gRNA evade recognition by the host's innate immune system, thereby preventing the activation of antiviral responses that can lead to cell death and confound experimental results.[1][2]
-
Increased Specificity: It can significantly decrease off-target cleavage by the Cas9 nuclease, leading to more precise and reliable genome editing outcomes.[1]
Q4: Can I use 1mSΨ-modified gRNAs for in vivo studies?
A4: Yes, 1mSΨ-modified gRNAs are well-suited for in vivo applications. Their reduced immunogenicity is a significant advantage in a whole organism, where triggering an innate immune response can have systemic effects. The enhanced specificity also contributes to the safety profile of in vivo genome editing.
Q5: Where in the gRNA sequence should the 1mSΨ modifications be incorporated?
A5: For optimal results, it is common to substitute all uridine (B1682114) (U) residues with 1mSΨ throughout the entire gRNA sequence. Studies have shown that complete substitution maintains high on-target activity while effectively reducing off-target effects.[2]
Troubleshooting Guide
Problem 1: Low On-Target Editing Efficiency with 1mSΨ-modified gRNA
| Potential Cause | Recommended Solution |
| Suboptimal gRNA Design: | Even with modifications, the intrinsic activity of a gRNA sequence is critical. Ensure your gRNA has a high on-target score from a reputable design tool and targets a region with an appropriate PAM sequence.[7][8] It is advisable to test 2-3 different gRNA sequences for your target gene.[9] |
| Poor Quality of Modified gRNA: | Verify the purity and integrity of your synthetically generated 1mSΨ-modified gRNA. Degradation or impurities can significantly impact its function. Consider running an aliquot on a denaturing gel to check for integrity. |
| Inefficient RNP Complex Formation: | The assembly of the Cas9 protein and gRNA into a ribonucleoprotein (RNP) complex is crucial. Ensure you are using an optimal ratio of Cas9 protein to gRNA (typically 1:1.2 to 1:2 molar ratio). Incubate the Cas9 and gRNA together at room temperature for 10-20 minutes to allow for complex formation before delivery.[10][11] |
| Inefficient Cellular Delivery: | The method of RNP delivery is highly dependent on the cell type. Optimize your transfection or electroporation protocol for your specific cells. Titrate the amount of RNP complex delivered to find the optimal balance between editing efficiency and cell viability.[7][12] For difficult-to-transfect cells, consider exploring different delivery systems like lipid nanoparticles or viral-like particles.[12][13] |
| Cellular State: | The efficiency of CRISPR-mediated editing can be influenced by the cell cycle. Ensure your cells are healthy and actively dividing at the time of transfection. |
Problem 2: High Cell Toxicity or Death After Transfection with 1mSΨ-modified gRNA RNP
| Potential Cause | Recommended Solution |
| High Concentration of RNP: | Too much Cas9 protein and gRNA can be toxic to cells, even with modifications. Perform a dose-response experiment to determine the lowest effective concentration of the RNP complex that achieves the desired editing efficiency with minimal toxicity.[7] |
| Transfection Reagent Toxicity: | The delivery method itself can be a source of toxicity. Optimize the amount of transfection reagent or the electroporation parameters to minimize cell death. Ensure the delivery protocol is optimized for your specific cell type.[14][15] |
| Contaminants in gRNA Preparation: | Ensure your 1mSΨ-modified gRNA is of high purity and free from any residual solvents or byproducts from the synthesis process that could be cytotoxic. |
| Off-target effects leading to cell death: | Although 1mSΨ reduces off-target effects, they may not be completely eliminated. If your target gene is essential, even low off-target activity in other essential genes could lead to cell death. Consider using a high-fidelity Cas9 variant to further enhance specificity. |
Problem 3: Inconsistent Editing Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in RNP Preparation: | Ensure consistent preparation of the RNP complex in every experiment. Use the same incubation times, temperatures, and component concentrations. Prepare a master mix of the RNP complex for treating multiple samples within the same experiment.[10] |
| Cell Culture Inconsistency: | Maintain consistent cell culture conditions, including passage number, confluency, and overall cell health, as these can affect transfection efficiency and the cell's response to the editing machinery. |
| gRNA Quality Variation: | If using different batches of synthesized 1mSΨ-modified gRNA, ensure they are of similar quality and purity. It is good practice to qualify each new batch of gRNA. |
| Analysis Method Variability: | Use a consistent and quantitative method for assessing editing efficiency, such as Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR), which are more precise than enzymatic mismatch cleavage assays.[16][17] |
Quantitative Data Summary
Table 1: On-Target vs. Off-Target Cleavage Efficiency of Unmodified vs. 1mSΨ-Modified sgRNA (In Vitro)
| sgRNA Modification | On-Target Cleavage (%) | Off-Target Cleavage (Single Mismatch, %) | Off-Target Cleavage (Double Mismatch, %) |
| Unmodified | ~30 | 5-25 | <5 |
| 100% 1mSΨ | ~30 | <5 | <1 |
Data synthesized from in vitro cleavage assays targeting the ANXA6 gene. The off-target sites contained single or double nucleotide mismatches. The results indicate that while on-target efficiency is maintained, 1mSΨ modification significantly reduces cleavage at off-target sites.[1][6]
Table 2: Impact of gRNA Source on Innate Immune Response in Human Cells
| gRNA Type | Relative IFN-β Induction (Fold Change) |
| In Vitro Transcribed (IVT) gRNA | ~1000x |
| IVT gRNA (5'-triphosphate removed) | ~100x |
| Chemically Synthesized (unmodified) | ~10x |
| Chemically Synthesized (with modifications like 1mSΨ) | ~1x (no significant induction) |
This table provides a comparative overview of the induction of Interferon-β (a key indicator of an innate immune response) by different types of gRNAs. Chemically synthesized and modified gRNAs, such as those containing 1mSΨ, show a significantly lower immune response compared to in vitro transcribed gRNAs.[3][4][5][18]
Experimental Protocols & Methodologies
Protocol 1: In Vitro Synthesis of 1mSΨ-Modified sgRNA
This protocol is adapted for the synthesis of fully 1mSΨ-modified sgRNA using T7 in vitro transcription.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the sgRNA sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (NTPs): ATP, CTP, GTP
-
This compound triphosphate (1mSΨ-TP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, assemble the transcription reaction on ice. For a 20 µL reaction, a typical setup would be:
-
Transcription Buffer (10X): 2 µL
-
ATP, CTP, GTP (100 mM each): 2 µL each
-
1mSΨ-TP (100 mM): 2 µL (completely replaces UTP)
-
Linearized DNA template (100-500 ng): x µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized 1mSΨ-modified sgRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the full-length transcript by running an aliquot on a denaturing polyacrylamide gel.
Protocol 2: CRISPR-Cas9 RNP Formation and Delivery
This protocol outlines the formation of Ribonucleoprotein (RNP) complexes with 1mSΨ-modified sgRNA and their delivery into mammalian cells via electroporation.
Materials:
-
Purified, high-fidelity Cas9 nuclease
-
Synthesized and purified 1mSΨ-modified sgRNA
-
Nuclease-free PBS or appropriate buffer
-
Mammalian cells for transfection
-
Electroporation system and corresponding cuvettes/cartridges
-
Cell-specific electroporation buffer
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to be healthy and 70-90% confluent on the day of electroporation.
-
sgRNA and Cas9 Preparation: Dilute the 1mSΨ-modified sgRNA and Cas9 protein to appropriate working concentrations in nuclease-free buffer.
-
RNP Complex Assembly:
-
In a sterile, nuclease-free tube, combine the Cas9 protein and the 1mSΨ-modified sgRNA. A common starting point is a 1:1.2 molar ratio of Cas9 to sgRNA.
-
Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Harvest and count the cells. Resuspend the required number of cells in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell-RNP mixture to the electroporation cuvette or cartridge.
-
Use a pre-optimized electroporation program for your specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh growth medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Analysis of Genome Editing:
-
After 48-72 hours, harvest the cells.
-
Isolate genomic DNA.
-
Amplify the target locus by PCR.
-
Analyze the editing efficiency using methods such as Next-Generation Sequencing (NGS) to quantify indels and assess off-target events at predicted sites.
-
Visualizations
Caption: Workflow for CRISPR-Cas9 genome editing using 1mSΨ-modified sgRNA.
Caption: Innate immune signaling pathway (RIG-I) activation by unmodified vs. 1mSΨ-modified sgRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway | PLOS Biology [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 8. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 9. bioskryb.com [bioskryb.com]
- 10. Enhanced Genome Editing with Cas9 Ribonucleoprotein in Diverse Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. mdpi.com [mdpi.com]
- 13. pure.au.dk [pure.au.dk]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Applications of chemically modified synthetic guide RNA for CRISPR-Cas9 genome editing | Technology Networks [technologynetworks.com]
- 16. Activation of PKR by short stem–loop RNAs containing single-stranded arms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Chemical Modification of CRISPR gRNAs Eliminate type I Interferon Responses in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale synthesis of N1-Methylsulfonyl pseudouridine mRNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N1-Methylpseudouridine (N1-mΨ) modified mRNA.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro transcription (IVT) and purification processes for large-scale N1-mΨ mRNA production.
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Yield After In Vitro Transcription (IVT) | Suboptimal Reagent Concentration: Incorrect ratio of cap analog to GTP; insufficient NTPs or magnesium levels.[][2] | Optimize the ratio of cap analog (e.g., ARCA) to GTP, often recommended at 4:1.[2] Ensure optimal concentrations of all four NTPs (including N1-mΨTP) and magnesium chloride. Excessive Mg2+ can lead to dsRNA formation.[] |
| Poor DNA Template Quality: Contaminants (salts, ethanol) in the linearized plasmid DNA inhibiting RNA polymerase.[3] | Purify the linearized DNA template thoroughly. Ethanol precipitation followed by resuspension in nuclease-free water is recommended to remove inhibitors.[3] | |
| Enzyme Inactivity: Degradation of T7 RNA polymerase or RNase inhibitors. | Use fresh or properly stored enzymes. Always keep enzymes on ice during reaction setup.[4] | |
| Suboptimal Reaction Conditions: Incorrect incubation time or temperature. | The standard IVT reaction is typically run for 2-4 hours at 37°C.[] For some templates, extending the incubation time up to 16 hours for shorter transcripts (<0.3 kb) may increase yield.[5] | |
| Pyrophosphate Inhibition: Accumulation of pyrophosphate during transcription can inhibit RNA polymerase.[6] | Include pyrophosphatase in the IVT reaction to hydrolyze pyrophosphate and drive the reaction forward.[6] | |
| Incomplete or Truncated mRNA Transcripts | Premature Termination: Cryptic T7 promoter termination sequences within the DNA template.[3] | If possible, re-design the DNA template to remove such sequences. Alternatively, using a different RNA polymerase might help. |
| NTP Depletion: Insufficient concentration of one or more NTPs during the reaction. | Ensure adequate NTP concentrations, especially for long transcripts.[3] | |
| RNase Contamination: Degradation of newly synthesized mRNA by RNases. | Maintain a strict RNase-free environment.[4] Use RNase inhibitors in the IVT reaction.[6] | |
| High Levels of Double-Stranded RNA (dsRNA) Impurities | Excessive Magnesium: High Mg2+ concentrations can promote the synthesis of dsRNA.[] | Titrate the MgCl2 concentration to find the optimal level that maximizes mRNA yield without excessive dsRNA formation. |
| Self-Complementary Regions: The mRNA sequence may have regions that can anneal to form dsRNA. | This is an inherent property of the sequence. Purification methods effective at removing dsRNA, such as multimodal chromatography, are crucial.[7] | |
| Low Purity After Purification | Inefficient Purification Method: The chosen method may not effectively remove all impurities (e.g., residual DNA, enzymes, dsRNA). | For large-scale production, chromatography methods like affinity chromatography (Oligo-dT) or ion-exchange chromatography are generally more effective and scalable than precipitation methods like LiCl.[8][][10] Tangential Flow Filtration (TFF) is another scalable, non-chromatographic option.[8] |
| Co-precipitation of Impurities: Lithium chloride (LiCl) precipitation can co-precipitate other RNA species and may not be ideal for large-scale purification.[10][11] | Consider using chromatography-based methods for higher purity and better scalability.[10][12] | |
| Poor Capping Efficiency | Incorrect Cap Analog to GTP Ratio: A low ratio can result in a significant portion of uncapped transcripts.[2] | Maintain a high ratio of cap analog to GTP. For co-transcriptional capping with ARCA, a 4:1 ratio is often recommended.[2] |
| Degradation of Cap Analog: The cap analog may be unstable if not stored properly. | Store cap analogs at the recommended temperature and handle them according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: Why is N1-methylpseudouridine (N1-mΨ) used in mRNA synthesis instead of uridine?
A1: N1-methylpseudouridine is incorporated into synthetic mRNA to enhance its therapeutic properties. It significantly reduces the innate immunogenicity of the mRNA, preventing activation of pattern recognition receptors that would otherwise lead to an inflammatory response and degradation of the transcript.[13][14] Additionally, N1-mΨ modification has been shown to increase the translational efficiency of the mRNA, leading to higher protein expression.[15][16][17]
Q2: What are the most critical parameters to optimize for a large-scale in vitro transcription (IVT) reaction?
A2: For large-scale IVT, the most critical parameters to optimize are:
-
DNA Template Quality and Concentration: A high-quality, pure, and correctly linearized DNA template is essential for efficient transcription.[]
-
NTP and Magnesium Concentrations: The concentration of all four NTPs (ATP, CTP, GTP, and N1-mΨTP) and magnesium chloride must be optimized to maximize yield and minimize the formation of byproducts like double-stranded RNA.[]
-
Cap Analog to GTP Ratio: For co-transcriptional capping, maintaining the correct ratio is crucial for high capping efficiency.[2]
-
Enzyme Concentrations: The optimal concentrations of T7 RNA polymerase, RNase inhibitors, and pyrophosphatase should be determined for your specific template and scale.[6]
Q3: What are the advantages and disadvantages of different large-scale mRNA purification methods?
A3:
| Purification Method | Advantages | Disadvantages |
|---|---|---|
| Tangential Flow Filtration (TFF) | Fast, efficient, and highly scalable.[8][12] Can be combined with other methods. | May not provide the same level of purity as chromatography for specific impurities. |
| Affinity Chromatography (Oligo-dT) | High selectivity for polyadenylated mRNA, resulting in high purity.[10][11][18] Good scalability.[] | Can be expensive. The binding and elution conditions need to be optimized. |
| Ion-Exchange Chromatography (IEC) | Scalable and cost-effective.[8] Can separate longer RNA transcripts effectively.[8] | May require denaturing conditions, adding complexity to the process.[8] |
| Size Exclusion Chromatography (SEC) | Simple method for removing small molecules like unincorporated NTPs and enzymes.[8] | Limited in its ability to separate impurities of similar size, such as dsRNA.[8][12] |
| Lithium Chloride (LiCl) Precipitation | Simple and low-cost.[11] Effective for removing DNA.[10] | Not ideal for large-scale production.[11] Can co-precipitate other RNA species and may leave residual lithium ions that inhibit translation.[10][11] |
Q4: How can I assess the quality of my final N1-mΨ mRNA product?
A4: A comprehensive quality assessment of your N1-mΨ mRNA should include the following analytical methods:[19][20][21]
-
Identity: Confirm the correct sequence using methods like RT-PCR, Sanger sequencing, or Next-Generation Sequencing (NGS).[20]
-
Purity: Analyze for product-related impurities such as dsRNA and truncated mRNA, as well as process-related impurities like residual DNA template and enzymes. This is often done using HPLC-based methods or gel electrophoresis.[21]
-
Integrity: Determine the percentage of intact mRNA using capillary gel electrophoresis.[20]
-
5' Cap Efficiency: Quantify the percentage of capped mRNA using methods like IP-RP-HPLC.[20]
-
Poly(A) Tail Length: Analyze the length and homogeneity of the poly(A) tail using methods like RP-HPLC.[20]
-
Quantity: Accurately determine the mRNA concentration using UV spectroscopy or fluorescence-based assays.[10]
-
Safety: Test for endotoxins and bioburden.[20]
Q5: Does the incorporation of N1-mΨ affect the fidelity of translation?
A5: Studies have shown that while N1-mΨ significantly enhances translation efficiency, it does not substantially impact the fidelity of translation. Research indicates that m1Ψ does not significantly alter decoding accuracy, and there is no detectable increase in miscoded peptides when mRNA containing m1Ψ is translated in cell culture compared to unmodified mRNA.[22] However, some studies suggest subtle, context-dependent effects on amino acid incorporation.[23]
Experimental Protocols
Key Experiment 1: Large-Scale In Vitro Transcription of N1-mΨ mRNA
Objective: To synthesize N1-mΨ modified mRNA from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template (1 µg/µL)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
ATP, CTP, GTP solutions (100 mM each)
-
N1-Methylpseudouridine-5'-Triphosphate (N1-mΨTP) (100 mM)
-
Cap Analog (e.g., CleanCap® Reagent AG, 40 mM)
-
T7 RNA Polymerase
-
Pyrophosphatase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the enzymes which should be kept on ice.
-
In a sterile, RNase-free tube, assemble the reaction at room temperature in the following order:
| Component | Volume for 100 µL Reaction | Final Concentration |
| Nuclease-free water | Up to 100 µL | - |
| 10x Transcription Buffer | 10 µL | 1x |
| ATP (100 mM) | 5 µL | 5 mM |
| CTP (100 mM) | 5 µL | 5 mM |
| GTP (100 mM) | 1.5 µL | 1.5 mM |
| N1-mΨTP (100 mM) | 5 µL | 5 mM |
| Cap Analog (40 mM) | 10 µL | 4 mM |
| Linearized DNA Template (1 µg/µL) | 2.5 µg | 25 ng/µL |
| Pyrophosphatase | X µL | As per manufacturer |
| RNase Inhibitor | X µL | As per manufacturer |
| T7 RNA Polymerase | X µL | As per manufacturer |
-
Gently mix the components by pipetting up and down.
-
Incubate the reaction at 37°C for 2 to 4 hours. For reactions longer than 60 minutes, using an incubator with a heated lid is recommended to prevent evaporation.[5]
-
Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Proceed immediately to mRNA purification.
Key Experiment 2: Purification of N1-mΨ mRNA using Oligo(dT) Affinity Chromatography
Objective: To purify polyadenylated N1-mΨ mRNA from the IVT reaction mix.
Materials:
-
Crude IVT reaction mix containing N1-mΨ mRNA
-
Oligo(dT) chromatography column
-
Binding Buffer (e.g., 50 mM Na-phosphate, 2 mM EDTA, 250 mM NaCl, pH 7.0)[18]
-
Washing Buffer (e.g., 50 mM Na-phosphate, 2 mM EDTA, pH 7.0)[18]
-
Elution Buffer (e.g., 10 mM Tris, pH 7.0)[18]
-
HPLC or chromatography system
-
RNase-free tubes and solutions
Procedure:
-
Equilibrate the oligo(dT) column with at least 10 column volumes (CV) of Binding Buffer.[18]
-
Dilute the crude IVT reaction mix with Binding Buffer to reduce the viscosity and ensure efficient binding.
-
Load the diluted sample onto the equilibrated column. The poly(A) tail of the mRNA will hybridize to the oligo(dT) ligands on the column matrix.[18]
-
Wash the column with several CVs of Binding Buffer to remove unbound impurities such as proteins, unincorporated NTPs, and DNA fragments.
-
Further wash the column with 4 CVs of Washing Buffer to remove non-specifically bound molecules.[18]
-
Elute the purified mRNA from the column by applying 8 CVs of low-salt Elution Buffer. The low salt concentration disrupts the hybridization between the poly(A) tail and the oligo(dT) ligands.[18]
-
Collect the eluate containing the purified N1-mΨ mRNA.
-
Analyze the purity and concentration of the eluted mRNA using UV spectroscopy and gel electrophoresis.
Visualizations
Caption: High-level workflow for the large-scale synthesis of N1-mΨ mRNA.
Caption: Troubleshooting logic for addressing low mRNA yield in IVT reactions.
References
- 2. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. neb.com [neb.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. google.com [google.com]
- 8. Scaling Up: Large-Scale mRNA Production Techniques - Creative Enzymes [creative-enzymes.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. What are the common methods of mRNA purification? | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 18. sartorius.com.cn [sartorius.com.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. uspnf.com [uspnf.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methylsulfonyl pseudouridine impact on translational fidelity and misincorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ)-modified mRNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to translational fidelity and amino acid misincorporation.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of N1-methylpseudouridine (m1Ψ) on translational fidelity?
A: N1-methylpseudouridine (m1Ψ) is a modified nucleoside used in synthetic mRNA to reduce immunogenicity and enhance protein expression. Generally, m1Ψ does not significantly compromise overall translational fidelity.[1] Studies have shown that m1Ψ-modified mRNA can produce faithful protein products, and no significant increase in miscoded peptides is detected in cell culture compared to unmodified mRNA.[1] However, some research indicates that m1Ψ can subtly modulate the accuracy of amino acid incorporation in a manner that is dependent on the codon position and the specific tRNA involved.[2][3]
Q2: Can m1Ψ increase amino acid misincorporation?
A: The effect of m1Ψ on amino acid misincorporation is context-dependent.[3] Research suggests that m1Ψ can both increase and decrease the extent of amino acid misincorporation depending on the specific codon and its position.[3] For instance, in some sequence contexts, m1Ψ has been observed to subtly modulate the selection of near-cognate tRNAs.[2] It is crucial to consider the specific sequence of your mRNA of interest when evaluating the potential for misincorporation.
Q3: How does m1Ψ compare to pseudouridine (B1679824) (Ψ) in terms of translational fidelity?
A: Both m1Ψ and Ψ can influence translational fidelity, but they do so differently. Some studies suggest that Ψ-modified RNA exhibits reduced translational fidelity compared to unmodified RNA.[1] In contrast, m1Ψ has been reported to have a similar level of translational fidelity to unmodified mRNA.[1] The N1-methyl group in m1Ψ appears to play a role in maintaining this fidelity.
Q4: Does the position of m1Ψ within a codon affect misincorporation rates?
A: Yes, the position of the m1Ψ modification within a codon can influence the rate of amino acid misincorporation.[3] The effect of m1Ψ on tRNA selection by the ribosome is context-dependent, meaning the surrounding nucleotide sequence also plays a role.[2]
Troubleshooting Guides
Issue 1: Unexpected or Low Protein Yield from m1Ψ-Modified mRNA
Possible Causes and Solutions:
-
Suboptimal In Vitro Transcription (IVT) Reaction:
-
Problem: Inefficient incorporation of m1Ψ-triphosphate during IVT can lead to truncated or low-quality mRNA.
-
Solution: Ensure optimal concentrations of all NTPs, including m1ΨTP. The ratio of Mg2+ to NTPs is critical; insufficient Mg2+ can decrease enzyme performance, while excessive levels may lead to the production of double-stranded RNA (dsRNA) byproducts.[] Use a high-quality, RNase-free DNA template and ensure the correct promoter sequence (e.g., T7, SP6) is present and correctly positioned.[]
-
-
dsRNA Contamination:
-
Problem: IVT reactions can produce dsRNA as a byproduct, which can activate cellular innate immune responses and inhibit translation.[5]
-
Solution: Purify the m1Ψ-modified mRNA using methods like HPLC to remove dsRNA contaminants.[6] While m1Ψ modification reduces the immunogenicity of mRNA, residual dsRNA can still trigger translational shutdown.[7]
-
-
mRNA Secondary Structure:
-
Problem: The incorporation of m1Ψ can stabilize mRNA secondary structures, particularly in the 5'-UTR, which may inhibit translation initiation.[6]
-
Solution: Analyze the predicted secondary structure of your m1Ψ-modified mRNA. If a stable hairpin is predicted in the 5'-UTR, consider sequence optimization to reduce its stability.
-
-
Context-Dependent Effects:
-
Problem: While generally enhancing translation, m1Ψ may not be optimal for all mRNA sequences. In some cases, it has been observed to perform worse than uridine.[6]
-
Solution: If you consistently observe low protein yield with a specific m1Ψ-modified mRNA, consider testing an unmodified or alternatively modified version of the same mRNA to determine if the effect is sequence-specific.
-
Issue 2: Difficulty in Detecting and Quantifying Amino Acid Misincorporation
Possible Causes and Solutions:
-
Low Frequency of Misincorporation Events:
-
Problem: Misincorporation events are often rare, making them difficult to detect above the background noise of mass spectrometry (MS) analysis.[8]
-
Solution: Employ highly sensitive proteomic techniques. The use of reporter proteins purified to near homogeneity can reduce the complexity of the sample and increase the probability of detecting mistranslated peptides.[8]
-
-
Challenges in Mass Spectrometry Data Analysis:
-
Problem: Standard database search algorithms may not be optimized for identifying misincorporated amino acids. Misincorporations can be misinterpreted as post-translational modifications (PTMs).[9]
-
Solution: Use specialized bioinformatics tools and search algorithms that allow for the specification of potential amino acid substitutions. It is important to use a database that contains all possible modified peptides of the target protein to avoid biased results.[9] Be aware that a high percentage of false positives can be a challenge, requiring careful optimization of sample preparation, MS/MS parameters, and bioinformatic analysis.[8]
-
-
Peptide Ionization Biases:
-
Problem: Misincorporation events can alter the structure and charge state of a peptide, affecting its ionization efficiency in the mass spectrometer and potentially leading to underrepresentation in the data.[10]
-
Solution: Consider using a reporter system, such as the Mass Spectrometry Reporter for Exact Amino acid Decoding (MS-READ), which utilizes an unstructured polypeptide to minimize ionization biases.[10]
-
Quantitative Data Summary
Table 1: Impact of m1Ψ on Cognate and Near-Cognate tRNA Selection
| Codon Context | Modification | Amino Acid | Relative Rate of Incorporation (kobs) vs. Unmodified |
| UUU (Phe) | m1Ψ at wobble position | Phenylalanine (cognate) | ~2-fold increase |
| UUU (Phe) | m1Ψ at first or second position | Phenylalanine (cognate) | No significant change |
| UUU (Phe) | m1Ψ at first position | Isoleucine (near-cognate) | Increased misincorporation |
| UUU (Phe) | m1Ψ at first position | Serine (near-cognate) | Decreased misincorporation |
Note: This table is a summary of findings from multiple studies and the exact fold changes can vary depending on the experimental system. The data indicates the context-dependent nature of m1Ψ's effect on translational fidelity.
Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA
Objective: To synthesize m1Ψ-modified mRNA from a DNA template.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter
-
Nuclease-free water
-
Transcription buffer (e.g., 10x)
-
ATP, GTP, CTP solutions (100 mM)
-
UTP and m1ΨTP solutions (100 mM)
-
RNase inhibitor
-
T7 RNA polymerase
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer (5 µL)
-
ATP, GTP, CTP (5 µL of each 100 mM stock)
-
UTP and m1ΨTP (adjust ratio as needed, e.g., for 100% substitution, use only m1ΨTP at a final concentration of 10 mM)
-
Linearized DNA template (1 µg)
-
RNase inhibitor (1 µL)
-
T7 RNA polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method (e.g., lithium chloride precipitation, spin column purification, or HPLC for high purity).
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
Protocol 2: Analysis of Amino Acid Misincorporation by Mass Spectrometry
Objective: To identify and quantify amino acid substitutions in a protein expressed from m1Ψ-modified mRNA.
Materials:
-
HEK293T cells (or other suitable cell line)
-
m1Ψ-modified mRNA encoding a reporter protein (e.g., luciferase)
-
Unmodified control mRNA
-
Transfection reagent
-
Cell lysis buffer
-
Affinity purification resin for the reporter protein
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Cell Transfection: Transfect HEK293T cells with either m1Ψ-modified or unmodified mRNA using a suitable transfection reagent.
-
Protein Expression and Purification: After 24-48 hours, lyse the cells and purify the reporter protein using affinity chromatography.
-
In-solution Digestion:
-
Denature the purified protein with urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the reporter protein.
-
Use a search algorithm that allows for the specification of potential amino acid substitutions.
-
Carefully validate any identified misincorporation events by manually inspecting the MS/MS spectra.
-
Quantify the relative abundance of misincorporated peptides compared to their canonical counterparts.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Immunogenicity of N1-Methylsulfonyl pseudouridine (m1ψ) Modified mRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with partially modified N1-Methylsulfonyl pseudouridine (B1679824) (m1ψ) mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N1-methylpseudouridine (m1ψ) modification in mRNA?
N1-methylpseudouridine (m1ψ) is a modified nucleoside used during in vitro transcription to replace uridine. Its incorporation into an mRNA sequence is a crucial strategy to reduce the innate immunogenicity of the mRNA molecule.[1][2][3] This modification helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which would otherwise trigger an inflammatory response and lead to mRNA degradation.[4][5][6] Consequently, m1ψ modification enhances protein expression and increases the stability of the mRNA.[1][2][4][7]
Q2: How does the level of m1ψ modification impact immunogenicity and protein expression?
The ratio of m1ψ modification can have a significant impact on both immunogenicity and translational efficiency. Generally, a higher modification ratio of m1ψ significantly reduces the mRNA's immunogenicity.[4] However, the effect on protein expression can be more complex. Some studies have shown that low-ratio m1ψ modification can lead to higher protein translation efficiency compared to high-ratio (e.g., 50-100%) modification.[4] This is because extensive modification, particularly in the 5' untranslated region (UTR), can create stable secondary structures that may inhibit translation.[4][8] The optimal modification ratio often needs to be determined empirically for each specific mRNA and application.
Q3: What are the key innate immune pathways activated by unmodified or poorly modified mRNA?
Foreign or unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) byproducts from in vitro transcription can be recognized by several innate immune sensors.[8][9] The primary pathways involved are:
-
Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are key sensors of viral RNA.[5] TLR7 and TLR8 recognize ssRNA in endosomes, while TLR3 detects dsRNA.[5][10]
-
RIG-I-like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5) are cytosolic sensors that detect dsRNA.[5][11] Activation of these pathways leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which can inhibit protein translation and lead to mRNA degradation.[4][5]
Q4: Can m1ψ modification completely eliminate the immunogenicity of mRNA?
While m1ψ modification significantly dampens the innate immune response, it may not completely eliminate it.[5][8] The delivery vehicle, such as lipid nanoparticles (LNPs), can also contribute to the overall immune response.[12] Moreover, the presence of any residual unmodified RNA or dsRNA contaminants can still trigger immune activation.[8] Therefore, high-fidelity transcription and robust purification methods are critical in addition to the m1ψ modification.
Troubleshooting Guides
Issue 1: Low Protein Expression from m1ψ-Modified mRNA
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal m1ψ Modification Ratio | - Titrate the percentage of m1ψ-UTP during in vitro transcription (e.g., 5%, 10%, 20%, 50%, 75%, 100%) to find the optimal balance between immunogenicity and translation efficiency for your specific mRNA.[4] - Consider that lower modification ratios have sometimes been shown to enhance protein expression.[4] |
| mRNA Secondary Structure | - Analyze the 5'UTR and coding sequence for potential stable secondary structures that may be enhanced by m1ψ modification and inhibit translation initiation or elongation.[4][8] - If necessary, redesign the 5'UTR or use codon optimization to reduce secondary structure formation.[13] |
| Poor mRNA Integrity/Purity | - Ensure high-quality, linearized DNA template for in vitro transcription. - Verify the integrity of the transcribed mRNA using gel electrophoresis. Look for a sharp, single band. - Purify the mRNA using methods like chromatography to remove dsRNA byproducts and other contaminants that can trigger immune responses and inhibit translation.[8] |
| Inefficient Transfection/Delivery | - Optimize the mRNA-to-lipid nanoparticle (LNP) ratio and the overall LNP formulation. - Ensure proper handling and storage of LNPs to maintain their stability and transfection efficiency.[14] |
| Innate Immune Response | - Even with m1ψ modification, a residual immune response can inhibit translation.[12] Measure cytokine levels (e.g., IFN-α, TNF-α) in your cell culture supernatant. - Further purify the mRNA to minimize contaminants if a significant immune response is detected.[8] |
Issue 2: High Immunogenicity Despite m1ψ Modification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Double-Stranded RNA (dsRNA) | - dsRNA is a potent activator of RIG-I and TLR3.[5][8] It can be a byproduct of in vitro transcription. - Purify the mRNA using methods specifically designed to remove dsRNA, such as cellulose-based chromatography or HPLC. |
| Incomplete m1ψ Incorporation | - Verify the incorporation of m1ψ into the mRNA transcript using techniques like mass spectrometry. - Optimize the in vitro transcription reaction conditions (e.g., enzyme concentration, incubation time) to ensure efficient incorporation of the modified nucleotide.[] |
| Contaminants from IVT Reaction | - Residual enzymes, DNA templates, or unincorporated nucleotides can contribute to an immune response. - Ensure thorough purification of the final mRNA product. |
| Immunogenic Delivery Vehicle | - The lipid nanoparticles (LNPs) or other delivery carriers can themselves be immunogenic.[12] - Characterize the immune response to the delivery vehicle alone. - Consider using alternative LNP formulations with lower intrinsic immunogenicity. |
Experimental Protocols
Protocol 1: In Vitro Transcription of m1ψ-Modified mRNA
This protocol outlines the general steps for synthesizing m1ψ-modified mRNA.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, CTP solution (10 mM each)
-
UTP and N1-methylpseudouridine-5'-triphosphate (m1ψTP) solutions (10 mM each)
-
Transcription buffer
-
DNase I
-
Purification kit (e.g., silica-based columns or HPLC)
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, CTP, and the desired ratio of UTP to m1ψTP.
-
Add Template: Add the linearized DNA template to the reaction mixture.
-
Initiate Transcription: Add T7 RNA Polymerase to initiate the transcription reaction.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNA Template Removal: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and dsRNA byproducts.
-
Quality Control: Assess the mRNA concentration, integrity (via gel electrophoresis), and purity.
Protocol 2: Quantification of Cytokine Response to Modified mRNA in vitro
This protocol describes how to measure the cytokine response of immune cells to m1ψ-modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
m1ψ-modified mRNA complexed with a transfection reagent (e.g., LNPs)
-
Unmodified mRNA (as a positive control)
-
Cell culture medium
-
ELISA kits for relevant cytokines (e.g., TNF-α, IFN-α, IL-6)[16][17]
-
qPCR reagents for cytokine gene expression analysis (primers, probes, reverse transcriptase, polymerase)[4][18]
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at an appropriate density.
-
Transfection: Transfect the cells with the m1ψ-modified mRNA-LNP complexes. Include controls such as unmodified mRNA-LNP complexes, LNPs alone, and untreated cells.
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine protein analysis by ELISA.
-
RNA Extraction: Lyse the cells and extract total RNA for gene expression analysis.
-
ELISA: Perform ELISAs on the collected supernatants to quantify the concentration of secreted cytokines according to the manufacturer's instructions.[17]
-
qPCR: Synthesize cDNA from the extracted RNA and perform qPCR to measure the relative expression levels of cytokine genes (e.g., TNF, IFNB1, IL6).[4][19] Normalize the expression data to a housekeeping gene.
Data Presentation
Table 1: Effect of m1ψ Modification Ratio on Protein Expression and Immunogenicity
| m1ψ Modification Ratio (%) | Mean Fluorescence Intensity (MFI) of Reporter Protein | Relative IFN-β mRNA Expression (fold change) | Relative RIG-I mRNA Expression (fold change) |
| 0 (Unmodified) | + | ++++ | ++++ |
| 5 | ++++ | +++ | +++ |
| 10 | +++ | +++ | +++ |
| 20 | +++ | ++ | ++ |
| 50 | ++ | + | + |
| 75 | ++ | + | + |
| 100 | + | + | + |
This table is a representative summary based on trends reported in the literature.[4] Actual values will vary depending on the specific mRNA, cell type, and experimental conditions.
Mandatory Visualizations
Caption: Innate immune sensing of unmodified vs. m1ψ-modified mRNA.
Caption: Workflow for assessing the immunogenicity of m1ψ-mRNA.
References
- 1. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Innate sensing of mRNA vaccines. [immunosensation.de]
- 10. mdpi.com [mdpi.com]
- 11. The Epitranscriptome and Innate Immunity | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjgnet.com [wjgnet.com]
- 16. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce dsRNA formation in N1-Methylsulfonyl pseudouridine transcription
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) using N¹-methylpseudouridine (m1Ψ).
Troubleshooting Guide: dsRNA Formation
This guide addresses common issues related to dsRNA byproducts in your m1Ψ-mRNA synthesis workflow.
| Problem | Potential Cause | Recommended Solution |
| High dsRNA content detected post-IVT | T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, leading to the synthesis of antisense RNA strands that anneal to the target mRNA.[1] | • Optimize IVT Conditions: Consider using an engineered T7 RNA polymerase with reduced promiscuity.[2][3][4] • Purification: Implement a post-transcriptional purification step specifically designed to remove dsRNA, such as cellulose-based chromatography or HPLC.[5][6][7][8] |
| Unexpected immune response in cell-based assays | dsRNA is a potent activator of innate immune responses through pattern recognition receptors like TLR3, RIG-I, and MDA5.[1][9] This can lead to the production of pro-inflammatory cytokines. | • Quantify dsRNA levels: Use a reliable method like a dsRNA-specific ELISA or dot blot to determine the concentration of dsRNA in your mRNA product.[1][10] • Reduce dsRNA: Employ strategies to reduce dsRNA during IVT or remove it post-transcription as detailed in this guide. |
| Low protein expression from transcribed mRNA | dsRNA can activate cellular pathways that lead to the phosphorylation of eIF2α, a key translation initiation factor, resulting in reduced protein synthesis.[1] It can also lead to non-specific RNA degradation.[1] | • Minimize dsRNA: The presence of dsRNA can negatively impact translational efficiency. Reducing dsRNA levels has been shown to lead to higher protein expression.[11][12][13] |
| Variability in experimental results | Inconsistent dsRNA levels between batches can lead to variability in both the immunogenic profile and translational efficiency of your mRNA. | • Standardize Protocols: Ensure consistent application of optimized IVT and purification protocols. • Quality Control: Implement routine dsRNA quantification for each batch of synthesized mRNA. |
Frequently Asked Questions (FAQs)
About N¹-methylpseudouridine (m1Ψ) and dsRNA
Q1: What is N¹-methylpseudouridine (m1Ψ) and how does it affect dsRNA formation?
N¹-methylpseudouridine (m1Ψ) is a modified nucleoside that, when used to replace uridine (B1682114) in in vitro transcription, can significantly reduce the immunogenicity of the resulting mRNA.[14] While m1Ψ is primarily known for evading immune detection, its incorporation can also help to suppress the formation of dsRNA during IVT.[1][9]
Q2: Why is dsRNA a concern in mRNA therapeutics?
Double-stranded RNA is a significant byproduct of in vitro transcription that can trigger innate immune responses by activating cellular sensors like TLR3, RIG-I, and MDA5.[1][2] This can lead to the production of inflammatory cytokines and a reduction in protein expression from the mRNA therapeutic, impacting both safety and efficacy.[1]
Strategies for dsRNA Reduction
Q3: What are the primary strategies to reduce dsRNA during IVT?
Several strategies can be employed to minimize dsRNA formation during the transcription process itself:
-
Use of Engineered T7 RNA Polymerase: Novel mutant T7 RNA polymerases have been developed to have reduced dsRNA generation capabilities compared to the wild-type enzyme.[2][3][4]
-
Optimization of IVT Reaction Conditions:
-
Nucleotide Concentration: Limiting the steady-state concentration of UTP (or m1ΨTP) and GTP during the reaction has been shown to reduce dsRNA formation without negatively impacting mRNA yield.[11][12][13]
-
Temperature Control: Maintaining an optimal reaction temperature (typically 37-42°C) can help minimize the generation of aberrant RNA products.[1]
-
Chaotropic Agents: The inclusion of chaotropic agents like urea (B33335) or formamide (B127407) at optimized concentrations during IVT can create a mildly denaturing environment that disrupts the weak, undesired RNA hybridizations that can lead to dsRNA formation.[15]
-
-
Template Design: Proper design of the DNA template, such as ensuring it is fully linearized and avoiding homopolymeric regions, can help prevent unintended transcription events.[1]
Q4: What methods can be used to remove dsRNA after transcription?
Post-transcriptional purification is a crucial step for removing residual dsRNA:
-
Cellulose-Based Purification: This method relies on the selective binding of dsRNA to cellulose (B213188) in a buffer containing ethanol.[5][6] It is a cost-effective and scalable method that can remove at least 90% of dsRNA contaminants with a good recovery rate of the target mRNA.[6]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase HPLC (IP-RP-HPLC) can effectively separate dsRNA from single-stranded mRNA.[7][8]
-
Affinity Chromatography: Methods like oligo-dT affinity chromatography can be used, although some dsRNA may co-elute with the polyadenylated mRNA.[1][7]
Quantification of dsRNA
Q5: How can I accurately quantify the amount of dsRNA in my mRNA sample?
Several immunological methods are available for the sensitive detection and quantification of dsRNA:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits utilizing dsRNA-specific antibodies (like the J2 or K1 antibodies) offer a highly sensitive and quantitative method for measuring dsRNA levels.[1][10]
-
Dot Blot Assay: This is a common and straightforward method for routine checks of dsRNA presence.[1]
-
Immuno-Northern Blot: This technique can be used to determine the size distribution of dsRNA contaminants.[7]
It is important to use appropriate dsRNA standards, especially when working with modified nucleotides like m1Ψ, as the modification can influence antibody binding and the accuracy of quantification.[16]
Experimental Protocols
Protocol 1: Cellulose-Based dsRNA Removal
This protocol is adapted from established methods for the removal of dsRNA from in vitro transcribed mRNA.[5][6][17]
Materials:
-
In vitro transcribed mRNA containing dsRNA
-
Cellulose fibers (e.g., Sigma-Aldrich C6288)
-
Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) ethanol
-
Nuclease-free water
-
Microcentrifuge spin columns
Procedure:
-
Prepare the Cellulose Slurry: Resuspend the cellulose fibers in the chromatography buffer.
-
Pack the Column: Add the cellulose slurry to a microcentrifuge spin column and pack it by centrifugation.
-
Equilibrate the Column: Wash the packed cellulose with chromatography buffer.
-
Load the mRNA Sample: Dilute the mRNA sample in the chromatography buffer and load it onto the column.
-
Bind dsRNA: Incubate the column with the mRNA sample to allow for the selective binding of dsRNA to the cellulose.
-
Elute mRNA: Centrifuge the column to collect the purified mRNA in the flow-through. The dsRNA will remain bound to the cellulose.
-
Quantify and Assess Quality: Determine the concentration and purity of the eluted mRNA. Verify the reduction in dsRNA content using a suitable quantification method.
Protocol 2: dsRNA Quantification by Dot Blot
This protocol provides a general workflow for the detection of dsRNA using a dot blot assay with a dsRNA-specific antibody (e.g., J2).
Materials:
-
Purified mRNA sample
-
dsRNA standards (with and without m1Ψ modification for accurate quantification)
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody: dsRNA-specific antibody (e.g., J2 monoclonal antibody)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of your mRNA sample and the dsRNA standards.
-
Membrane Application: Spot the samples and standards onto the membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary dsRNA-specific antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the dot intensities and compare the signal from your sample to the standard curve to determine the dsRNA concentration.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 3. Optimize mRNA Production From the Very Start With Quality Starting Materials [aldevron.com]
- 4. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repligen.com [repligen.com]
- 8. etherna.be [etherna.be]
- 9. promegaconnections.com [promegaconnections.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 14. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 15. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dsRNA: an unwanted byproduct from mRNA IVT - Areterna LLC [areterna.com]
- 17. scite.ai [scite.ai]
Technical Support Center: Purification of N1-Methylsulfonyl Pseudouridine-Modified RNA
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of N1-Methylsulfonyl pseudouridine-modified RNA and other modified RNA species.
Frequently Asked Questions (FAQs)
Q1: Which purification method is most suitable for my this compound-modified RNA?
The choice of purification method depends on the scale of your synthesis, the required purity, and the downstream application. For many applications, such as in vitro translation or cell transfection, oligo-dT affinity purification is sufficient to remove most contaminants from the in vitro transcription (IVT) reaction. However, for applications requiring higher purity, such as therapeutic development, chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) are recommended.
Q2: What are the common contaminants in an in vitro transcription (IVT) reaction for modified RNA?
Common contaminants include residual NTPs, DNA templates, enzymes (RNA polymerase, DNase), salts, and aborted transcription products (short RNA sequences). Double-stranded RNA (dsRNA) can also be a significant impurity that may trigger an immune response in some applications.
Q3: How can I assess the purity and integrity of my purified modified RNA?
Purity is typically assessed using UV spectroscopy to determine the A260/A280 and A260/A230 ratios. For pure RNA, the A260/A280 ratio should be around 2.0. The A260/A230 ratio should ideally be between 2.0 and 2.2, indicating minimal contamination with salts or organic solvents. RNA integrity can be evaluated using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer), which will show a sharp band for the full-length RNA product.
Q4: Will N1-Methylsulfonyl pseudouridine (B1679824) modification affect the purification process?
While this compound is a modification of pseudouridine, its impact on standard purification protocols like oligo-dT affinity or ion-exchange chromatography is generally minimal. The overall negative charge and poly(A) tail (if present) are the primary determinants for these purification methods. However, for methods that rely on secondary structure, such as some forms of chromatography, significant modifications could potentially alter elution profiles compared to unmodified RNA.
Troubleshooting Guides
Issue 1: Low Recovery of Modified RNA
| Potential Cause | Recommended Solution |
| Incomplete Elution | Ensure the elution buffer is at the correct temperature and pH. For oligo-dT purification, pre-warm the elution buffer to the temperature specified in the protocol (often around 65-70°C) to efficiently disrupt the oligo-dT:poly(A) interaction. |
| RNA Precipitation | Avoid using excessive alcohol for precipitation steps. Ensure the salt concentration is optimal (e.g., 0.3 M sodium acetate) before adding ethanol (B145695) or isopropanol. |
| Nuclease Contamination | Use nuclease-free water, buffers, and consumables. Work in a clean environment and wear gloves to prevent RNase contamination. |
| Suboptimal IVT Reaction | Before purification, confirm the success of the IVT reaction by running a small aliquot on an agarose gel. Low yield from the start will result in low recovery. |
Issue 2: Poor Purity (Low A260/A280 or A260/A230 Ratios)
| Potential Cause | Recommended Solution |
| Protein Contamination (Low A260/A280) | If using oligo-dT or silica-based columns, ensure that the wash steps are performed thoroughly to remove all protein contaminants like RNA polymerase. Consider a phenol:chloroform extraction step before column purification, though this requires careful handling. |
| Salt or Organic Solvent Contamination (Low A260/A230) | Ensure that all traces of wash buffers containing salts (e.g., guanidinium (B1211019) thiocyanate) or organic solvents (e.g., ethanol) are removed before elution. An additional column wash or a 70-80% ethanol precipitation and wash step can help. |
| Residual DNA Template | Ensure complete DNase digestion of the template DNA after the IVT reaction. Incomplete digestion is a common source of DNA contamination. |
| dsRNA Impurities | To remove dsRNA, cellulose-based chromatography can be an effective method. Alternatively, HPLC or FPLC with a suitable column can separate dsRNA from the single-stranded RNA product. |
Experimental Protocols & Methodologies
Oligo-dT Affinity Purification
This method is suitable for purifying polyadenylated modified RNA. It relies on the specific hybridization of the RNA's poly(A) tail to oligo-dT primers immobilized on a solid support (e.g., magnetic beads or resin).
General Workflow:
-
Binding: The crude IVT reaction mixture is mixed with the oligo-dT support in a high-salt binding buffer. This promotes the hybridization of the poly(A) tail to the oligo-dT.
-
Washing: The support is washed with a wash buffer to remove unbound components like proteins, NTPs, and aborted transcripts.
-
Elution: The purified RNA is eluted from the support using a low-salt elution buffer or nuclease-free water, often at an elevated temperature to denature the oligo-dT:poly(A) duplex.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high-resolution separation and is suitable for producing highly pure modified RNA for therapeutic applications.
Common HPLC Modes for RNA Purification:
-
Ion-Exchange Chromatography (IEX): Separates RNA based on its net negative charge. The strong negative charge of the phosphate (B84403) backbone allows for efficient separation from smaller molecules and proteins.
-
Reverse-Phase Ion-Pairing (IP-RP): Separates RNA based on both size and base composition. An ion-pairing agent is added to the mobile phase to neutralize the negative charge of the RNA, allowing it to interact with the hydrophobic stationary phase.
General Workflow:
-
Sample Preparation: The crude IVT sample is filtered and may need buffer exchange.
-
Injection & Separation: The sample is injected into the HPLC system and passed through the column. A gradient of increasing salt concentration (for IEX) or organic solvent (for IP-RP) is used to elute the bound molecules.
-
Fraction Collection: Fractions are collected as they elute from the column.
-
Analysis & Pooling: The fractions are analyzed (e.g., by UV spectroscopy or gel electrophoresis), and those containing the pure full-length RNA are pooled.
-
Desalting & Concentration: The pooled fractions are desalted and concentrated, typically by tangential flow filtration (TFF) or ethanol precipitation.
Quantitative Data Summary
| Purification Method | Typical Purity (A260/A280) | Typical Recovery Rate | Throughput | Key Advantage |
| Oligo-dT Affinity | 1.9 - 2.1 | 60 - 80% | High | Fast and specific for poly(A) RNA |
| Silica-Based Columns | 1.8 - 2.0 | 70 - 90% | High | Good for general RNA cleanup |
| HPLC (Ion-Exchange) | > 2.0 | 50 - 70% | Low to Medium | High purity, resolves dsRNA |
| HPLC (Reverse-Phase) | > 2.0 | 50 - 70% | Low to Medium | High resolution, size-based separation |
Visualizations
Caption: General workflow for modified RNA synthesis and purification.
Technical Support Center: The Impact of N1-Methylsulfonyl Pseudouridine (m1Ψ) on Ribosome Dynamics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ) on ribosome pausing and density.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of substituting uridine (B1682114) with m1Ψ in mRNA?
A1: The primary effect of substituting uridine with N1-methylpseudouridine (m1Ψ) is a significant enhancement of protein expression.[1][2][3] This is achieved through two main mechanisms: bypassing the innate immune response that would typically suppress translation of foreign mRNA, and directly increasing the translational efficiency of the mRNA molecule itself.[2]
Q2: How does m1Ψ increase the translational efficiency of mRNA?
A2: N1mΨ enhances translational efficiency by increasing ribosome density on the mRNA transcript.[4][5] This increased loading of ribosomes makes the mRNA more permissive for translation initiation, which may occur through either facilitated ribosome recycling on the same mRNA or by promoting de novo ribosome recruitment.[4][5]
Q3: Does m1Ψ affect the speed of individual ribosomes during elongation?
A3: Yes, m1Ψ can influence the speed of ribosome elongation. Some studies suggest that m1Ψ slows down the ribosome at specific sequence contexts.[6] This ribosome pausing, in conjunction with increased ribosome loading, contributes to the overall dynamics of translation on m1Ψ-modified mRNA.
Q4: Can the incorporation of m1Ψ into mRNA affect translational fidelity?
A4: The effect of m1Ψ on translational fidelity is a subject of ongoing research. While some studies have shown that m1Ψ does not significantly impact translational fidelity, others have reported that its incorporation can lead to +1 ribosomal frameshifting.[6][7] This is an important consideration for the design of mRNA-based therapeutics.
Troubleshooting Guides
Problem 1: Low yield of m1Ψ-modified mRNA during in vitro transcription (IVT).
-
Possible Cause: Suboptimal concentration of m1Ψ-NTP or other reagents in the IVT reaction.
-
Solution:
-
Titrate the concentration of m1Ψ-NTP to find the optimal level for your specific template and polymerase.
-
Ensure that the concentrations of all other NTPs, the DNA template, and the RNA polymerase are at their recommended levels.
-
Verify the quality and integrity of your DNA template.
-
Problem 2: High levels of ribosomal RNA (rRNA) contamination in ribosome profiling (Ribo-Seq) libraries.
-
Possible Cause: Inefficient depletion of rRNA during library preparation.
-
Solution:
-
Utilize commercially available rRNA depletion kits that are compatible with your sample type.[4][6]
-
Ensure that the rRNA depletion probes are specific to the species you are working with.[4]
-
Optimize the hybridization temperature and time for the depletion probes to ensure efficient binding to rRNA.[4]
-
Consider a second round of rRNA depletion if contamination remains high.
-
Problem 3: Low complexity or biased representation of ribosome footprints in Ribo-Seq data.
-
Possible Cause: Inefficient ribosome stalling or excessive RNase digestion.
-
Solution:
-
Optimize the concentration of the translation inhibitor (e.g., cycloheximide) and the treatment time to effectively stall ribosomes without introducing bias.
-
Carefully titrate the concentration of RNase I and the digestion time to ensure that you are isolating monosome-protected fragments without over-digesting the mRNA.
-
Perform a quality control check of the ribosome footprints on a denaturing polyacrylamide gel to ensure they are of the expected size (~28-30 nucleotides).[6]
-
Problem 4: Difficulty in interpreting ribosome pausing events from Ribo-Seq data.
-
Possible Cause: Lack of appropriate bioinformatic tools or statistical methods for pause site analysis.
-
Solution:
-
Utilize specialized bioinformatic pipelines designed for Ribo-Seq data analysis that can identify and quantify ribosome pausing.[8][9][10]
-
Compare ribosome occupancy at specific codons or motifs in your m1Ψ-modified mRNA samples to unmodified controls to identify significant pausing events.
-
Consider the potential for +1 frameshifting events in your analysis, as these can be induced by m1Ψ.[6]
-
Quantitative Data Summary
The following tables summarize the quantitative impact of m1Ψ on ribosome density and translation efficiency as reported in the literature.
Table 1: Effect of m1Ψ on Ribosome Density
| Metric | Unmodified mRNA | m1Ψ-modified mRNA | Fold Change | Reference |
| Average Ribosome Density (Ribosomes/kb) | Low | High | Qualitatively Increased | [4][5] |
| Polysome Fraction | Lower | Higher | Qualitatively Increased | [4] |
Table 2: Impact of m1Ψ on Translation Output
| Reporter Gene | Cell Type | Fold Increase in Protein Expression (m1Ψ vs. Unmodified) | Reference |
| Luciferase | HEK293T | Up to 10-fold | [11] |
| Various | Multiple | Generally Enhanced | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA from a DNA template.
-
Template Preparation:
-
Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
Purify the linearized DNA template.
-
-
In Vitro Transcription Reaction Setup:
-
In an RNase-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
10 mM ATP, GTP, CTP
-
10 mM N1-Methylsulfonyl pseudouridine-5'-Triphosphate (m1ΨTP)
-
Linearized DNA template (0.5-1.0 µg)
-
T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment and Purification:
-
Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.
-
-
Capping and Tailing (Optional but Recommended):
-
Add a 5' cap structure using a capping enzyme kit.
-
Add a poly(A) tail using poly(A) polymerase.
-
Purify the final mRNA product.
-
-
Quality Control:
-
Assess the integrity and size of the mRNA by gel electrophoresis.
-
Quantify the mRNA concentration using a spectrophotometer or fluorometer.
-
Protocol 2: Ribosome Profiling of Cells Transfected with m1Ψ-Modified mRNA
This protocol outlines the key steps for performing ribosome profiling to map ribosome positions on mRNA.
-
Cell Culture and Transfection:
-
Culture cells to the desired confluency.
-
Transfect the cells with either m1Ψ-modified or unmodified control mRNA.
-
-
Ribosome Stalling and Cell Lysis:
-
Treat the cells with a translation inhibitor (e.g., 100 µg/mL cycloheximide) for a short period (e.g., 1 minute) to arrest ribosomes.[12]
-
Wash the cells with ice-cold PBS containing the translation inhibitor.
-
Lyse the cells in a polysome lysis buffer.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.
-
Stop the digestion by adding an RNase inhibitor.
-
-
Isolation of Monosomes:
-
Layer the digested lysate onto a sucrose (B13894) density gradient (e.g., 10-50%).
-
Separate the monosome fraction by ultracentrifugation.
-
Collect the fractions corresponding to the 80S monosome peak.
-
-
RNA Purification and Footprint Size Selection:
-
Extract the RNA from the collected monosome fractions.
-
Isolate the ribosome-protected footprints (RPFs), which are typically 28-30 nucleotides in length, by denaturing polyacrylamide gel electrophoresis (PAGE).[6]
-
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the reads to the reference transcriptome.
-
Calculate ribosome density and identify pausing sites.
-
Compare the ribosome profiles of m1Ψ-modified and unmodified mRNAs.
-
Visualizations
Caption: Experimental workflow for ribosome profiling of m1Ψ-modified mRNA.
Caption: Mechanism of m1Ψ-mediated translation enhancement.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 7. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 8. nf-co.re [nf-co.re]
- 9. GitHub - Bushell-lab/Ribo-seq: Analysis pipeline for Ribosome footprinting data [github.com]
- 10. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
Validation & Comparative
N1-Methyl-Pseudouridine Outperforms Pseudouridine in Enhancing mRNA Vaccine Efficacy
The strategic replacement of uridine (B1682114) with N1-methyl-pseudouridine (m1Ψ) in synthetic messenger RNA (mRNA) has been a pivotal advancement in the development of highly effective mRNA vaccines, offering superior protein expression and a more favorable immunogenic profile compared to its predecessor, pseudouridine (B1679824) (Ψ). This guide provides a comprehensive comparison of these two critical nucleoside modifications, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of next-generation mRNA therapeutics.
The pioneering work of Karikó and colleagues established that incorporating modified nucleosides into in vitro transcribed (IVT) mRNA can significantly reduce its inherent immunogenicity and improve its translational capacity.[1] While pseudouridine was an early breakthrough in this area, subsequent research has demonstrated that the addition of a methyl group to the nitrogen at the 1-position of pseudouridine confers even greater advantages for vaccine efficacy.[2] Notably, the highly successful COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna both utilize m1Ψ-modified mRNA, a testament to its superior performance.[1][3][4]
Comparative Performance: N1-Methyl-Pseudouridine vs. Pseudouridine
Experimental evidence consistently demonstrates that m1Ψ-modified mRNA surpasses Ψ-modified mRNA in two key areas crucial for vaccine efficacy: protein expression and the reduction of innate immune stimulation.
Protein Expression
Studies have shown a dramatic increase in protein production from mRNA containing m1Ψ compared to that with Ψ. This enhancement is observed both in cell culture (in vitro) and in animal models (in vivo). For instance, one study found that m1Ψ-modified mRNA resulted in up to 13-fold higher reporter gene expression in mice compared to Ψ-modified mRNA.[2] This heightened translational efficiency is attributed to several factors, including increased ribosome density on the mRNA transcript and a reduction in the activation of translation-inhibiting pathways.[5]
| Parameter | Unmodified mRNA | Ψ-modified mRNA | m1Ψ-modified mRNA | Reference |
| Relative Protein Expression (in vitro, various cell lines) | Baseline | Increased | Significantly Increased (up to 44-fold higher than Ψ) | [2] |
| Relative Protein Expression (in vivo, mice) | Baseline | Increased | Significantly Increased (up to 13-fold higher than Ψ) | [2] |
| Translational Efficiency (cell-free system) | Low | Moderate | High | [5] |
Immunogenicity
A critical challenge in mRNA therapeutics is mitigating the innate immune response triggered by foreign RNA. Both Ψ and m1Ψ reduce the recognition of mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[6][7] However, m1Ψ has been shown to be more effective at evading these immune sensors, leading to a further reduction in the production of pro-inflammatory cytokines and a lower activation of interferon-mediated pathways.[2][7] This blunted immune recognition not only improves the safety profile but also prevents the shutdown of protein translation that can be induced by a strong innate immune response.[8]
| Parameter | Unmodified mRNA | Ψ-modified mRNA | m1Ψ-modified mRNA | Reference |
| Innate Immune Activation (in vitro) | High | Reduced | Significantly Reduced | [2] |
| Cell Viability (post-transfection) | Reduced | Improved | Significantly Improved | [2][9] |
| TLR3 Activation | High | Reduced | Further Reduced | [10] |
| PKR Activation | High | Reduced | Significantly Reduced | [7] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways affected by mRNA modifications and a typical workflow for the production and evaluation of modified mRNA.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of m1Ψ- and Ψ-modified mRNA.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA with complete substitution of uridine (U) with either pseudouridine (Ψ) or N1-methyl-pseudouridine (m1Ψ).
Methodology:
-
Template: A linearized plasmid DNA template containing the gene of interest (e.g., a reporter gene like Firefly luciferase or a vaccine antigen) downstream of a T7 RNA polymerase promoter is used.
-
Reaction Mixture: The in vitro transcription reaction is typically performed using a commercially available kit (e.g., T7 High Yield RNA Synthesis Kit). The standard uridine triphosphate (UTP) is completely replaced with either N1-methyl-pseudouridine-5'-triphosphate (m1Ψ-UTP) or pseudouridine-5'-triphosphate (B1141104) (Ψ-UTP). The reaction also includes ATP, CTP, GTP, a cap analog (e.g., ARCA), and T7 RNA polymerase.[1]
-
Incubation: The reaction is incubated at 37°C for a duration ranging from 30 minutes to a few hours.[1]
-
Purification: Following transcription, the template DNA is removed by DNase treatment. The resulting mRNA is then purified, often using methods like FPLC (Fast Protein Liquid Chromatography) or silica-based columns, to remove double-stranded RNA byproducts and other impurities.[11][12]
In Vitro Transfection and Protein Expression Analysis
Objective: To compare the protein expression levels from m1Ψ- and Ψ-modified mRNA in cultured mammalian cells.
Methodology:
-
Cell Culture: Various mammalian cell lines, such as HEK293T, HeLa, or dendritic cells, are cultured under standard conditions.
-
Transfection: The purified, modified mRNA is complexed with a transfection reagent (e.g., Lipofectamine) and added to the cultured cells.
-
Protein Quantification: At various time points post-transfection (e.g., 6, 24, 48 hours), the cells are lysed. If a reporter gene like luciferase is used, the luminescence is measured using a luminometer, which is proportional to the amount of protein expressed. For other proteins, methods like Western blotting or ELISA can be used.
-
Data Analysis: Protein expression levels are compared between cells transfected with m1Ψ-mRNA, Ψ-mRNA, and unmodified mRNA.
In Vivo mRNA Delivery and Expression Analysis
Objective: To evaluate and compare the protein expression from m1Ψ- and Ψ-modified mRNA in a living organism.
Methodology:
-
Animal Model: Typically, mice (e.g., BALB/c) are used.
-
Formulation and Administration: The modified mRNA is encapsulated in lipid nanoparticles (LNPs) to protect it from degradation and facilitate delivery into cells.[11] The LNP-mRNA formulations are then administered to the mice via routes such as intramuscular or intradermal injection.[9]
-
Expression Monitoring: For reporter genes like luciferase, protein expression can be monitored non-invasively over time using in vivo bioluminescence imaging (BLI).[9] For other proteins, tissues can be harvested at specific time points, and protein levels can be quantified by methods like ELISA.
-
Data Analysis: The total protein expression over time (often calculated as the area under the curve) is compared between the different mRNA modification groups.[9]
Immunogenicity Assays
Objective: To measure the innate immune response elicited by m1Ψ- and Ψ-modified mRNA.
Methodology:
-
In Vitro Stimulation: Human or murine immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or dendritic cells) are cultured and exposed to the different modified mRNAs.
-
Cytokine Analysis: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of key pro-inflammatory cytokines and interferons (e.g., TNF-α, IL-6, IFN-β) are measured using techniques like ELISA or multiplex bead assays.
-
Cell Viability Assay: To assess cytotoxicity resulting from the immune response, cell viability can be measured using assays like the MTT or LDH release assay.
-
In Vivo Analysis: In animal studies, blood samples can be collected post-injection to measure systemic cytokine levels. Additionally, the expression of innate immune genes in the tissue at the injection site or in draining lymph nodes can be analyzed using RT-qPCR.[13]
Conclusion
The comprehensive data from numerous studies unequivocally demonstrate that N1-methyl-pseudouridine is a superior modification to pseudouridine for enhancing the efficacy of mRNA vaccines. The incorporation of m1Ψ leads to substantially higher levels of protein expression and a more attenuated innate immune response.[2][14] These characteristics are critical for developing safe and potent vaccines that can be administered at lower doses.[5] The success of the m1Ψ-based COVID-19 vaccines has solidified its position as the current gold standard for nucleoside modification in the field of mRNA therapeutics, paving the way for future advancements in vaccine technology and protein replacement therapies.[6][15]
References
- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 11. Production and Evaluation of Nucleoside-Modified mRNA Vaccines for Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside Modified mRNA Vaccines for Infectious Diseases | Springer Nature Experiments [experiments.springernature.com]
- 13. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 15. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Modified Uridine Analogs in mRNA Therapeutics: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of uridine (B1682114) analog is a critical determinant of mRNA therapeutic efficacy. This guide provides a comprehensive comparison of N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) and other key uridine analogs, focusing on their impact on translation efficiency, immunogenicity, and mRNA stability. The information is supported by experimental data and detailed protocols to aid in the rational design of next-generation mRNA candidates.
The landscape of mRNA-based therapeutics has been revolutionized by the introduction of modified nucleosides that enhance the stability and translational capacity of mRNA while mitigating its inherent immunogenicity. Among these, derivatives of uridine have garnered significant attention. This comparative analysis delves into the performance of several key uridine analogs, with a special focus on the emerging N1-Methylsulfonyl pseudouridine (ms¹Ψ), alongside the well-established pseudouridine (Ψ) and N1-methyl-pseudouridine (m¹Ψ).
Comparative Performance of Uridine Analogs
The ideal uridine analog for therapeutic mRNA should maximize protein expression from the mRNA template, minimize the activation of innate immune sensors, and prolong the functional half-life of the mRNA molecule. The following table summarizes the performance of various uridine analogs based on these key parameters.
| Uridine Analog | Relative Translation Efficiency | Immunogenicity (Relative to unmodified mRNA) | mRNA Stability | Key Characteristics |
| Uridine (U) | Baseline | High | Low | Natural nucleoside, triggers significant innate immune responses. |
| Pseudouridine (Ψ) | Increased | Reduced | Increased | Isomer of uridine, reduces TLR activation and enhances translation.[1] |
| N1-methyl-pseudouridine (m¹Ψ) | Significantly Increased | Significantly Reduced | Significantly Increased | Outperforms Ψ in both translation enhancement and immune evasion.[1][2] |
| This compound (ms¹Ψ) | Data emerging | Potentially reduced | Expected to be increased | A newer analog with limited publicly available comparative data. |
In-Depth Analysis of Uridine Analogs
This compound (ms¹Ψ): As a more recent addition to the arsenal (B13267) of modified nucleosides, comprehensive, direct comparative data for ms¹Ψ is still emerging. However, based on the known benefits of other N1-substituted pseudouridine analogs, it is hypothesized that the methylsulfonyl group may further enhance the desirable properties of the nucleoside, potentially by influencing codon-anticodon interactions or improving resistance to degradation. Further experimental validation is required to fully elucidate its performance profile.
Pseudouridine (Ψ): The incorporation of pseudouridine into mRNA transcripts was a foundational discovery that unlocked the therapeutic potential of mRNA.[1] By altering the hydrogen bonding network, pseudouridine reduces the recognition of mRNA by innate immune receptors such as Toll-like receptors (TLRs), thereby dampening the inflammatory response.[3] This modification also leads to increased translation efficiency.[1]
N1-methyl-pseudouridine (m¹Ψ): Building upon the advantages of pseudouridine, the addition of a methyl group at the N1 position in N1-methyl-pseudouridine results in a dramatic improvement in mRNA performance.[2] mRNA containing m¹Ψ exhibits substantially higher protein expression levels compared to that with Ψ, attributed to enhanced evasion of the innate immune system and potentially increased ribosome loading.[4][5] This superior profile has led to its use in several authorized mRNA vaccines.[6]
Experimental Protocols
To facilitate the independent evaluation and comparison of these uridine analogs, detailed methodologies for key experiments are provided below.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified uridine analogs.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, GTP, CTP, and the desired UTP analog: UTP, ΨTP, m¹ΨTP, or ms¹ΨTP)
-
RNase Inhibitor
-
DNase I
-
Transcription buffer
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleotides (with the selected uridine analog), the linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.
-
Quantify the mRNA concentration and assess its integrity via gel electrophoresis.
mRNA Transfection and Protein Expression Analysis (Luciferase Assay)
This protocol describes the delivery of modified mRNA into cells and the subsequent measurement of protein expression using a luciferase reporter system.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)
-
Transfection reagent (e.g., lipid-based)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted mRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the transfection complexes to the cells and incubate at 37°C.
-
After the desired incubation period (e.g., 24, 48, 72 hours), lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
Assessment of mRNA Immunogenicity (TLR Reporter Assay)
This protocol allows for the quantification of the immunomodulatory properties of modified mRNA by measuring the activation of specific innate immune pathways.
Materials:
-
HEK293 cells stably expressing a specific Toll-like receptor (e.g., TLR3, TLR7, or TLR8) and a corresponding NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase or luciferase).
-
Modified mRNA.
-
Transfection reagent.
-
Cell culture medium.
-
Reporter assay detection reagent.
Procedure:
-
Plate the TLR reporter cells in a multi-well plate.
-
Transfect the cells with the different modified mRNAs as described in the previous protocol.
-
Incubate the cells for 16-24 hours to allow for TLR activation and reporter gene expression.
-
Collect the cell culture supernatant or lyse the cells, depending on the reporter system.
-
Add the appropriate detection reagent and measure the reporter signal (e.g., colorimetric or luminescence). A lower signal indicates reduced immune stimulation by the modified mRNA.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved in evaluating modified mRNA and the biological pathways they influence, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the comparative analysis of uridine analogs in mRNA.
Caption: Innate immune signaling pathways activated by mRNA and the effect of uridine modification.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modified Nucleosides in mRNA for Therapeutic Applications
For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. This guide provides an objective, data-driven comparison of commonly used modified nucleosides, focusing on their impact on mRNA stability, translation efficiency, and immunogenicity.
The advent of mRNA technology has revolutionized the landscape of medicine, with applications ranging from vaccines to protein replacement therapies. A key innovation underpinning this success is the use of modified nucleosides, which enhance the performance of synthetic mRNA by increasing its stability and translational capacity while reducing its inherent immunogenicity. This guide focuses on a head-to-head comparison of four prominent modified nucleosides: N1-methylpseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), 5-methoxyuridine (B57755) (5moU), and 5-methylcytidine (B43896) (m5C).
Performance Comparison of Modified Nucleosides
The selection of a modified nucleoside can significantly influence the therapeutic outcome. The following tables summarize quantitative data from preclinical studies, offering a comparative look at how these modifications affect protein expression and immune response.
Translation Efficiency: In Vitro Luciferase Expression
The translational capacity of mRNA containing different modified nucleosides is a key indicator of its potential therapeutic efficacy. The following data, derived from studies on various human cell lines, quantifies the expression of a luciferase reporter gene delivered by modified mRNA.
| Cell Line | Unmodified | Ψ | m1Ψ | m5C/Ψ | m5C/m1Ψ |
| A549 (Human Lung Carcinoma) | 1.0 ± 0.2 | 10.3 ± 1.5 | 13.1 ± 2.1 | 18.5 ± 2.9 | 44.2 ± 5.8 |
| HEK293 (Human Embryonic Kidney) | 1.0 ± 0.1 | 8.9 ± 1.1 | 11.5 ± 1.7 | 15.1 ± 2.3 | 39.8 ± 4.5 |
| HeLa (Human Cervical Cancer) | 1.0 ± 0.3 | 7.5 ± 0.9 | 9.8 ± 1.3 | 12.4 ± 1.8 | 32.1 ± 3.9 |
| BJ (Human Foreskin Fibroblast) | 1.0 ± 0.2 | 9.1 ± 1.2 | 12.0 ± 1.9 | 16.3 ± 2.5 | 41.7 ± 5.1 |
| Data is presented as fold increase in luciferase activity relative to unmodified mRNA (mean ± SD). Data synthesized from Andries, O. et al. J Control Release. 2015.[1] |
In Vivo Protein Expression: Luciferase Activity in Mice
To assess the performance of modified mRNA in a living organism, luciferase-encoding mRNAs with different modifications were injected intramuscularly into mice. The total protein expression over 21 days was quantified.
| Modification | Total Luciferase Expression (photons/s) |
| Unmodified | 1.5 x 107 |
| Ψ | 1.2 x 108 |
| m1Ψ | 2.5 x 108 |
| m5C/Ψ | 1.8 x 108 |
| m5C/m1Ψ | 3.1 x 108 |
| Data represents the area under the curve for bioluminescence imaging over 21 days post-injection. Data synthesized from Andries, O. et al. J Control Release. 2015.[1] |
Immunogenicity: Cytokine Induction
A critical advantage of modified nucleosides is their ability to evade the innate immune system. The following table illustrates the induction of pro-inflammatory cytokines, TNF-α and IFN-α, in peripheral blood mononuclear cells (PBMCs) after transfection with modified mRNA.
| Modification | TNF-α Induction (pg/mL) | IFN-α Induction (pg/mL) |
| Unmodified | High | High |
| Ψ | Significantly Reduced | Significantly Reduced |
| m1Ψ | Very Low to Undetectable | Very Low to Undetectable |
| 5moU | Reduced | Reduced |
| m5C | Reduced | Reduced |
| Qualitative summary based on multiple studies indicating that all listed modifications reduce cytokine induction compared to unmodified mRNA.[2][3] |
Note on 5-methoxyuridine (5moU): The impact of 5moU on translation efficiency has shown variability across different studies. While some research indicates that 5moU can enhance mRNA stability, other studies have reported an inhibitory effect on translation.[3][4] This suggests that the performance of 5moU may be more context-dependent, potentially influenced by the specific mRNA sequence and the cellular environment.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the evaluation of modified nucleosides in mRNA.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleosides using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and UTP.
-
Modified NTPs: N1-methylpseudouridine-5'-triphosphate (m1ΨTP), pseudouridine-5'-triphosphate (B1141104) (ΨTP), 5-methoxyuridine-5'-triphosphate (5moUTP), or 5-methylcytidine-5'-triphosphate (B12393967) (m5CTP).
-
Transcription buffer (typically includes Tris-HCl, MgCl2, DTT, and spermidine).
-
RNase inhibitor.
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (with the modified NTP completely replacing its canonical counterpart, e.g., m1ΨTP replacing UTP), DTT, RNase inhibitor, and the linearized DNA template.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via agarose (B213101) gel electrophoresis.
Cell-Based Luciferase Reporter Assay for Translation Efficiency
This protocol describes how to measure the translation efficiency of modified mRNA by transfecting it into mammalian cells and quantifying the expression of a luciferase reporter protein.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, A549).
-
Complete cell culture medium.
-
Purified modified mRNA encoding firefly luciferase.
-
Transfection reagent (e.g., Lipofectamine MessengerMAX).
-
Opti-MEM or other serum-free medium.
-
96-well or 24-well cell culture plates.
-
Luciferase assay reagent (containing luciferin (B1168401) substrate).
-
Luminometer.
Procedure:
-
Seed the mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the mRNA-lipid complexes. Dilute the modified mRNA and the transfection reagent separately in Opti-MEM.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Aspirate the cell culture medium from the cells and add the mRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
To measure luciferase activity, aspirate the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase assay reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
Immunogenicity Assay: Cytokine Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokines (TNF-α and IFN-α) released from immune cells in response to transfection with modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Purified modified mRNA.
-
Transfection reagent suitable for immune cells.
-
ELISA kits for human TNF-α and IFN-α.
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare mRNA-lipid complexes as described in the luciferase assay protocol.
-
Add the complexes to the PBMCs and incubate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IFN-α according to the manufacturer's instructions. This typically involves the following steps: a. Coating the ELISA plate with a capture antibody specific for the cytokine of interest. b. Adding the collected cell culture supernatants and standards to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a detection antibody conjugated to an enzyme (e.g., HRP). f. Incubating and washing again. g. Adding a substrate that is converted by the enzyme to produce a colored product. h. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Innate Immune Sensing of mRNA
Exogenous mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm, triggering an inflammatory response. Modified nucleosides help the mRNA to evade this detection.
Caption: Innate immune pathways for mRNA recognition and evasion by modified nucleosides.
Experimental Workflow for mRNA Performance Evaluation
This diagram illustrates the sequential steps involved in the comparative analysis of different modified mRNAs, from synthesis to in vivo evaluation.
Caption: Workflow for comparing the performance of modified mRNAs.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. themoonlab.org [themoonlab.org]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methylsulfonyl Pseudouridine Outperforms 5-Methylcytidine in Enhancing mRNA Performance for Therapeutic Applications
For researchers and drug development professionals, the choice of modified nucleotides is critical in the design of effective and safe mRNA-based therapeutics and vaccines. Emerging evidence strongly indicates that N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ) offers significant advantages over 5-methylcytidine (B43896) (m5C) in key performance areas, including translation efficiency and immunogenicity. This guide provides a detailed comparison of these two modifications, supported by experimental data, to inform the selection of optimal components for mRNA drug development.
The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a cornerstone of modern mRNA technology, aiming to enhance protein expression and reduce the innate immune response against foreign RNA. While both 1-msΨ and m5C are employed to improve mRNA characteristics, studies consistently demonstrate the superior performance of 1-msΨ.
Enhanced Protein Expression with N1-Methylsulfonyl Pseudouridine
A primary goal of mRNA modification is to maximize the yield of the encoded protein. Experimental data reveals that mRNAs containing 1-msΨ exhibit substantially higher translation efficiency compared to those modified with m5C alone or in combination with other modifications like pseudouridine (Ψ).
In a key study, the expression of a firefly luciferase reporter gene from modified mRNAs was compared in various cell lines. The results, summarized in the table below, show that mRNAs containing 1-msΨ, either as a single modification or in combination with m5C, consistently produced significantly higher levels of protein than those with m5C/Ψ modifications.[1] This suggests that 1-msΨ has a more profound positive impact on the translational apparatus.
| Cell Line | mRNA Modification | Relative Luciferase Activity |
| A549 | m5C/Ψ | Baseline |
| m5C/1-msΨ | ~2-fold increase | |
| BJ | m5C/Ψ | Baseline |
| m5C/1-msΨ | ~3-fold increase | |
| C2C12 | m5C/Ψ | Baseline |
| m5C/1-msΨ | ~4-fold increase | |
| HeLa | m5C/Ψ | Baseline |
| m5C/1-msΨ | ~2.5-fold increase | |
| Table 1: Comparison of luciferase expression from mRNAs containing m5C/Ψ versus m5C/1-msΨ in various cell lines. Data adapted from Andries et al., 2015.[1] |
Further in vivo studies in mice using intramuscular (i.m.) and intradermal (i.d.) injections of modified mRNA encoding luciferase confirmed the superiority of 1-msΨ. Over a 21-day period, mRNAs containing 1-msΨ demonstrated significantly higher and more sustained protein expression compared to those with Ψ, with the combination of m5C/1-msΨ showing the highest overall expression.[1]
The enhanced translational capacity of 1-msΨ-containing mRNA is attributed, at least in part, to its ability to increase ribosome density on the mRNA transcript.[2][3] This leads to a more efficient and robust production of the encoded protein.
Reduced Immunogenicity of this compound-Modified mRNA
A critical hurdle for in vitro transcribed mRNA is its potential to activate the innate immune system, leading to inflammation and reduced therapeutic efficacy.[4] The incorporation of modified nucleosides is a key strategy to mitigate this response.[5]
Studies have shown that 1-msΨ is more effective than pseudouridine (and by extension, combinations including m5C/Ψ) at evading the activation of key innate immune sensors, such as Toll-like receptor 3 (TLR3).[1] Activation of these receptors can lead to the production of pro-inflammatory cytokines and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein translation.[2][6]
By reducing the activation of these pathways, 1-msΨ-modified mRNA not only elicits a lower inflammatory response but also circumvents the translational repression that would otherwise limit protein expression. In contrast, while m5C modification has been shown to play a role in modulating immune responses, the direct comparative data suggests that 1-msΨ has a more pronounced effect in reducing immunogenicity in the context of therapeutic mRNA.[1][7]
Experimental Methodologies
The following provides a general overview of the experimental protocols used to compare the performance of 1-msΨ and m5C-modified mRNA.
In Vitro Transcription of Modified mRNA
-
Template Preparation: A DNA plasmid containing the gene of interest (e.g., firefly luciferase) downstream of a T7 promoter is linearized.
-
Transcription Reaction: The linearized DNA is used as a template for in vitro transcription using T7 RNA polymerase. The nucleotide triphosphate (NTP) mix is modified to completely replace uridine (B1682114) triphosphate (UTP) with this compound triphosphate (1-msΨ-TP) and/or cytidine (B196190) triphosphate (CTP) with 5-methylcytidine triphosphate (m5C-TP).[8]
-
Capping: A 5' cap structure is added co-transcriptionally using an anti-reverse cap analog (ARCA) or post-transcriptionally using capping enzymes.[9]
-
Purification: The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and the DNA template.
In Vitro Transfection and Protein Expression Analysis
-
Cell Culture: Adherent cell lines (e.g., A549, HeLa) are cultured in appropriate media.
-
Transfection: Purified, modified mRNA is complexed with a transfection reagent (e.g., lipofectamine) and added to the cells.
-
Luciferase Assay: At a specified time point (e.g., 24 hours) post-transfection, cells are lysed, and luciferase activity is measured using a luminometer. The relative light units (RLUs) are normalized to total protein concentration.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 6. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA m5C methylation modification: a potential therapeutic target for SARS-CoV-2-associated myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 9. HighYield T7 mRNA Synthesis Kit (m5CTP/Y Psi-UTP), Synthesis of 5-methylcytidine and pseudouridine-modified (m)RNA - 2BScientific [2bscientific.com]
Unveiling the Impact of N¹-methyl-pseudouridine Modification on mRNA-mediated Protein Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between N¹-methyl-pseudouridine (ms1Ψ)-modified and unmodified messenger RNA (mRNA) is a critical decision point in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of their performance, supported by experimental data, to inform this selection process.
The advent of mRNA technology has revolutionized the landscape of modern medicine. A key innovation in this field has been the introduction of nucleoside modifications to the mRNA molecule. Among these, the substitution of uridine (B1682114) with N¹-methyl-pseudouridine has emerged as a leading strategy to enhance protein expression and mitigate the innate immune response. This guide delves into the quantitative differences in protein expression and the underlying molecular mechanisms, offering a clear comparison to aid in the rational design of mRNA constructs.
Quantitative Analysis of Protein Expression
The incorporation of ms1Ψ into mRNA transcripts has been shown to significantly augment protein expression levels compared to their unmodified counterparts. This enhancement is observed across various cell types and in vivo models. The following table summarizes key quantitative findings from comparative studies.
| Parameter | N¹-methyl-pseudouridine (ms1Ψ)-Modified mRNA | Unmodified mRNA | Fold Change (ms1Ψ vs. Unmodified) | Cell/System Type | Reference |
| Protein Expression | High | Low | ~13-fold increase (single modification) | Cell line transfection | [1] |
| High | Low | Up to ~44-fold increase (with m5C) | Cell line transfection | [1] | |
| High | Low | Up to 15-fold improvement | In vivo (general) | [2] | |
| High | Low | Up to 50-fold improvement | In vivo (spleen) | [2] | |
| Higher with low-ratio (5-10%) modification | Lower | Varies | HEK-293T, RAW264.7, Jurkat cells | [3] | |
| Immunogenicity (e.g., Type I IFN response) | Reduced | High | Significantly Lower | In vitro and in vivo | [1][3][4][5][6][7] |
| mRNA Stability | Increased | Lower | Increased | In vitro | [8][9][10] |
It is important to note that the magnitude of this effect can be cell-type dependent, with some studies reporting a decrease in protein expression in specific cell lines such as HuH-7 and MEFs when using modified mRNA.[10] Furthermore, research indicates that a low percentage of ms1Ψ modification (5-10%) can lead to higher protein translation efficiency compared to full replacement.[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies employed in the key experiments comparing ms1Ψ-modified and unmodified mRNA.
In Vitro Transcription of mRNA
Objective: To synthesize both unmodified and ms1Ψ-modified mRNA encoding a reporter protein (e.g., EGFP or Luciferase).
Materials:
-
Linearized DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase.
-
Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, UTP.
-
N¹-methyl-pseudouridine-5'-triphosphate (ms1ΨTP).
-
RNase inhibitor.
-
DNase I.
-
Transcription buffer.
Procedure:
-
Assemble the in vitro transcription reaction mixture in a sterile, RNase-free tube. For unmodified mRNA, include ATP, GTP, CTP, and UTP. For ms1Ψ-modified mRNA, completely or partially replace UTP with ms1ΨTP.
-
Add the linearized DNA template and T7 RNA Polymerase to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.
-
Assess the quality and quantity of the mRNA using spectrophotometry and gel electrophoresis.
Cell Culture and Transfection
Objective: To deliver the synthesized mRNA into mammalian cells to assess protein expression.
Materials:
-
Mammalian cell lines (e.g., HEK-293T, A549, HeLa).
-
Complete growth medium.
-
Transfection reagent (e.g., lipid-based).
-
Synthesized unmodified and ms1Ψ-modified mRNA.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent in separate tubes with serum-free medium, then combine and incubate to allow complex formation.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
Quantification of Protein Expression
Objective: To measure the amount of protein produced from the delivered mRNA.
Methods:
-
Flow Cytometry (for fluorescent reporter proteins like EGFP):
-
Harvest the transfected cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.
-
-
Western Blotting:
-
Lyse the transfected cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Luciferase Assay (for luciferase reporter):
-
Lyse the transfected cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
Molecular Mechanisms and Signaling Pathways
The superior performance of ms1Ψ-modified mRNA stems from its ability to evade the host's innate immune system and enhance the efficiency of the translational machinery.
Evasion of Innate Immune Recognition
Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, and cytosolic sensors like RIG-I.[11][12] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and inflammatory cytokines.[12][13] These antiviral responses can lead to the degradation of the mRNA and a general suppression of protein synthesis. The ms1Ψ modification sterically hinders the binding of these pattern recognition receptors (PRRs) to the mRNA, thereby dampening the downstream inflammatory cascade.[3][4][5][7]
Enhancement of Translation Efficiency
Beyond immune evasion, ms1Ψ modification directly enhances the translational process. It has been shown to reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that globally inhibits protein synthesis.[4][14][15] Furthermore, the presence of ms1Ψ increases the density of ribosomes on the mRNA transcript, suggesting more efficient initiation and elongation, ultimately leading to higher protein yields from a single mRNA molecule.[4][14][15]
Conclusion
The incorporation of N¹-methyl-pseudouridine into mRNA is a potent strategy for enhancing protein expression and reducing immunogenicity. The data strongly support the superiority of ms1Ψ-modified mRNA over its unmodified counterpart for applications requiring high levels of protein production and a favorable safety profile. However, the optimal modification strategy, including the percentage of ms1Ψ incorporation, may be context-dependent and should be empirically determined for specific cell types and therapeutic goals. This guide provides a foundational understanding to aid researchers in making informed decisions for the design and development of next-generation mRNA therapeutics.
References
- 1. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 7. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of Modified mRNAs
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has revolutionized the landscape of modern medicine. Central to their success is the strategic modification of mRNA molecules to enhance their stability and translational efficiency while modulating their inherent immunogenicity. This guide provides a side-by-side comparison of the immunological profiles of various modified mRNAs, supported by experimental data, to aid in the rational design of next-generation mRNA-based therapeutics and vaccines.
Innate Immune Sensing of Modified mRNAs
The innate immune system is the first line of defense against foreign nucleic acids. Unmodified single-stranded RNA (ssRNA) can be recognized by Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of TLR3, RIG-I, and MDA5.[1][2][3][4] This recognition triggers a cascade of signaling events leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which can in some instances suppress antigen expression and contribute to reactogenicity.[5]
Chemical modifications to the mRNA molecule, particularly at the uridine (B1682114) nucleotide, have proven effective in dampening this innate immune recognition. The incorporation of pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ) into the mRNA sequence sterically hinders the binding of RNA to innate immune sensors.[1][6] This leads to a reduction in the production of type I interferons and other inflammatory cytokines, thereby enhancing protein translation from the mRNA template.[6][7]
Side-by-Side Comparison of Innate Immune Responses
The choice of nucleoside modification significantly impacts the innate immune profile of an mRNA vaccine. While both Ψ and m1Ψ reduce the innate immune response compared to unmodified mRNA, studies suggest that m1Ψ is more effective at dampening these responses.[8]
| mRNA Modification | Key Cytokine Profile Changes | Reference |
| Unmodified Uridine (U) | Higher induction of Type I Interferons (IFN-α) and IL-7.[9] | [9] |
| Pseudouridine (Ψ) | Reduced induction of Type I Interferons compared to unmodified mRNA. | [6] |
| N1-methylpseudouridine (m1Ψ) | Lower induction of Type I Interferons and pro-inflammatory cytokines compared to Ψ-modified and unmodified mRNA.[8] Higher induction of IL-6 compared to unmodified mRNA has been observed in some studies.[9] | [8][9] |
Impact on Adaptive Immunogenicity: Humoral and Cellular Responses
While dampening the innate immune response is crucial for enhancing translation and reducing reactogenicity, a sufficient level of immune stimulation is necessary to elicit a robust adaptive immune response. The formulation of mRNA in lipid nanoparticles (LNPs) not only protects the mRNA from degradation but also acts as an adjuvant, contributing to the overall immunogenicity.[5]
Humoral Immunity (Antibody Response)
Studies comparing different mRNA modifications have shown varied effects on the resulting antibody titers.
| mRNA Modification | Antigen-Specific IgG Titers | Neutralizing Antibody Titers | Reference |
| Unmodified Uridine (U) | Generally lower or comparable to modified mRNAs. In some contexts, higher binding antibody titers have been observed compared to m1Ψ-mRNA.[8] | Comparable to m1Ψ-mRNA in some studies.[8] | [8] |
| Pseudouridine (Ψ) | Robust induction of antigen-specific IgG. | Potent induction of neutralizing antibodies. | [10] |
| N1-methylpseudouridine (m1Ψ) | High and durable induction of antigen-specific IgG.[11] | Consistently high and durable neutralizing antibody titers.[12][13] | [11][12][13] |
Cellular Immunity (T-Cell Response)
The generation of antigen-specific T-cells, particularly CD8+ cytotoxic T-lymphocytes, is critical for clearing virally infected cells and providing long-term immunity.
| mRNA Modification | Antigen-Specific CD4+ T-cell Response | Antigen-Specific CD8+ T-cell Response | Reference |
| Unmodified Uridine (U) | Elicits a Th1-biased response. | Induces robust CD8+ T-cell responses.[14] | [14] |
| Pseudouridine (Ψ) | Induces potent T follicular helper (Tfh) cell responses, crucial for germinal center formation. | Elicits strong CD8+ T-cell responses. | [15] |
| N1-methylpseudouridine (m1Ψ) | Induces robust and durable CD4+ T-cell responses.[16] | Generates strong and persistent CD8+ T-cell responses.[17][18] | [16][17][18] |
Experimental Protocols
In Vitro Transcription of mRNA
The synthesis of mRNA is performed via in vitro transcription (IVT) from a linearized DNA template.
Methodology:
-
Template Preparation: A plasmid containing the gene of interest downstream of a T7 promoter is linearized using a restriction enzyme. The linearized DNA is then purified.
-
In Vitro Transcription: The IVT reaction is set up containing the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs). For modified mRNA, UTP is partially or fully replaced with Ψ-TP or m1Ψ-TP. A cap analog (e.g., ARCA) is also included for co-transcriptional capping.[19]
-
Template Removal: After the transcription reaction, the DNA template is removed by treatment with DNase I.
-
Purification: The synthesized mRNA is purified using methods such as lithium chloride precipitation or chromatography to remove enzymes, unincorporated nucleotides, and dsRNA byproducts.[19]
-
Quality Control: The integrity and purity of the mRNA are assessed by gel electrophoresis, and the concentration is determined by spectrophotometry.
Immunogenicity Assessment in Mice
Animal Model: BALB/c or C57BL/6 mice are commonly used for immunogenicity studies.
Immunization:
-
mRNA is formulated with lipid nanoparticles (LNPs).
-
Mice are immunized via intramuscular (i.m.) or intradermal (i.d.) injection with a prime-boost regimen (e.g., two doses administered 3 weeks apart).[10]
Sample Collection:
-
Blood samples are collected at various time points post-immunization to assess antibody responses.
-
Spleens are harvested at the end of the study to analyze T-cell responses.[20]
Humoral Response Analysis (ELISA):
-
Coating: ELISA plates are coated with the recombinant target antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Serially diluted serum samples from immunized mice are added to the wells.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG is added.
-
Substrate Addition: A TMB substrate is added, and the colorimetric reaction is stopped with a stop solution.
-
Data Analysis: The optical density is read at 450 nm, and antibody titers are calculated.[21]
Cellular Response Analysis (ELISpot):
-
Cell Preparation: Splenocytes are isolated from immunized mice.
-
Stimulation: The splenocytes are stimulated in vitro with overlapping peptides spanning the antigen of interest.
-
Detection: The number of cytokine-secreting cells (e.g., IFN-γ for Th1/CD8+ T-cells) is quantified using an ELISpot assay according to the manufacturer's protocol.[20]
Flow Cytometry for Antigen-Specific T-cells:
-
Splenocytes are stimulated with antigen-specific peptides.
-
Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and activation-induced markers (e.g., CD137, OX40).[22]
-
Intracellular cytokine staining can also be performed to identify cytokine-producing T-cells.
-
Antigen-specific T-cell populations are quantified using a flow cytometer.[23][24][25]
Conclusion
The choice of mRNA modification is a critical determinant of the immunogenicity of an mRNA-based therapeutic or vaccine. While unmodified mRNA can be a potent immune stimulator, modifications such as pseudouridine and N1-methylpseudouridine offer a means to temper the innate immune response, thereby enhancing protein expression and potentially reducing reactogenicity. N1-methylpseudouridine, in particular, has emerged as a key modification for inducing robust and durable humoral and cellular immunity. The delivery system, most notably LNPs, also plays a crucial role in the overall immunogenic profile. A thorough understanding of how these different components interact with the immune system is paramount for the continued development of safe and effective mRNA technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Dual Role of the Innate Immune System in the Effectiveness of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. natap.org [natap.org]
- 14. Analyzing immune responses to varied mRNA and protein vaccine sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. mRNA vaccine-induced T cells respond identically to SARS-CoV-2 variants of concern but differ in longevity and homing properties depending on prior infection status | eLife [elifesciences.org]
- 17. Longitudinal Immunoprofiling of the CD8+ T-Cell Response in SARS-CoV-2 mRNA Vaccinees and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Application of Automated Sandwich ELISA for Quantitating Residual dsRNA in mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mabtech.com [mabtech.com]
- 22. Dynamics of T-cell Responses Following COVID-19 mRNA Vaccination and Breakthrough Infection in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous analysis of antigen‐specific B and T cells after SARS‐CoV‐2 infection and vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
Benchmarking N1-Methylsulfonyl Pseudouridine: A Comparative Guide to Next-Generation RNA Modifications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of mRNA therapeutics, the choice of nucleoside modification is paramount to achieving optimal efficacy and safety. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of approved mRNA vaccines, the quest for superior alternatives continues. This guide provides an objective comparison of N1-Methylsulfonyl pseudouridine (B1679824) (ms1Ψ) against other next-generation RNA modifications, supported by experimental data to inform the selection of the most suitable modification for your research and development needs.
Executive Summary
The engineering of synthetic mRNA involves a multi-faceted approach to enhance protein expression, ensure stability, and minimize innate immune stimulation. Key to this endeavor is the strategic incorporation of modified nucleosides and the optimization of structural elements such as the 5' cap and the 3' poly(A) tail. This guide focuses on the performance of N1-Methylsulfonyl pseudouridine (ms1Ψ) in comparison to other leading modifications, including N1-methylpseudouridine (m1Ψ) and 5-methoxyuridine (B57755) (5moU), as well as advancements in capping technology (CleanCap®) and poly(A) tail engineering.
Performance Benchmarks: A Quantitative Comparison
The following tables summarize the performance of various RNA modifications across key parameters: translation efficiency, immunogenicity, and stability. Data has been compiled from multiple studies and is presented to facilitate a comparative analysis. It is important to note that direct head-to-head comparisons of all modifications under identical experimental conditions are limited.
| Modification/Technology | Translation Efficiency (Relative to Unmodified mRNA) | Key Findings |
| This compound (ms1Ψ) | Data not available in direct comparison. | Theoretical advantages suggest potential for high translational output. |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased[1][2] | Outperforms pseudouridine (Ψ) and unmodified uridine (B1682114) in protein expression.[1][2] |
| 5-methoxyuridine (5moU) | Increased | Demonstrates enhanced protein expression, in some cases comparable to m1Ψ.[3][4] |
| CleanCap® Technology | Increased (vs. ARCA) | Yields a natural Cap 1 structure with >95% capping efficiency, leading to higher protein expression than ARCA (Cap 0, ~70% efficiency).[5][6] |
| Engineered Poly(A) Tail | Increased | Incorporation of non-A residues or branched structures can significantly enhance translation efficiency.[7][8] |
| Modification/Technology | Immunogenicity (Relative to Unmodified mRNA) | Key Findings |
| This compound (ms1Ψ) | Data not available in direct comparison. | Expected to have low immunogenicity due to its structural similarity to m1Ψ. |
| N1-methylpseudouridine (m1Ψ) | Significantly Reduced[1][2] | Effectively dampens innate immune responses by reducing activation of sensors like RIG-I and TLRs.[1][9] |
| 5-methoxyuridine (5moU) | Reduced | Known to reduce innate immune stimulation.[4][10] |
| CleanCap® Technology (Cap 1) | Reduced (vs. Cap 0) | The natural Cap 1 structure helps evade immune recognition compared to the more immunogenic Cap 0 structure.[6] |
| Engineered Poly(A) Tail | No significant direct impact reported. | Primary role is in translation and stability. |
| Modification/Technology | mRNA Stability | Key Findings |
| This compound (ms1Ψ) | Data not available in direct comparison. | Anticipated to confer enhanced stability. |
| N1-methylpseudouridine (m1Ψ) | Increased[1][2] | Contributes to a longer functional lifetime of the mRNA molecule.[1] |
| 5-methoxyuridine (5moU) | Increased[4] | Shown to improve mRNA stability.[4] |
| CleanCap® Technology | Increased | A proper 5' cap is crucial for protecting mRNA from exonuclease degradation. |
| Engineered Poly(A) Tail | Increased[8][11] | Longer and modified poly(A) tails protect against deadenylation and subsequent degradation.[8][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed performance differences, it is crucial to visualize the relevant biological pathways and experimental procedures.
Innate Immune Sensing of RNA
Foreign or improperly modified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggering an inflammatory cascade.
Caption: Simplified signaling pathways for innate immune recognition of RNA.
Experimental Workflow for Performance Evaluation
A general workflow for comparing different mRNA modifications involves synthesis, purification, in vitro/in vivo delivery, and subsequent analysis of protein expression and immune activation.
Caption: General experimental workflow for comparing modified mRNA performance.
Detailed Experimental Protocols
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleosides.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
Ribonucleotide solution mix (ATP, GTP, CTP, and modified UTP, e.g., ms1Ψ-TP)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water to 20 µL
-
10x Reaction Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
Modified UTP (100 mM): 2 µL
-
Cap Analog (e.g., CleanCap®): 4 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer.[12][13][14]
Luciferase Reporter Assay for Translation Efficiency
This assay quantifies protein expression from the synthesized mRNA.[15][16][17][18][19]
Materials:
-
Synthesized luciferase-encoding mRNA (modified and unmodified)
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium
-
Transfection reagent
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Transfect the cells with the different mRNA constructs using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control.
-
Incubate the cells for a defined period (e.g., 6, 12, 24 hours).
-
Remove the culture medium and wash the cells with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the amount of transfected mRNA or a co-transfected control.
mRNA Stability Assay (Actinomycin D Chase)
This protocol measures the decay rate of mRNA in cells.[20][21][22][23]
Materials:
-
Cells transfected with the mRNA of interest
-
Actinomycin D
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Transfect cells with the different mRNA constructs and allow for expression.
-
Add Actinomycin D (final concentration 5 µg/mL) to the culture medium to inhibit transcription. This is time point 0.
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12 hours).
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the transfected mRNA.
-
Normalize the mRNA levels at each time point to the level at time 0.
-
Calculate the mRNA half-life by fitting the data to a one-phase decay curve.
In Vitro Immunogenicity Assay
This assay assesses the induction of an innate immune response by the synthesized mRNA.[9][24][25][26][27]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Synthesized mRNA constructs
-
Transfection reagent
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-β)
Procedure:
-
Culture the immune cells according to standard protocols.
-
Transfect the cells with the different mRNA constructs. Include positive (e.g., unmodified dsRNA) and negative (mock transfection) controls.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-β) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels induced by the different modified mRNAs to the controls.
Conclusion
The selection of an appropriate RNA modification is a critical decision in the design of mRNA-based therapeutics and vaccines. While N1-methylpseudouridine has demonstrated robust performance and is utilized in approved products, the exploration of next-generation modifications like this compound holds the promise of further enhancing the therapeutic window. This guide provides a framework for comparing these modifications, emphasizing the importance of empirical testing using standardized protocols to determine the optimal candidate for a given application. As more data on ms1Ψ and other novel modifications become available, this guide will be updated to reflect the latest advancements in the field.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 5. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Poly-A Tail Modification improve mRNA stability [baseclick.eu]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. bioradiations.com [bioradiations.com]
- 12. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. themoonlab.org [themoonlab.org]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
- 18. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.monash.edu [research.monash.edu]
- 22. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 23. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 24. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
A Cross-Study Analysis of N1-Methylsulfonyl Pseudouridine in Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N1-methylsulfonyl pseudouridine (B1679824) (m1Ψ), a modified nucleoside, has emerged as a critical component in messenger RNA (mRNA) therapeutics and vaccines. Its ability to enhance protein expression while mitigating the innate immune response has positioned it as a cornerstone of next-generation genetic medicines. This guide provides a comprehensive cross-study analysis of m1Ψ's performance in various disease models, offering a comparative look at its efficacy and underlying mechanisms. We present quantitative data from key studies, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support your research and development endeavors.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of m1Ψ-modified mRNA in different disease models.
Table 1: Infectious Disease Vaccine Models
| Disease Model | Organism | mRNA Target | Key Outcome Measures | m1Ψ-mRNA Performance | Unmodified mRNA Performance | Reference |
| Andes Virus (ANDV) Infection | Syrian Hamster | ANDV Glycoproteins (Gn/Gc) | Neutralizing Antibody Titer (PRNT50) | ~200-400 | ~200-400 | [1] |
| Andes Virus (ANDV) Infection | Syrian Hamster | ANDV Glycoproteins (Gn/Gc) | Survival Rate after lethal challenge | 100% (at 1 µg and 5 µg doses) | 100% (at 1 µg and 5 µg doses) | [1] |
| COVID-19 | Human | SARS-CoV-2 Spike Protein | Vaccine Efficacy | 95% (Pfizer-BioNTech), 94.1% (Moderna) | Not Applicable (not used in final vaccine formulations) | [2] |
Table 2: Cancer Immunotherapy Model
| Disease Model | Organism | mRNA Target | Key Outcome Measures | 100% m1Ψ-mRNA Performance | Unmodified mRNA Performance | Reference |
| Melanoma (B16-F10) | Mouse | Ovalbumin (OVA) | Tumor Growth | Stimulated cancer growth and metastasis | Induced opposite results (inhibited tumor growth) | [3][4] |
| Melanoma (B16-F10) | Mouse | Ovalbumin (OVA) | Survival Rate | 50% | 100% | [4] |
Table 3: Inflammatory Disease Model
| Disease Model | Cell Type | mRNA Target | Key Outcome Measures (Fold Change vs. Unmodified) | m1Ψ-mRNA Performance | Unmodified mRNA Performance | Reference |
| In vitro Arthritis Model | Human Fibroblast-Like Synoviocytes (FLS) | Enhanced Green Fluorescent Protein (EGFP) | EGFP Protein Expression | Significantly Higher | Lower | [1] |
| In vitro Arthritis Model | Human Fibroblast-Like Synoviocytes (FLS) | Endogenous Cytokines | IL-6 mRNA Expression | Suppressed | Upregulated | [1] |
| In vitro Arthritis Model | Human Fibroblast-Like Synoviocytes (FLS) | Endogenous Cytokines | TNF-α mRNA Expression | Suppressed | Upregulated | [1] |
| In vitro Arthritis Model | Human Fibroblast-Like Synoviocytes (FLS) | Endogenous Cytokines | CXCL10 mRNA Expression | Suppressed | Upregulated | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Transcription of N1-Methylsulfonyl Pseudouridine (m1Ψ) Modified mRNA
This protocol outlines the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.
-
NTP solution mix (ATP, GTP, CTP).
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
-
T7 RNA Polymerase.
-
Transcription Buffer.
-
RNase Inhibitor.
-
DNase I.
-
Nuclease-free water.
-
Lithium Chloride (LiCl) precipitation solution.
-
70% Ethanol.
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water to the final reaction volume.
-
Transcription Buffer (10X).
-
ATP, GTP, CTP (final concentration of each is typically 2-5 mM).
-
m1ΨTP (to completely replace UTP, at a final concentration of 2-5 mM).
-
Linearized DNA template (0.5-1 µg).
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Incubation: Mix the components thoroughly by gentle pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
mRNA Purification:
-
Precipitate the mRNA by adding LiCl solution and incubating at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
-
Resuspension: Resuspend the purified mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Luciferase Reporter Assay for mRNA Translation Efficiency
This protocol describes the measurement of protein expression from a luciferase-encoding mRNA transfected into mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Cell culture medium.
-
m1Ψ-modified luciferase mRNA and unmodified control mRNA.
-
Transfection reagent (e.g., Lipofectamine MessengerMAX).
-
96-well white, clear-bottom plates.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the mRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the mRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells with PBS.
-
Add 1X cell lysis buffer to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Add Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) secreted by cells following mRNA transfection.
Materials:
-
Cell culture supernatant from mRNA-transfected cells.
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 1M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Recombinant cytokine standard.
-
Plate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in cell culture medium to create a standard curve.
-
Sample and Standard Incubation: Add the standards and cell culture supernatants to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage: Add the stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating the absorbance values against the standard curve.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Innate immune signaling pathways activated by unmodified mRNA and evaded by m1Ψ-modified mRNA.
References
- 1. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. hcn.health [hcn.health]
Safety Operating Guide
Navigating the Safe Disposal of N1-Methylsulfonyl Pseudouridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. N1-Methylsulfonyl pseudouridine (B1679824), a modified nucleoside, requires careful consideration for its disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the proper handling and disposal of N1-Methylsulfonyl pseudouridine waste.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of a spill, contain the material and collect it for disposal in a designated chemical waste container.
Disposal Procedures for this compound
Given that this compound is a synthetic modified nucleoside, its disposal should adhere to guidelines for both chemical waste and, as a precautionary measure, for waste containing synthetic nucleic acids. The primary methods for decontamination and disposal are chemical inactivation and autoclaving.
Quantitative Parameters for Decontamination
For effective decontamination of waste containing this compound, the following parameters are recommended:
| Decontamination Method | Agent/Setting | Concentration/Parameters | Contact Time | Application |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 30 minutes | Liquid waste |
| Steam Sterilization | Autoclave | 121°C (250°F) at 15 psi | ≥ 30 minutes | Solid waste, contaminated labware |
Experimental Protocol for Disposal
The following protocols provide a detailed methodology for the disposal of this compound in different forms.
Disposal of Solid this compound Waste
-
Collection: Collect solid this compound powder, contaminated consumables (e.g., pipette tips, tubes), and PPE in a designated, leak-proof biohazard bag or a clearly labeled chemical waste container.
-
Decontamination (Autoclaving):
-
Ensure the waste bag is loosely sealed to allow for steam penetration.
-
Place the bag in a secondary, autoclavable container.
-
Autoclave at 121°C and 15 psi for a minimum of 30 minutes. Longer cycles may be necessary for larger volumes.
-
After autoclaving, the waste can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
-
-
Incineration (Alternative): For larger quantities or as required by local regulations, solid waste may be sent for incineration through a certified hazardous waste disposal service.
Disposal of Liquid this compound Waste
-
Collection: Collect liquid waste containing this compound in a labeled, leak-proof container.
-
Chemical Inactivation:
-
To the liquid waste, add a sufficient volume of concentrated bleach to achieve a final concentration of 10%.
-
Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.
-
After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check with your institution's environmental health and safety office.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for the disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling N1-Methylsulfonyl pseudouridine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of N1-Methylsulfonyl pseudouridine (B1679824), a key component in mRNA-based research and development. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
While some safety data sheets (SDS) classify N1-Methylsulfonyl pseudouridine and its analogs as not hazardous, other sources indicate potential risks, including irritation to the skin, eyes, and respiratory tract, and harm if swallowed.[1][2][3] A cautious approach is therefore essential.
Personal Protective Equipment (PPE): A Tabulated Overview
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum standard; a thorough risk assessment of specific experimental conditions may necessitate additional protection.
| PPE Category | Equipment Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[4][5] | Prevents dermal absorption and contamination.[5] Double-gloving provides an extra layer of protection in case of a tear or splash.[5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[4] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[4] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2] |
| Body Protection | A lab coat must be worn at all times.[4] | Protects street clothes from contamination and provides an initial barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood to avoid inhaling dust.[1] | Minimizes the risk of respiratory tract irritation from airborne particles.[2][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated, clean spatulas and weighing instruments.
-
Avoid creating dust when handling the solid form.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Keep containers closed when not in use.
-
In case of accidental contact, follow the first aid measures outlined below.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.
-
Remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2][6]
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste bag.
-
Dispose of this bag as chemical waste according to institutional guidelines.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. acs.org [acs.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. neb.com [neb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
